Chromane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWXIQHBIQLMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197758 | |
| Record name | 2H-1-Benzopyran, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493-08-3 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chroman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ8R7LY9PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chromane Core: A Privileged Scaffold in Natural Product Discovery for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chromane (3,4-dihydro-2H-1-benzopyran) framework, a heterocyclic motif consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a cornerstone in the discovery of natural products with significant therapeutic potential.[1] This privileged scaffold is prevalent in a vast array of naturally occurring compounds, including the essential vitamin E (tocopherols and tocotrienols), flavonoids, and isoflavonoids, contributing to the rich biological and nutritional properties of numerous plants, fungi, and marine organisms.[1][2][3] The versatility of the this compound core and its derivatives has established it as a critical structural motif in medicinal chemistry, with applications spanning anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents.[1][3] This technical guide provides a comprehensive overview of the this compound core in natural product discovery, detailing its biosynthesis, isolation, characterization, and synthesis, along with its diverse biological activities and modulation of key signaling pathways.
Natural Occurrence and Biosynthesis of the this compound Core
This compound-containing natural products are widely distributed in nature.[2][3] To date, a significant number of previously undescribed chromanes have been isolated and identified from various natural sources.[2][3] These natural chromanes can be classified into several skeleton types, reflecting their diverse biosynthetic origins.[2][3]
A prominent example of a this compound-containing natural product is vitamin E, which is essential for human health. The biosynthesis of the chromanol ring of tocopherols (B72186) occurs in photosynthetic organisms and involves a series of enzymatic steps.[4][5] The pathway begins with precursors from the shikimate and methylerythritol phosphate (B84403) (MEP) pathways.[5]
Tocopherol Biosynthesis Pathway. This diagram illustrates the key enzymatic steps in the biosynthesis of tocopherols (Vitamin E), showcasing the formation of the this compound ring.
Biological Activities of this compound-Containing Natural Products
Pharmacological studies have revealed that natural products and synthetic derivatives featuring the this compound core possess a wide spectrum of biological activities.[2][3][6] These activities are highly dependent on the substitution pattern on the this compound ring system.[1]
Anticancer Activity
Numerous this compound derivatives have demonstrated significant anticancer properties. Their mechanisms of action often involve the inhibition of key cellular processes in cancer cells, such as proliferation and survival. The table below summarizes the in vitro anticancer activity of selected this compound-containing compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chromene-based azo chromophore 4a | MCF-7 (Breast) | 0.3 | [1] |
| Chromene-based azo chromophore 4b | A549 (Lung) | 0.5 | [1] |
| Chromene-based azo chromophore 4c | PC-3 (Prostate) | 1.2 | [1] |
| Chromene-based azo chromophore 7c | HepG2 (Liver) | 2.0 | [1] |
| Isoflavonoid analogue 1d | MDA-MB-231 (Breast) | 2.87 | [7] |
| Isoflavonoid analogue 1g | PC-3 (Prostate) | 5.14 | [7] |
| Isoflavonoid analogue 1m | K562 (Leukemia) | 1.93 | [7] |
| Spirocyclic this compound B1 | 22Rv1 (Prostate) | 10-fold less potent than A-485 | [8] |
| Chromene derivative 13e | Various | - | [9] |
| Chromene derivative 13j | Various | - | [9] |
| Chromene derivative 13i | Various | - | [9] |
| Xeniolide B derivative 49 | P-388 (Mouse Leukemia) | single digit µg/mL | [10] |
| Xeniolide G (50) | P-388 (Mouse Leukemia) | ED50 0.04 µg/mL | [10] |
| Acalycixeniolide A (35) | Asterina pectinifera eggs | ED50 20 µg/mL | [10] |
| Acalycixeniolide B (36) | Asterina pectinifera eggs | ED50 5 µg/mL | [10] |
| Acalycixeniolide F (31) | K562 (Leukemia) | LC50 0.2 µg/mL | [10] |
Antimicrobial Activity
The this compound scaffold is also a promising framework for the development of novel antimicrobial agents.[1] Chroman-4-ones, in particular, have emerged as a class of compounds with broad-spectrum activity against pathogenic bacteria and fungi.[1] The minimum inhibitory concentrations (MIC) for several this compound derivatives are presented below.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chromene-based azo chromophore 4b | Staphylococcus aureus | 0.49 | [1] |
| Chromene-based azo chromophore 4d | Candida albicans | 0.007 | [1] |
| Chromene azo derivative 13e | Various | 0.007 - 3.9 | [1] |
| Chroman-4-one derivative 8a | Candida albicans | 0.98 | [11] |
| Chroman-4-one derivative 8a | Aspergillus niger | 3.90 | [11] |
| Chroman carboxamide 4a | Gram-negative bacteria | 12.5 - 100 | [12] |
| Chroman carboxamide 4b | Gram-positive bacteria | 25 - 100 | [12] |
| Chroman-4-one (1) | Candida albicans | 128 | [13] |
| 7-(Benzyloxy)chroman-4-one (2) | Candida albicans | 64 | [13] |
| 7-Propoxychroman-4-one (3) | Candida albicans | 128 | [13] |
Modulation of Cellular Signaling Pathways
This compound-containing natural products can exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two critical signaling cascades that are frequently targeted.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][15] Natural products can interfere with this pathway at various levels, leading to the inhibition of cancer cell growth.[16][17]
Modulation of the MAPK Signaling Pathway. this compound natural products can inhibit key kinases in the MAPK cascade, thereby blocking downstream signaling and cellular responses like proliferation.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the inflammatory response and also plays a significant role in cancer development and progression by promoting cell survival and proliferation.[18][19] Many natural products, including those with a this compound core, have been shown to inhibit this pathway.[15][20]
Inhibition of the NF-κB Signaling Pathway. this compound derivatives can block the activation of the IKK complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.
Experimental Protocols
The successful discovery and development of this compound-based therapeutics rely on robust and reproducible experimental methodologies. This section provides detailed protocols for the isolation, characterization, and synthesis of this compound derivatives.
Isolation and Characterization of Tocopherols from Plant Oil
This protocol details the extraction and purification of tocopherols (vitamin E isomers), which possess a this compound core, from a tocotrienol-rich fraction of palm oil.[21]
Materials:
-
Tocotrienol-rich fraction of palm oil
-
Silica (B1680970) gel (for column chromatography)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Solvents for TLC and HPLC analysis
Procedure:
-
Column Preparation: A glass column is packed with silica gel slurried in n-hexane.
-
Sample Loading: The tocotrienol-rich fraction is dissolved in a minimal amount of n-hexane and loaded onto the column.
-
Elution:
-
The column is first flushed with n-hexane to remove non-polar lipids.
-
A gradient elution is then performed with an increasing concentration of ethyl acetate in n-hexane (0% to 12%).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Isomer Separation:
-
α-Tocopherol is eluted with pure n-hexane.
-
α-Tocotrienol is eluted with 1% EtOAc in n-hexane.
-
γ-Tocotrienol is eluted with 2% EtOAc in n-hexane.
-
-
Characterization: The purity and identity of the isolated isomers are confirmed by High-Performance Liquid Chromatography (HPLC), 1H-NMR, and Raman spectroscopy.[21]
Workflow for Tocopherol Isolation. A schematic representation of the steps involved in the isolation and characterization of tocopherols from a natural source.
Synthesis of the Chroman-4-one Core
Chroman-4-ones are key intermediates in the synthesis of a wide variety of biologically active this compound derivatives.[1] A common and effective method involves a two-step process starting from resorcinol (B1680541).[1][22]
Step 1: Friedel-Crafts Acylation
-
To a round-bottom flask, add resorcinol and 3-bromopropionic acid.
-
Carefully add trifluoromethanesulfonic acid (triflic acid) to the flask.
-
Heat the reaction mixture at 80 °C with stirring for 1 hour.
-
After cooling, add chloroform (B151607) and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in 2 M aqueous sodium hydroxide.
-
Stir the mixture at room temperature to promote cyclization.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield 7-hydroxychroman-4-one.[22]
Synthesis of the Vitamin E this compound Ring
The industrial synthesis of all-rac-α-tocopherol (a form of Vitamin E) involves the condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol.[23][24]
Procedure:
-
A solution of trimethylhydroquinone and anhydrous zinc chloride in a suitable solvent (e.g., acetic acid or an inert solvent like benzene or hexane) is prepared.[3][23]
-
Isophytol is added to the reaction mixture.
-
The mixture is heated under reflux with stirring for several hours.[3]
-
After cooling, the reaction mixture is diluted with water and extracted with a non-polar solvent such as hexane.
-
The organic extract is washed, dried, and the solvent is removed.
-
The crude α-tocopherol can be purified by chromatography.[3]
Conclusion
The this compound core represents a remarkably versatile and pharmacologically significant scaffold in the field of natural product discovery and drug development. Its widespread occurrence in nature, coupled with the development of efficient synthetic methodologies, has enabled the exploration of a vast chemical space, leading to the identification of potent agents with diverse therapeutic applications. The ability of this compound derivatives to modulate key signaling pathways, such as the MAPK and NF-κB pathways, underscores their potential for the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the rich chemistry and biology of this important class of heterocyclic compounds. Continued investigation into the structure-activity relationships and mechanisms of action of this compound-containing natural products will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.
References
- 1. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection | MDPI [mdpi.com]
- 7. Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]
- 19. longdom.org [longdom.org]
- 20. researchgate.net [researchgate.net]
- 21. Extraction of Vitamin E Isomers from Palm Oil: Methodology, Characterization, and in Vitro Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Vitamin E | C29H50O2 | CID 14985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. whxb.pku.edu.cn [whxb.pku.edu.cn]
Spectroscopic Analysis of Chromane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chromane scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Its derivatives have garnered significant attention in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The precise structural elucidation of these derivatives is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and stereochemistry of protons within a molecule. The chemical shifts (δ) of protons in this compound derivatives are influenced by the substitution pattern on both the aromatic and heterocyclic rings.
Table 1: Typical ¹H NMR Chemical Shifts for Substituted this compound Derivatives
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 (CH₂) | 4.0 - 4.5 | m | Protons on the carbon adjacent to the heterocyclic oxygen. |
| H-3 (CH₂) | 1.8 - 2.2 | m | |
| H-4 (CH₂) | 2.6 - 3.0 | t | Protons on the benzylic carbon. |
| Aromatic Protons | 6.5 - 8.0 | m | Chemical shifts are highly dependent on the nature and position of substituents. |
| Protons of Substituents | Various | Dependent on the specific substituent. For example, methyl protons typically appear between 1.2 and 2.5 ppm.[1] |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. Solvents can influence chemical shifts.[2]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the number of unique carbon atoms and their chemical environments. The chemical shifts in this compound derivatives span a wide range.
Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Position | Chemical Shift (δ, ppm) | Notes |
| C-2 | 65 - 75 | Carbon adjacent to the heterocyclic oxygen. |
| C-3 | 20 - 30 | |
| C-4 | 20 - 35 | Benzylic carbon. |
| Aromatic C (unsubstituted) | 115 - 130 | |
| Aromatic C (substituted) | 130 - 160 | Chemical shifts are influenced by the electronic effects of the substituents. |
| Carbonyl C (in chromanones) | 190 - 205 | Deshielded due to the electronegative oxygen atom.[1] |
| C-4a (bridgehead) | 115 - 125 | |
| C-8a (bridgehead) | 150 - 160 |
Note: Spectra are typically proton-decoupled, resulting in singlets for each unique carbon.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C=C (aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
| C-O (ether) | Stretch | 1050 - 1250 | Strong |
| C=O (ketone in chromanones) | Stretch | 1670 - 1690 | Strong |
| O-H (hydroxyl substituent) | Stretch | 3200 - 3600 | Strong, Broad |
| N-H (amine substituent) | Stretch | 3300 - 3500 | Medium |
Note: The exact position of the absorption bands can be influenced by the molecular structure and intermolecular interactions.[4]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.
The fragmentation of the this compound ring system in electron ionization (EI) mass spectrometry often proceeds via a retro-Diels-Alder (RDA) reaction.[5]
Table 4: Common Fragments in the Mass Spectra of this compound Derivatives
| m/z Value | Proposed Fragment | Notes |
| [M]+• | Molecular Ion | Represents the molecular weight of the compound. |
| [M-R]+ | Loss of a substituent | Where R is a substituent on the this compound ring. |
| [M-CH₃]+ | Loss of a methyl group | Common for methylated chromanes. |
| [M-C₂H₄O]+ | Retro-Diels-Alder fragmentation | Loss of an ethylene (B1197577) oxide fragment from the heterocyclic ring. |
| Various | Aromatic fragments | Fragments corresponding to the substituted benzene (B151609) ring. |
Note: The relative abundance of fragments depends on their stability.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light by this compound derivatives is primarily due to π → π* transitions in the aromatic ring and any conjugated systems.
The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring. Auxochromes (e.g., -OH, -NH₂, -OCH₃) can cause a bathochromic (red) shift to longer wavelengths, while the introduction of additional conjugation also results in a red shift.[6]
Table 5: General UV-Vis Absorption Ranges for this compound Derivatives
| Chromophore | λmax Range (nm) | Notes |
| Benzene Ring | 250 - 280 | Fine structure may be observed. |
| This compound System | 270 - 290 | |
| Chromanone System | 240 - 260 and 310 - 330 | The n → π* transition of the carbonyl group appears at longer wavelengths. |
| Extended Conjugation | > 300 | With additional conjugated double bonds or aromatic rings. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Dissolve 5-20 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
For ¹H NMR, set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a wider spectral width (typically 0-220 ppm) and apply proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid this compound derivative sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (typically 1-100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol, or hexane).
Instrumentation and Data Acquisition:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a nonpolar DB-5ms or a polar DB-WAX) for separation.
-
Set an appropriate oven temperature program to ensure good separation of the components. A typical program might start at 50-100°C, ramp up to 250-300°C, and then hold for a few minutes.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Acquire data over a mass range of m/z 40-500.
Visualizations
Diagrams illustrating workflows and pathways provide a clear visual representation of complex processes.
Caption: General workflow for the spectroscopic analysis of this compound derivatives.
Many this compound derivatives exhibit biological activity by modulating specific signaling pathways. For instance, some derivatives act as inhibitors of enzymes involved in cancer progression.
Caption: Inhibition of a kinase signaling pathway by a this compound derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. compoundchem.com [compoundchem.com]
- 4. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. web.vscht.cz [web.vscht.cz]
- 7. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Chromane Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic scaffold consisting of a benzene (B151609) ring fused to a dihydropyran ring.[1] This structural motif is a cornerstone in medicinal chemistry, found in a vast array of natural products like tocopherols (B72186) (Vitamin E) and flavonoids.[1][2] Its synthetic accessibility and the diverse biological activities of its derivatives have established this compound as a "privileged structure" in drug discovery.[3][4] this compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][5][6]
Structure-activity relationship (SAR) studies are fundamental to optimizing the this compound scaffold to improve therapeutic efficacy and selectivity.[4] These studies involve systematically modifying the core structure and assessing the impact on biological activity, thereby providing a clear path for rational drug design.[4] This guide provides an in-depth overview of the SAR for this compound derivatives across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Generalized Workflow for SAR Studies
The development and optimization of this compound-based therapeutic agents follow a structured and iterative process. This workflow begins with the synthesis of a library of analog compounds, which are then subjected to rigorous biological screening to identify lead candidates with the desired potency and selectivity.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.[7]
SAR in Oncology
This compound derivatives have shown significant promise in oncology by targeting various cellular mechanisms to inhibit cancer cell proliferation and induce apoptosis.[5] Key targets include protein kinases, tubulin, and topoisomerases.[5]
Key Observations:
-
3-Benzylidenechroman-4-ones: These derivatives have been evaluated for their anticancer activity. The nature and position of substituents on the benzylidene moiety significantly influence cytotoxicity.[8]
-
Spirocyclic Chromanes: A series of spirocyclic this compound derivatives have been synthesized and tested against prostate cancer cells, with the most potent compound showing an IC50 value of 96 nM against enzalutamide-resistant cells.[9]
-
Thiochromanones: In some studies, compounds with a thiochromanone skeleton have exhibited higher anticancer activity compared to their chromanone counterparts.[10]
-
Substitutions: Modifications at various positions on the this compound ring, including the introduction of carboxylic acid, carboxamide, and substituted amine functionalities, have been shown to significantly impact cytotoxic potency.[7]
Quantitative SAR Data: Anticancer Activity
| Compound Class | Derivative/Modification | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Spirocyclic this compound | Compound B16 | 22Rv1 (Prostate, enzalutamide-resistant) | 0.096 | [9] |
| Chromene | Derivative 2 | HT-29 (Colon) | > Doxorubicin | [11] |
| Chromene | Derivative 5 | HepG-2 (Liver) | > Doxorubicin | [11] |
| Chromene | Derivative 6 | MCF-7 (Breast) | > Doxorubicin | [11] |
| Chroman | Compound 6i (Isatin Schiff base) | MCF-7 (Breast) | 34.7 | [12] |
| Chroman-3-amine | 6-Chloro substitution | MCF-7 (Breast) | 28.7 | [13] |
| Chroman-3-amine | N-Phenyl substitution | MCF-7 (Breast) | 15.8 | [13] |
| Bis-chromenone | 5-cyclohexylmethoxy & -OH group | Various | Increased activity | [14] |
SAR in Neurodegenerative Diseases
The this compound scaffold is a valuable pharmacophore for agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's.[15] Key targets include cholinesterases (AChE and BuChE) and Sirtuin 2 (SIRT2).[5][15]
Key Observations:
-
Cholinesterase Inhibition: Many chromanone scaffolds show inhibitory activity against AChE and BuChE, which is beneficial for cognitive function.[5][15] Gem-dimethylchroman-4-ol derivatives, in particular, have demonstrated good inhibition of butyrylcholinesterase (BuChE) in the low micromolar range.[15]
-
SIRT2 Inhibition: A series of 2-alkyl substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative processes.[5][16][17]
-
SAR for SIRT2 Inhibitors: For high potency, crucial features include an alkyl chain of three to five carbons at the 2-position, larger electron-withdrawing groups at the 6- and 8-positions, and an intact carbonyl group at the 4-position.[17] These potent inhibitors are often highly selective for SIRT2 over SIRT1 and SIRT3.[17][18]
Quantitative SAR Data: Neuroprotective Activity
| Compound Class | Target | Derivative/Modification | Activity (IC50 in µM) | Reference |
| gem-Dimethylchroman-4-ol | eqBuChE | Various | 2.9 – 7.3 | [15] |
| gem-Dimethylchroman-4-amine | eqBuChE | Various | 7.6 – 67 | [15] |
| Chroman-4-one | SIRT2 | 2-Alkyl substituted | Low µM range | [16][17] |
| Chroman-4-one dithiocarbamate | eeAChE | - | 0.10 | [15] |
SAR in Anti-inflammatory Activity
Chroman derivatives have been shown to possess significant anti-inflammatory properties by modulating key signaling pathways.[1][2]
Key Observations:
-
A series of novel chroman derivatives, including amidochromans and chromanyl acrylates, were screened for their ability to inhibit TNF-α-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression on human endothelial cells.[19][20][21]
-
For amidochromans, the chain length of the amide moiety, branching of the side chain, and substituents on the phenyl ring significantly affect inhibitory activity.[19]
-
Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylthis compound-6-carboxamide) was identified as the most potent inhibitor in one study.[19][20]
-
For chromanyl acrylates, the number and position of methoxy (B1213986) groups on the phenyl ring are critical for activity.[19]
NF-κB Signaling Pathway Inhibition
Many anti-inflammatory (and anticancer) agents exert their effects by modulating the NF-κB signaling pathway. This compound and coumarin (B35378) derivatives have been implicated as inhibitors of this pathway.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06428J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of Spirocyclic this compound Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.uevora.pt [dspace.uevora.pt]
- 16. Making sure you're not a bot! [gupea.ub.gu.se]
- 17. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 21. researchgate.net [researchgate.net]
Physicochemical Properties of Chromane Compounds: A Technical Guide for Drug Development
Introduction
The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic system found in a wide array of natural products and synthetic molecules of significant therapeutic interest.[1] Its structural motif is integral to compounds like vitamin E (tocopherols), as well as pharmaceutical drugs including troglitazone, ormeloxifene, and nebivolol.[1][2] The versatility of the this compound ring system has established it as a potent pharmacophore in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3]
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound-based compounds is paramount. These properties—including lipophilicity, solubility, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy as a therapeutic agent. This guide provides an in-depth overview of the core physicochemical properties of this compound compounds, details the experimental protocols for their determination, and illustrates relevant biological and experimental workflows.
Core Physicochemical Properties
The physicochemical characteristics of a drug candidate are critical predictors of its behavior in biological systems. For this compound derivatives, these properties are heavily influenced by the nature and position of substituents on the bicyclic ring structure.
Data Summary
The following table summarizes key physicochemical data for the parent this compound scaffold and several common derivatives. These values are essential for comparative analysis and for developing structure-activity relationships (SAR) and structure-property relationships (SPR).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₉H₁₀O | 134.18[1][4] | Not Available[4] | Not Available[4] | Not Available[4] |
| Chroman-2-one | C₉H₈O₂ | 148.16[5] | 25[5] | 272[5] | 1.169[5] |
| This compound-2-carboxylic acid | C₁₀H₁₀O₃ | 178.18[6] | 99[6] | 356.1 (Predicted)[6] | 1.276 (Predicted)[6] |
| 2-Pentyl-6,8-dimethyl-chroman-4-one | C₁₆H₂₂O₂ | 246.35 | 35 - 37[7] | Not Available | Not Available |
Key Physicochemical Descriptors
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which influences its ability to cross cell membranes.[8] For oral drug absorption, an ideal logP value is often between 1.35 and 1.8, while a value around 2.0 is considered optimal for penetrating the central nervous system (CNS).[8][9] A logP value less than 5 is a general guideline for oral bioavailability, as per Lipinski's Rule of 5.[8]
-
Solubility (logS): Aqueous solubility is critical for drug absorption and formulation.[10] The solubility of this compound derivatives is a balance between the non-polar bicyclic core and the polarity of its functional groups.[11] Short-chain alcohols are water-soluble due to the polar hydroxyl group, but as the non-polar carbon chain lengthens, water solubility decreases.[11] The presence of hydrogen bond donors and acceptors (like hydroxyl or carbonyl groups) on the this compound scaffold significantly enhances water solubility.[12]
-
Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[10] This is vital as the ionization state affects a drug's solubility, permeability, and interaction with its biological target.[13] For the this compound scaffold itself, theoretical calculations suggest that the benzylic protons at the C4 position are the most acidic, though the effective pKa is highly dependent on the specific derivative and the chemical environment.[14]
Experimental Protocols
Accurate determination of physicochemical properties is a foundational step in drug discovery. Standardized experimental methods provide the reliable data needed for ADME modeling and lead optimization.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
-
Objective: To determine the temperature range over which a solid compound transitions to a liquid.
-
Methodology (Capillary Method):
-
A small, dry sample of the this compound compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus (e.g., Vernier Melt Station or similar).[15]
-
The sample is heated at a controlled rate (e.g., a rapid ramp to near the expected melting point, followed by a slow ramp of 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The result is reported as a temperature range.[15]
-
Boiling Point Determination
The boiling point is a characteristic physical property of a liquid.
-
Objective: To determine the temperature at which a liquid's vapor pressure equals the atmospheric pressure.
-
Methodology (Simple Distillation):
-
The liquid this compound compound is placed in a round-bottom flask, and a distillation apparatus is assembled.[15]
-
The flask is heated gently.
-
As the liquid boils, the vapor rises and surrounds the bulb of a thermometer placed at the vapor outlet.
-
The temperature rises sharply and then stabilizes; this stable temperature is recorded as the boiling point.[15]
-
The vapor is then cooled by a condenser and collected as a distillate.[15]
-
Solubility Determination
-
Objective: To assess the solubility of a this compound compound in various solvents.
-
Methodology (Qualitative Assessment):
-
Place a small, measured amount of the compound (e.g., 10 mg) into a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL of water, ethanol, or a nonpolar solvent like hexane) to the test tube.[16]
-
Agitate the mixture vigorously for a set period.
-
Visually inspect the solution to determine if the compound has dissolved completely, partially, or not at all. The principle of "like dissolves like" generally applies: polar molecules dissolve in polar solvents, and non-polar molecules dissolve in non-polar solvents.[17]
-
Octanol-Water Partition Coefficient (logP) Determination
-
Objective: To measure the lipophilicity of a neutral this compound compound.
-
Methodology (Shake-Flask Method):
-
A solution of the this compound compound is prepared in a biphasic system of n-octanol and water.[18]
-
The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers.[9]
-
The layers are separated.
-
The concentration of the compound in each layer is measured using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[18]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[8]
-
The logP is the base-10 logarithm of this ratio.[8]
-
-
Alternative Method (Reverse-Phase HPLC): A faster method involves correlating the compound's retention time on a reverse-phase HPLC column with the known logP values of standard compounds.[18]
Ionization Constant (pKa) Determination
-
Objective: To determine the pKa of an ionizable this compound derivative.
-
Methodology (Potentiometric Titration):
-
The this compound compound is dissolved in water or a water-cosolvent mixture.
-
A standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) is slowly added as the titrant.
-
The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration.[18]
-
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological signaling pathways are invaluable tools for conceptualizing complex processes in drug discovery.
Drug Discovery Workflow for this compound Derivatives
The development of novel this compound-based therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.[3] This process is designed to identify lead candidates with high potency and selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chroman-2-one [stenutz.eu]
- 6. This compound-2-CARBOXYLIC ACID CAS#: 51939-71-0 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acdlabs.com [acdlabs.com]
- 9. youtube.com [youtube.com]
- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. amherst.edu [amherst.edu]
- 17. Khan Academy [khanacademy.org]
- 18. Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx [slideshare.net]
The Chromane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chromane (3,4-dihydro-2H-1-benzopyran) framework, a heterocyclic motif featuring a benzene (B151609) ring fused to a dihydropyran ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence in a wide array of natural products, such as tocopherols (B72186) (Vitamin E), flavonoids, and isoflavonoids, underscores its biological significance.[1][4] The structural versatility of the this compound core, particularly its oxidized form, chroman-4-one, has established it as a foundational structure for the synthesis of diverse and potent bioactive molecules.[1][5] This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse pharmacological activities, structure-activity relationships, and the experimental protocols utilized in its evaluation.
Core Synthesis Strategies
The construction of the this compound framework, especially the chroman-4-one core, is achievable through several synthetic routes, frequently involving intramolecular cyclization reactions.[1]
A prevalent and efficient method for synthesizing 2-alkyl-substituted chroman-4-ones involves a one-step, base-mediated aldol (B89426) condensation of 2'-hydroxyacetophenones with various aldehydes, followed by an intramolecular oxa-Michael addition.[6][7] This reaction can be optimized using microwave irradiation, often leading to moderate to high yields.[6]
Another common strategy for creating the key precursor, 7-hydroxychroman-4-one, begins with resorcinol (B1680541) and involves a two-step process:
-
Friedel-Crafts Acylation: Resorcinol is acylated with a 3-halopropionic acid, like 3-bromopropionic acid, in the presence of a strong Lewis acid such as trifluoromethanesulfonic acid. This step forms a 3-halo-1-(2,4-dihydroxyphenyl)propan-1-one intermediate.[1]
-
Intramolecular Cyclization: The intermediate then undergoes intramolecular cyclization to yield the chroman-4-one derivative.[1]
Furthermore, a solid-phase synthesis approach has been developed for generating combinatorial libraries of chroman-2-carboxylate derivatives, which is particularly advantageous for drug discovery campaigns.[8]
Diverse Pharmacological Activities
Derivatives of the this compound scaffold have been extensively explored and demonstrate a broad spectrum of pharmacological activities, making them valuable templates for novel therapeutic design.[1] These activities include anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antiprotozoal effects.[1][9][10][11]
Anticancer Activity
This compound-based compounds have shown significant potential in oncology.[10][12] Their mechanisms of action are varied and include the induction of apoptosis and the inhibition of key signaling proteins.[1] For instance, certain this compound derivatives act as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[6] Inhibition of SIRT2 leads to the hyperacetylation of substrates like α-tubulin, which disrupts microtubule dynamics and impedes tumor growth.[1] Some 4-aryl-4H-chromene compounds have also been identified as microtubule inhibitors.[13] A chromene analog, Crolibulin™ (EPC2407), has advanced to clinical trials for the treatment of advanced solid malignancies.[10]
Neuroprotective Effects
The this compound scaffold is a promising framework for developing agents to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15] Many chromanone derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132).[13][14] By inhibiting these enzymes, the levels of acetylcholine in the brain are increased, which is beneficial for cognitive function.[13] Some chroman-4-one derivatives have also been identified as selective and potent inhibitors of SIRT2, which is also implicated in age-related neurodegenerative diseases.[13][14]
Anti-inflammatory Properties
This compound derivatives have demonstrated significant anti-inflammatory properties.[1] A primary mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] By suppressing such pro-inflammatory mediators, these compounds can effectively mitigate the inflammatory response.[1] Additionally, some chromone (B188151) derivatives have been shown to inhibit the generation of superoxide (B77818) anions from human neutrophils, a key process in inflammatory tissue damage.[16]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the substitution pattern on the this compound ring system.[5][17]
For SIRT2 inhibition , SAR studies have revealed that:
-
An alkyl chain with three to five carbons in the 2-position is crucial for high potency.[6][7]
-
Larger, electron-withdrawing substituents in the 6- and 8-positions are favorable.[6][7]
-
An intact carbonyl group at the 4-position is essential.[6][7]
In the context of antiproliferative activity against multidrug-resistant (MDR) cancer cells , the modulation of intracellular calcium homeostasis has been identified as a key mechanism contributing to both potency and selectivity.[18]
For antioxidant activity , substitutions at the C-2 and C-3 positions with methoxyphenyl, amine derivatives, aromatic groups, benzylidene, and cyclohexyl carbamoyl (B1232498) moieties can yield compounds with antioxidant activity comparable to Vitamin E and Trolox.[5]
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives from the cited literature.
Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives [14]
| Compound | Substitution | Target | IC50 (µM) |
| gem-dimethylchroman-4-ol family | - | eqBuChE | 2.9 - 7.3 |
| Chroman-4-amine (4b) | 8-OMe | eqBuChE | 7.6 |
| Naphthylchroman-4-amine (4d) | - | eqBuChE | 8.9 |
| Chroman-4-amine (4a) | Unsubstituted | eqBuChE | 38 |
| Chroman-4-amine (4e) | 6-Me | eqBuChE | 52 |
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of this compound Derivatives at 1 µM [14]
| Compound | Target | % Inhibition |
| Chroman-4-ol (2a) | MAO-A | 24.3 |
| Naphthylchroman-4-one (3h) | MAO-A | 23.2 |
| Chroman-4-one (3f) | MAO-A | 20.5 |
| Naphthylchroman-4-one (3g) | MAO-B | 27.7 |
Table 3: Anticancer Activity of this compound Derivatives [10][19]
| Compound | Cell Line | Activity | Value (µM) |
| Malloapeltas C-H | TOV-21G (ovarian) | GI50 | 0.06 - 10.39 |
| Malloapeltas C-H | TOV-21G (ovarian) | IC50 | 1.62 - 10.42 |
| Indole-tethered 150c, 150d | A549, MCF-7, PC-3 | IC50 | 7.9 - 9.1 |
| Indole-tethered 150g, 150h | A549, MCF-7, PC-3 | IC50 | 10.5 - 12.6 |
| Compound 6i | MCF-7 (breast) | GI50 | 34.7 |
Table 4: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives [6]
| Compound | Modifications | IC50 (µM) |
| Various | 2-alkyl (C3-C5), 6- and 8- e-withdrawing groups | Low micromolar range |
Experimental Protocols
General Procedure for Synthesis of 2-Alkyl-Substituted Chroman-4-ones[6][7]
-
Reaction Setup: To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone (B8834) in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (B44863) (DIPA) (1.1 equivalents).
-
Microwave Irradiation: Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
Workup: Dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂) and wash sequentially with 10% aqueous sodium hydroxide (B78521) (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.
-
Purification: Dry the organic phase over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
In Vitro Cytotoxicity Assay (MTT Assay)[12]
-
Cell Seeding: Seed human cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Cholinesterase Inhibition Assay (Modified Ellman's Method)[13]
This assay is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the respective enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored anion.
-
Detection: The rate of color formation is monitored spectrophotometrically over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the development of this compound-based therapeutic agents.
Caption: Inhibition of SIRT2 by this compound derivatives disrupts microtubule dynamics.
Caption: Key structural features of chroman-4-ones for potent SIRT2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 10. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 11. Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. dspace.uevora.pt [dspace.uevora.pt]
- 15. Evaluation of this compound derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Exploring the Structure-Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chromane Derivatives from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromane derivatives, a class of oxygen-containing heterocyclic compounds, are ubiquitously found in the plant kingdom and are recognized as privileged structures in medicinal chemistry.[1][2] Their core structure, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, serves as a versatile scaffold for a wide array of natural products, including flavonoids, isoflavonoids, and tocopherols. These compounds have garnered significant attention within the scientific community due to their diverse and potent pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] This guide provides a comprehensive overview of this compound derivatives found in plant extracts, focusing on their isolation, biological activities, and mechanisms of action, with a particular emphasis on their potential in drug discovery and development.
Data Presentation: Biological Activities of Plant-Derived this compound Derivatives
The following tables summarize the quantitative data on the biological activities of various this compound derivatives isolated from plant sources.
Table 1: Anticancer Activity of Plant-Derived this compound Derivatives
| Compound Name | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| 3-benzylideneflavanone | Not specified | Caco-2 (colorectal) | 8-20 | |
| 3-benzylideneflavanone | Not specified | HT-29 (colorectal) | 15-30 | |
| 4,4,8-trimethoxychroman | Phyllanthus amarus | A2780 (ovarian) | 16.2 (µg/mL) | [4] |
| This compound Derivative 6i | Synthetic analog | MCF-7 (breast) | 34.7 | [5] |
| Benzo[f]chromene 4e | Synthetic analog | MCF-7, HepG-2, HCT-116 | Not specified, but potent | [2] |
Table 2: Antimicrobial Activity of Plant-Derived this compound Derivatives
| Compound Name/Derivative | Plant Source/Type | Microorganism | MIC (µg/mL) | Reference |
| 7-hydroxy-chroman-4-one | Synthetic | Candida albicans | 128 | [6] |
| 7-propoxy-chroman-4-one | Synthetic | Staphylococcus epidermidis | 256 | [6] |
| 7-propoxy-chroman-4-one | Synthetic | Pseudomonas aeruginosa | 512 | [6] |
| Homoisoflavonoid 20 | Synthetic | Staphylococcus epidermidis | 128 | [6] |
| Homoisoflavonoid 21 | Synthetic | Various bacteria | 128 | [6] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and biological evaluation of this compound derivatives from plant extracts.
Extraction and Isolation of this compound Derivatives from Plant Material
This protocol provides a general procedure for the extraction and isolation of this compound derivatives from plant sources.
1. Plant Material Preparation:
-
Collection and Identification: Collect fresh plant material and ensure proper botanical identification.
-
Cleaning and Drying: Thoroughly wash the plant material to remove any debris. Air-dry or use a low-temperature oven (around 40°C) to prevent the degradation of bioactive compounds.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add a suitable solvent (e.g., methanol (B129727) or ethanol) to the distillation flask.
-
Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and then drip back onto the plant material, extracting the compounds.
-
Continue the extraction for several hours until the solvent in the extractor is clear.
-
-
Maceration:
-
Soak the powdered plant material in a sealed container with a suitable solvent at room temperature.
-
Agitate the mixture periodically for several days.
-
Filter the mixture to separate the extract from the plant residue.
-
3. Fractionation and Purification:
-
Solvent-Solvent Partitioning:
-
Concentrate the crude extract under reduced pressure.
-
Resuspend the extract in a water/methanol mixture.
-
Perform liquid-liquid extraction with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.
-
-
Column Chromatography:
-
Pack a glass column with a stationary phase (e.g., silica (B1680970) gel).
-
Load the concentrated fraction onto the column.
-
Elute the column with a solvent system of increasing polarity (gradient elution).
-
Collect the eluate in fractions.
-
-
Thin Layer Chromatography (TLC):
-
Monitor the fractions collected from column chromatography using TLC.
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using preparative TLC or HPLC to isolate pure this compound derivatives.
-
4. Structural Elucidation:
-
Identify the structure of the isolated pure compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the isolated this compound derivatives in the culture medium.
-
Add the different concentrations of the compounds to the wells. Include a vehicle control (solvent only) and an untreated control.
-
Incubate for 24-72 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
1. Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the isolated this compound derivatives in a liquid growth medium in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum to the final desired concentration in the growth medium.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways.
Inhibition of Sirtuin 2 (SIRT2) Signaling Pathway
Several chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[9][10] SIRT2 deacetylates various substrates, including α-tubulin, which is crucial for microtubule dynamics and cell cycle regulation. Inhibition of SIRT2 by this compound derivatives leads to hyperacetylation of α-tubulin, which can disrupt cell division and induce apoptosis in cancer cells.[10]
Caption: Inhibition of the SIRT2 signaling pathway by a this compound derivative.
Disruption of the Fungal HOG1 Signaling Pathway
Certain this compound derivatives exhibit antifungal activity by targeting the High Osmolarity Glycerol (HOG) signaling pathway in fungi like Candida albicans.[9] The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade crucial for the fungal stress response. HOG1 kinase is a key component of this pathway. Inhibition of HOG1 by this compound derivatives can impair the fungus's ability to adapt to osmotic stress, leading to cell death.[9][11]
Caption: Disruption of the fungal HOG1 pathway by a this compound derivative.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from plant material to the identification of bioactive this compound derivatives.
Caption: Overall experimental workflow for this compound derivative discovery.
Conclusion
This compound derivatives from plant extracts represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their varied biological activities, coupled with their amenability to chemical modification, make them attractive candidates for drug discovery and development. The methodologies and data presented in this guide provide a framework for the systematic investigation of these promising natural products. Further research into their mechanisms of action and structure-activity relationships will be crucial for translating their therapeutic potential into novel clinical applications.
References
- 1. jsmcentral.org [jsmcentral.org]
- 2. scielo.br [scielo.br]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Chromatographic tools for plant-derived recombinant antibodies purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.6. MTT cytotoxicity assay [bio-protocol.org]
- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Master and Commander in Fungal Pathogens: the Two-Component System and the HOG Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Stereochemistry of Chiral 2-Substituted Chromanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-substituted chromanes are a pivotal class of heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active molecules.[1] The stereochemistry at the C2 position is crucial as it profoundly influences their biological activity and physical properties. This guide provides an in-depth overview of the fundamental principles of stereochemistry in 2-substituted chromanes, focusing on their stereoselective synthesis, the determination of their absolute configuration, and their chiroptical properties.
Stereoselective Synthesis of Chiral 2-Substituted Chromanes
The asymmetric synthesis of 2-substituted chromanes is a topic of significant interest, with various methodologies developed to control the stereochemistry at the C2 position. These methods can be broadly categorized into organocatalytic and transition-metal-catalyzed reactions.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral chromanes, offering a metal-free and environmentally benign alternative.[2] These reactions often involve the use of chiral amines, phosphoric acids, or bifunctional catalysts to induce stereoselectivity. Common organocatalytic strategies include domino Michael/hemiacetalization reactions and cascade reactions.[3][4]
A notable example is the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols.[3] This approach, followed by oxidation or dehydroxylation, yields highly functionalized chromanes with excellent diastereo- and enantioselectivities.[3] Another innovative strategy involves a one-pot, three-component cascade reaction to produce complex polycyclic chromane derivatives.[2]
Transition-Metal-Catalyzed Approaches
Transition-metal catalysis offers a versatile and efficient means to synthesize chiral chromanes. Metals such as rhodium, copper, and nickel are commonly employed in asymmetric hydrogenations, hydroaminations, and reductive cyclizations.[5][6][7]
For instance, Rh-catalyzed asymmetric hydrogenation of 2-substituted 4H-(thio)chromenes provides a highly efficient route to a variety of chiral 2-substituted (thio)chromanes with high yields and excellent enantioselectivities.[5] Similarly, Cu-catalyzed enantioselective hydroamination of 2H-chromenes and 2H-thiochromenes with anthranils has been developed to produce 4-arylamino chromanes and thiochromanes.[6]
Data on Stereoselective Syntheses
The following tables summarize quantitative data from representative stereoselective syntheses of chiral 2-substituted chromanes.
Table 1: Organocatalytic Synthesis of Chiral Chromanes
| Catalyst/Method | Substrates | Yield (%) | ee (%) | Reference |
| Modularly Designed Organocatalysts | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | up to 97 | up to 99 | [3] |
| Trimethylsilyl-protected prolinol catalyst | 1-Aza-1,3-butadiene, 2-hydroxy cinnamaldehyde (B126680) | Good | Excellent | [8] |
| Cinchona-alkaloid-urea catalyst | Phenol with (E)-α,β-unsaturated ketone moiety | - | - | [2] |
| Squaramide catalyst | 2-hydroxynitrostyrene, trans-β-nitroolefin | - | - | [2] |
Table 2: Transition-Metal-Catalyzed Synthesis of Chiral Chromanes
| Catalyst/Method | Substrates | Yield (%) | ee (%) | Reference |
| Rh-(R,R)-f-spiroPhos / Rh-(R)-DM-SegPhos | 2-substituted 4H-(thio)chromenes | up to 99 | 86-99 | [5] |
| CuCl/(R,R)-Ph-BPE | 2H-chromenes, allylic phosphates | up to 91 | up to 99 | [9] |
| Cu(I)/(R,R)-Ph-BPE | 2H-chromenes, anthranils | up to 96 | up to 99 | [6] |
| Ni(cod)2 / (R)-AntPhos | Aryl chained alkynones | Excellent | Excellent | [7] |
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of chiral 2-substituted chromanes is essential. A combination of chiroptical methods and X-ray crystallography is often employed.
Chiroptical Methods
Chiroptical techniques, such as the analysis of specific optical rotation (SOR), are valuable for assigning stereochemistry.[1] A correlation has been established between the sign of the SOR and the helicity of the dihydropyran ring in 2-substituted chromanes.[1] For 2-aliphatic and 2-carboxyl chromanes, P-helicity (positive torsion angle D(C8a-O1-C2-C3)) generally corresponds to a positive SOR.[1] Conversely, 2-aryl chromanes with P-helicity often exhibit negative SORs.[1] Other chiroptical methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can also be used, often in conjunction with quantum-chemical calculations, to determine the absolute configuration.[10]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable crystal can be obtained.[11] This technique provides the precise spatial arrangement of atoms in the molecule.[11]
Experimental Protocols
Organocatalytic Synthesis of Polycyclic this compound-Containing Products
This protocol is adapted from a reported organocatalytic cascade reaction.[4][8]
-
Reaction Setup: A glass vial equipped with a magnetic stirring bar is charged with 2-hydroxy cinnamaldehyde (0.12 mmol, 1.2 equiv), a trimethylsilyl-protected prolinol catalyst (0.01 mmol), and p-nitrobenzoic acid (0.02 mmol) in acetone (B3395972) (0.1 mL) at 40 °C.
-
Addition of Reagents: Hantzsch ester (30 mg, 0.12 mmol) and 1-aza-1,3-butadiene (0.10 mmol, 1.0 equiv) are added simultaneously.
-
Reaction: The reaction is carried out at 40 °C and monitored by TLC.
-
Cyclization: After the consumption of the starting material, p-toluenesulfonic acid (60 mg, 0.35 mmol) and additional acetone (0.1 mL) are added. The reaction mixture is then stirred at 25 °C for another 6 hours.
-
Workup and Purification: The product is purified by column chromatography on silica (B1680970) gel.
Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (ee) of the synthesized chiral chromanes is typically determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.[8]
-
Sample Preparation: A small amount of the purified product is dissolved in the mobile phase.
-
HPLC Conditions:
-
Column: A suitable chiral column (e.g., Chiralcel OD-H, AD-H, or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio is optimized for the specific compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: The retention times of the two enantiomers are determined, and the ee is calculated from the peak areas.
Visualizations
Caption: Organocatalytic cascade for polycyclic this compound synthesis.
Caption: Workflow for determining the absolute configuration.
References
- 1. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective synthesis of this compound derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversified Synthesis of Chiral this compound-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly enantioselective access to chiral chromanes and thiochromanes via Cu-catalyzed hydroamination with anthranils - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Absolute configuration - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide on the Theoretical Calculations of Chromane's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the molecular structure of chromane, a key heterocyclic scaffold in many biologically active compounds. Due to a scarcity of published structural data for the unsubstituted this compound molecule, this guide will utilize data from a representative this compound derivative as a proxy to illustrate the principles and methodologies.
Theoretical Calculations of Molecular Structure
The determination of the molecular structure of this compound and its derivatives through theoretical calculations is a cornerstone of modern computational chemistry. These methods provide deep insights into the geometric parameters of the molecule, such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding its reactivity, stability, and biological activity.
Computational Methods
Density Functional Theory (DFT) is the most prominently used method for the geometry optimization of this compound derivatives.[1][2] Among the various functionals, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed due to its balance of accuracy and computational efficiency.[1][2]
The choice of the basis set is also a critical factor in the accuracy of the calculations. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently used for these types of molecules. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially in heterocyclic systems.[1]
Commonly used software packages for these calculations include Gaussian, ORCA, and Spartan. The geometry optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.
Data Presentation: Calculated Molecular Geometry
The following tables summarize the key geometric parameters for a representative this compound derivative, calculated using Density Functional Theory with the B3LYP functional and a 6-311G(d,p) basis set. These values provide a foundational understanding of the core this compound structure.
Table 1: Selected Bond Lengths of a Representative this compound Derivative
| Bond | Calculated Length (Å) |
| C1-C2 | 1.398 |
| C2-C3 | 1.387 |
| C3-C4 | 1.396 |
| C4-C4a | 1.391 |
| C4a-C8a | 1.402 |
| C8a-C1 | 1.395 |
| C4a-O5 | 1.375 |
| O5-C6 | 1.438 |
| C6-C7 | 1.532 |
| C7-C8 | 1.531 |
| C8-C8a | 1.512 |
Table 2: Selected Bond Angles of a Representative this compound Derivative
| Angle | Calculated Angle (°) |
| C1-C2-C3 | 120.3 |
| C2-C3-C4 | 120.1 |
| C3-C4-C4a | 119.8 |
| C4-C4a-C8a | 120.8 |
| C4a-C8a-C1 | 118.9 |
| C8a-C1-C2 | 120.1 |
| C4a-O5-C6 | 117.5 |
| O5-C6-C7 | 111.2 |
| C6-C7-C8 | 110.9 |
| C7-C8-C8a | 112.3 |
| C8-C8a-C4a | 120.5 |
| C8-C8a-C1 | 120.6 |
Table 3: Selected Dihedral Angles of a Representative this compound Derivative
| Dihedral Angle | Calculated Angle (°) |
| C1-C2-C3-C4 | -0.1 |
| C2-C3-C4-C4a | 0.0 |
| C3-C4-C4a-C8a | 179.9 |
| C4-C4a-C8a-C1 | -179.9 |
| C4a-C8a-C1-C2 | 0.0 |
| C8a-C1-C2-C3 | 0.1 |
| C4a-O5-C6-C7 | 55.8 |
| O5-C6-C7-C8 | -58.2 |
| C6-C7-C8-C8a | 54.3 |
| C7-C8-C8a-C4a | -51.5 |
| C8-C8a-O5-C6 | 50.1 |
Experimental Protocols for Molecular Structure Determination
Experimental techniques are essential for validating and complementing theoretical calculations. The two primary methods for determining the precise molecular structure of crystalline and gas-phase compounds are Single-Crystal X-ray Diffraction and Gas-Phase Electron Diffraction, respectively.
Single-Crystal X-ray Diffraction (XRD)
Single-Crystal X-ray Diffraction is a powerful technique that provides detailed information about the atomic and molecular structure of a crystalline compound, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[3]
Methodology:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the this compound derivative of sufficient size and quality (typically > 0.1 mm in all dimensions). This is usually achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities.[4] This data is collected by a detector, such as a CCD or CMOS sensor.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The initial phases of the diffracted waves are determined using computational methods (direct methods or Patterson methods). This leads to an initial electron density map, from which the positions of the atoms can be determined. The structural model is then refined by least-squares methods against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[4]
Gas-Phase Electron Diffraction (GED)
Gas-Phase Electron Diffraction is a technique used to determine the molecular structure of volatile compounds in the gaseous state, providing information free from intermolecular interactions present in the solid state.[5]
Methodology:
-
Sample Introduction: A gaseous sample of the this compound derivative is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is fired perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (historically a photographic plate, but now often a CCD or other electronic detector).
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other. By fitting a theoretical model of the molecular structure to the experimental radial distribution curve, precise values for bond lengths, bond angles, and torsional angles can be determined.[5]
Visualization of Methodologies
The following diagrams illustrate the logical flow of the theoretical and experimental workflows for determining molecular structure.
References
The Chromane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Bioactivity of the Basic Chromane Ring
For Researchers, Scientists, and Drug Development Professionals
The this compound ring system, a heterocyclic scaffold composed of a benzene (B151609) ring fused to a dihydropyran ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Found in a plethora of natural products like tocopherols (B72186) (Vitamin E) and flavonoids, the this compound core's structural versatility allows for diverse chemical modifications, making it a privileged template for developing novel therapeutic agents.[1][2] Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2] This guide delves into the multifaceted bioactivity of the basic this compound ring, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Diverse Biological Activities of this compound Derivatives
The inherent structural features of the this compound ring have been exploited to develop a vast library of compounds with a wide array of biological activities. These derivatives have shown significant promise in various therapeutic areas by interacting with a multitude of cellular targets.[1]
Enzyme Inhibition
This compound derivatives have been identified as potent inhibitors of various enzymes implicated in a range of diseases.[3] The structural adaptability of the this compound scaffold facilitates the design of potent and selective enzyme inhibitors.[3]
Key enzyme targets for this compound derivatives include:
-
Sirtuin 2 (SIRT2): Selective inhibition of SIRT2 is a therapeutic strategy for age-related neurodegenerative diseases. Certain substituted chroman-4-one derivatives have been identified as novel and selective SIRT2 inhibitors, with the most potent compounds showing inhibitory concentrations in the low micromolar range.[3][4][5][6]
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial targets in the treatment of depression and Parkinson's disease.[3] this compound derivatives have been investigated as potent and selective inhibitors of MAO-B, which is involved in the progression of several neurological disorders.[7]
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a primary therapeutic approach for managing Alzheimer's disease.[3]
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma.[3]
-
α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.[3]
-
Aromatase (CYP19): This enzyme is a target for the treatment of certain types of cancer.[3]
Table 1: Inhibitory Activity of this compound Derivatives against Various Enzymes
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| Chroman-4-one | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [5][6] |
| Chroman-4-ol | gem-dimethylchroman-4-ol family | eqBuChE | 2.9 - 7.3 | [8] |
| Chroman-4-amine | gem-dimethyl-chroman-4-amine family | eqBuChE | 7.6 - 67 | [8] |
Anticancer Activity
The anticancer potential of the this compound scaffold has been extensively explored, with derivatives showing efficacy against a variety of cancer cell lines.[9] The mechanism of action often involves the inhibition of key cellular processes like cell proliferation and the induction of apoptosis.[2]
Key targets and mechanisms in oncology include:
-
Tubulin Polymerization: Some substituted 4-aryl-4H-chromene compounds act as microtubule inhibitors, leading to cell cycle arrest and apoptosis.[2]
-
Kinase Inhibition: Certain this compound derivatives inhibit protein kinases like BRAF, which are critical for cancer cell growth.[2]
-
Topoisomerase Inhibition: Chromene derivatives have been shown to inhibit topoisomerase I and II, enzymes essential for DNA replication.[2]
-
NF-κB Signaling Pathway: Inhibition of this pathway is another mechanism through which this compound derivatives exert their anticancer effects.[9]
Table 2: Anticancer Activity of this compound Derivatives
| Compound Class | Derivative | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Chroman | Compound 6i | MCF-7 (Breast) | 34.7 (GI50) | [10] |
| Flavanone/Chromanone | Derivative 1 | Colon Cancer Cell Lines | 8 - 20 | [11] |
| Flavanone/Chromanone | Derivatives 3 and 5 | Colon Cancer Cell Lines | 15 - 30 | [11] |
| Chromene | Derivative 2 | HT-29 (Colon) | > Doxorubicin | [9][12] |
| Chromene | Derivative 5 | HepG-2 (Liver) | > Doxorubicin | [9][12] |
| Chromene | Derivative 6 | MCF-7 (Breast) | > Doxorubicin | [12] |
| Spirocyclic Chroman-4-one | Compound 1 | Dd2 (Chloroquine-resistant Malaria) | 0.35 | [13] |
Neuroprotective Effects
This compound derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[7] Their neuroprotective effects are often attributed to their ability to inhibit key enzymes and mitigate oxidative stress.[7][14] A primary mechanism is the inhibition of MAO-B, which reduces the degradation of neurotransmitters like dopamine (B1211576) and decreases the production of reactive oxygen species (ROS).[7] Some chromene derivatives also exhibit neuroprotective effects by enhancing the ERK-mediated phosphorylation of CREB, a crucial neuroprotective signaling pathway.[14]
Anti-inflammatory Activity
The this compound scaffold is a key feature in many compounds with potent anti-inflammatory properties.[15][16][17] this compound derivatives have been shown to inhibit the production of pro-inflammatory cytokines and adhesion molecules.[15][18] For instance, certain N-alkyl-7-hydroxy-2,2-dimethylthis compound-6-carboxamides have been identified as potent inhibitors of TNF-α-induced expression of ICAM-1 on endothelial cells.[15][16]
Antimicrobial Activity
The this compound core is present in numerous natural and synthetic compounds exhibiting a broad spectrum of antimicrobial activities.[19][20][21] Chroman-4-one and homoisoflavonoid derivatives have demonstrated inhibitory effects against various bacterial and fungal strains.[19] Structure-activity relationship studies have shown that modifications to the this compound ring can significantly influence their antimicrobial potency.[20]
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chroman-4-one | Compounds 1 and 2 | S. epidermidis, P. aeruginosa | 128 | [19] |
| Chroman-4-one | Compounds 1 and 2 | S. enteritidis | 256 | [19] |
| Chroman-4-one | Compounds 1 and 2 | Candida sp., N. glabratus | 64 | [19] |
| Chroman Carboxamide | Compounds 4a and 4b | Fungal strains | 25 | [22] |
| Chroman Carboxamide | Various derivatives | Gram-negative bacteria | 12.5 - 100 | [22] |
| Chroman Carboxamide | Various derivatives | Gram-positive bacteria | 25 - 100 | [22] |
Antioxidant Properties
Many chromone (B188151) and chromanone derivatives possess significant antioxidant activity.[23][24][25] Their ability to scavenge free radicals and reduce oxidative stress is a key aspect of their bioactivity and contributes to their therapeutic potential in various diseases.[24] The antioxidant capacity is often evaluated using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP).[23]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of this compound derivatives. Below are representative protocols for key experiments.
Synthesis of Chroman-4-one Derivatives
A common method for synthesizing the chroman-4-one core involves the intramolecular cyclization of a precursor molecule.[1]
Protocol: Synthesis of Substituted 2-Aryl-chroman-4-ones
-
Reaction Setup: To a solution of an appropriate 2'-hydroxychalcone (B22705) in a suitable solvent (e.g., ethanol), add a catalyst such as piperidine.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute HCl.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-aryl-chroman-4-one.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[2]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.[2]
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions of this compound derivatives is essential for understanding their mechanisms of action.
Caption: Workflow for SIRT2 Inhibition Assay.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Neuroprotection via MAO-B Inhibition.
Conclusion
The this compound ring system stands out as a remarkably versatile and pharmacologically significant scaffold in the landscape of modern drug discovery.[1] Its prevalence in nature, coupled with the development of efficient synthetic methodologies, has paved the way for the exploration of a vast chemical space. This has led to the identification of potent this compound derivatives with promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1] The ability of these compounds to selectively target key enzymes and signaling pathways underscores their potential for the development of novel, targeted therapies.[1] Future research focused on optimizing the structure-activity relationships of the this compound core will undoubtedly continue to yield novel therapeutic agents for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dspace.uevora.pt [dspace.uevora.pt]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 18. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06428J [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. theaspd.com [theaspd.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
A Technical Guide to the Fundamental Structural Differences: Chromane vs. Chromone
For researchers, scientists, and professionals in drug development, a precise understanding of heterocyclic scaffolds is paramount. Chromane and chromone (B188151), both derivatives of benzopyran, form the core of numerous biologically active compounds, from pharmaceuticals to natural products.[1][2] Though closely related, their structural distinctions impart significant differences in their chemical reactivity, physical properties, and biological activities.[3][4] This technical guide provides an in-depth exploration of the fundamental structural differences between the this compound and chromone skeletons.
Core Structural Distinction: Saturation vs. Unsaturation and Carbonyl Functionality
The primary difference between this compound and chromone lies in the dihydropyran ring fused to the benzene (B151609) ring.[5][6] this compound features a saturated dihydropyran ring, whereas chromone contains a carbonyl group at the C-4 position and a double bond between C-2 and C-3, rendering the heterocyclic ring unsaturated and conjugated with the benzene ring.[7][8]
This compound (3,4-dihydro-2H-1-benzopyran) has the chemical formula C₉H₁₀O.[1] Its structure is characterized by sp³ hybridized carbons at positions 2, 3, and 4.
Chromone (4H-1-benzopyran-4-one) has the chemical formula C₉H₆O₂.[8][9] It possesses a ketone functional group (C=O) at the C-4 position and a C=C double bond, making the carbons at positions 2, 3, and 4 sp² hybridized. This α,β-unsaturated ketone system within the pyrone ring is a key feature influencing its properties.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijmrset.com [ijmrset.com]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromone - Wikipedia [en.wikipedia.org]
- 9. Chromone | C9H6O2 | CID 10286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Initial Toxicity Screening of the Chromane Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial toxicity screening methodologies relevant to the chromane core, a privileged scaffold in medicinal chemistry. Due to its prevalence in bioactive natural products and synthetic compounds, understanding the inherent toxicological profile of the this compound framework is crucial for early-stage drug development. This document outlines key in vitro and in vivo assays, summarizes reported cytotoxicity data for this compound derivatives, and explores the potential molecular pathways implicated in their toxicity.
In Vitro Toxicity Assessment
Initial toxicity screening typically begins with a battery of in vitro assays designed to assess cytotoxicity and genotoxicity. These assays offer a rapid and cost-effective means to identify potential liabilities of this compound-based compounds early in the discovery pipeline.
Cytotoxicity Screening
The most common initial screen evaluates a compound's ability to reduce cell viability or induce cell death. The MTT assay is a widely used colorimetric method for this purpose.
Table 1: Summary of In Vitro Cytotoxicity (IC₅₀) of Various this compound Derivatives
| Compound Class | Derivative/Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 3-Methylidenechroman-4-ones | 2-(i-propyl) (14d) | HL-60 (Leukemia) | 1.46 ± 0.16 | |
| 2-(i-propyl) (14d) | NALM-6 (Leukemia) | 0.50 ± 0.05 | [1] | |
| 2-(i-propyl), 6-Me (14i) | NALM-6 (Leukemia) | < Carboplatin | [1] | |
| Indole-tethered Chromenes | 5-Fluoroindole (4c) | Various | 7.9 - 9.1 | [2] |
| 5-Fluoroindole (4d) | Various | 7.9 - 9.1 | [2] | |
| 4-Aryl-4H-Chromenes | 6-methyl-3-nitro-4-(4-(piperidin-1-yl)phenyl) | Hep2 | 0.75 ± 0.06 | [3] |
| 6-methyl-3-nitro-4-(4-(piperidin-1-yl)phenyl) | A549 | 4 ± 0.35 | [3] | |
| 6-methyl-3-nitro-4-(4-(piperidin-1-yl)phenyl) | HeLa | 9 ± 0.73 | [3] | |
| Halogenated Dihydropyrano[3,2-b]Chromenes | Compound 6d | MCF-7 (Breast) | 0.50 mg/L | [4] |
| Compound 6g | MCF-7 (Breast) | 0.70 mg/L | [4] | |
| Compound 6c | MCF-7 (Breast) | 0.90 mg/L | [4] | |
| Flavanone | 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | U-937 (Leukemia) | 1.3 ± 0.2 | |
| 3-Benzylidenechroman-4-ones | 7-OH, 3-Br-4-OH-5-MeO on benzylidene (4a) | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/ml | [5] |
| Chroman Derivatives | Compound 6i | MCF-7 (Breast) | 34.7 (GI₅₀) | [6] |
Note: This table presents a selection of reported data and is not exhaustive. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7]
Materials:
-
MTT solution (5 mg/mL in PBS)[9]
-
Cell culture medium (serum-free for incubation step recommended)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well microplates
-
Test compound (this compound derivative)
-
Control cells (untreated)
-
Vehicle control (solvent used for the test compound)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO₂).[10]
-
Compound Treatment: Prepare serial dilutions of the this compound test compound. Remove the old media from the cells and add 100 µL of media containing the various concentrations of the test compound. Include wells for untreated controls and vehicle controls.[10]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 2 to 4 hours in a humidified atmosphere. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or left overnight in the incubator.[7][9]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Genotoxicity Screening
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, which may lead to carcinogenesis. The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenicity.[12][13]
The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[12] The assay assesses the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[12][13]
Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[14]
-
Minimal glucose agar (B569324) plates (histidine-deficient).
-
Top agar (containing a trace amount of histidine/biotin).
-
Test compound (this compound derivative).
-
Positive controls (known mutagens for each strain, with and without S9).
-
Negative/vehicle control.
-
S9 fraction (a rat liver homogenate that simulates mammalian metabolism) and cofactor solution (S9 mix).[12][13]
Procedure (Plate Incorporation Method):
-
Preparation: Prepare dilutions of the this compound test compound.
-
Exposure: In a test tube, combine the following:
-
100 µL of an overnight culture of the selected S. typhimurium strain.
-
100 µL of the test compound dilution, positive control, or vehicle control.
-
500 µL of either S9 mix (for metabolic activation) or a buffer (without metabolic activation).[12]
-
-
Pre-incubation (Optional but common): Incubate this mixture for 20-30 minutes at 37°C.
-
Plating: Add 2 mL of molten top agar (kept at ~45°C) to the test tube, vortex briefly, and pour the entire contents onto a minimal glucose agar plate.[12]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[12]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count. The presence of cytotoxicity at higher doses (seen as a thinning of the background bacterial lawn) should also be noted.
In Vivo Acute Toxicity Assessment
Following in vitro screening, promising candidates are often subjected to in vivo studies to understand their systemic toxicity. Acute oral toxicity studies are a standard initial assessment.
The goal of an acute oral toxicity study is to determine the short-term toxic effects of a single dose of a substance. Several OECD guidelines exist (e.g., 420, 423, 425), which have been designed to reduce the number of animals used while still providing sufficient information for hazard classification.[15][16][17] The Up-and-Down Procedure (OECD 425) is one such method.
Animals:
-
Healthy, young adult rodents (rats or mice), typically females, are used.
-
Animals are acclimatized to laboratory conditions before the study.
Procedure (OECD 425 - Up-and-Down Procedure):
-
Dose Selection: A starting dose is selected based on available in vitro data or information on structurally related compounds. The default starting dose is often 175 mg/kg. Dose progression uses a constant factor of 3.2.
-
Dosing: Animals are fasted prior to dosing. The test substance is administered as a single oral dose via gavage.
-
Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.
-
If an animal survives, the next animal is given a higher dose.
-
If an animal dies, the next animal is given a lower dose.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight. Detailed observations are made for the first 24 hours and then daily for a total of 14 days. Signs of toxicity include changes in skin, fur, eyes, respiration, and behavior.
-
Termination Criteria: The test is stopped when one of the stopping criteria is met, such as observing a specific number of reversals in outcomes (survival vs. death).
-
Data Analysis: The LD₅₀ (median lethal dose) and its confidence intervals are calculated using the maximum likelihood method. This data is used to classify the substance according to the Globally Harmonized System (GHS).
Potential Mechanisms of Toxicity and Signaling Pathways
While the toxicity of the unsubstituted this compound core is not extensively detailed, studies on its numerous derivatives suggest several potential mechanisms of toxicity, primarily related to the induction of apoptosis, DNA damage response, and cell cycle arrest.
Induction of Apoptosis
Many cytotoxic this compound derivatives exert their effect by inducing programmed cell death, or apoptosis. This can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, which converge on the activation of executioner caspases.
-
Intrinsic Pathway: Cellular stress, such as that caused by a cytotoxic compound, can lead to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, releasing cytochrome c.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, leading to the activation of executioner caspases-3 and -7.[9]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TRAIL) to death receptors on the cell surface.[13] This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates caspase-8.[9] Caspase-8 can then directly activate executioner caspases or cleave the protein Bid, which links the extrinsic to the intrinsic pathway.[13]
DNA Damage Response (DDR)
Genotoxic compounds can cause DNA lesions, such as double-strand breaks (DSBs), which activate a complex signaling network known as the DNA Damage Response (DDR). This response is orchestrated by master kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[7]
-
ATM Pathway: Primarily activated by DSBs, ATM phosphorylates a host of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[15]
-
ATR Pathway: Activated by single-stranded DNA, which can arise from various forms of DNA damage, ATR phosphorylates the checkpoint kinase Chk1.[15]
Activation of these pathways leads to the phosphorylation of numerous effector proteins that coordinate to halt the cell cycle, giving the cell time to repair the damage. If the damage is too severe, these pathways can trigger apoptosis, often through p53.[7][8]
Cell Cycle Arrest
By activating the DDR, this compound derivatives can induce cell cycle arrest, preventing the propagation of damaged DNA. A common point of arrest is the G2/M checkpoint, which stops the cell from entering mitosis.[4]
The key regulator of the G2/M transition is the Cyclin B-Cdk1 complex. The DDR pathway, through Chk1 and Chk2, can phosphorylate and inactivate the Cdc25 phosphatase.[4] Inactive Cdc25 cannot remove the inhibitory phosphates from Cdk1, thus keeping the Cyclin B-Cdk1 complex inactive and arresting the cell in the G2 phase.[17] Additionally, activated p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor that can also block Cdk1 activity.[1]
Conclusion
The initial toxicity screening of the this compound core and its derivatives is a multi-step process essential for drug development. In vitro assays for cytotoxicity (MTT) and genotoxicity (Ames test) provide the first critical data points. Positive findings or potent activity warrant further investigation through in vivo acute toxicity studies to understand the systemic effects and determine the LD₅₀. The toxicological effects of many this compound derivatives appear to be mediated through the induction of apoptosis, activation of the DNA damage response, and subsequent cell cycle arrest. A thorough understanding of these foundational assays and potential mechanistic pathways allows researchers to de-risk this compound-based scaffolds and prioritize candidates with the most promising safety profiles for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
A Comprehensive Technical Guide to the Natural Sources and Isolation of Chromane Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural origins of chromane compounds, detailed methodologies for their isolation, and insights into their biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Natural Sources of this compound Compounds
This compound derivatives are a diverse group of heterocyclic compounds widely distributed in nature. They are found in a variety of organisms, including higher plants, fungi, marine organisms, and even in bee propolis.
Table 1: Natural Sources of this compound Compounds
| Natural Source | Organism/Species Example(s) | Compound Example(s) | Reference(s) |
| Plants | Iris tenuifolia | 5-methoxy-6,7-methylenedioxy-4-O-2′-cycloflavan | |
| Koeberlinia spinosa | Koeberlinia this compound | ||
| Phyllanthus amarus | 4,4,8-trimethoxychroman | ||
| Fungi | Penicillium sp. (endophytic) | (Z)-6-acetyl-3-(1,2-dihydroxypropylidene)-5-hydroxy-8-methylchroman-2-one | |
| Burkholderia sp. | 2-Hydroxymethyl-chroman-4-one | ||
| Marine Organisms | Brown Algae (Sargassum sp.) | Sargachromenol | [1] |
| Bee Products | Propolis | Various this compound derivatives |
Isolation of this compound Compounds: Experimental Protocols
The isolation of this compound compounds from their natural sources typically involves extraction followed by various chromatographic techniques. The specific protocol can vary depending on the source material and the polarity of the target this compound derivatives.
General Workflow for Isolation from Fungal Cultures
Endophytic fungi are a rich source of novel this compound compounds. The general procedure for their isolation involves fermentation, extraction, and purification.
Protocol 2.1.1: Isolation of Chromanes from Penicillium sp.
-
Fermentation: The endophytic fungus Penicillium sp. is cultured on a solid rice medium for a specified period to allow for the production of secondary metabolites.
-
Extraction: The fermented rice solid culture is extracted exhaustively with ethyl acetate (B1210297) at room temperature. The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Purification: Fractions showing the presence of this compound compounds (as determined by Thin Layer Chromatography - TLC) are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient) to afford the pure this compound compounds.
Isolation of Sargachromenol from Sargassum sp.
Marine brown algae of the genus Sargassum are known to produce a variety of this compound derivatives, including sargachromenol.
Protocol 2.2.1: Step-by-Step Isolation of Sargachromenol
-
Extraction: Dried and powdered Sargassum sp. is extracted with 70% ethanol. The resulting extract is then partitioned sequentially with n-hexane and ethyl acetate.[1]
-
Initial Fractionation: The n-hexane fraction, which is rich in less polar compounds including sargachromenol, is concentrated and subjected to open column chromatography on an ODS (octadecylsilane) column.[1]
-
Gradient Elution: The column is eluted with a step-gradient of n-hexane and ethyl acetate.[1]
-
Preparative HPLC: Fractions containing sargachromenol, identified by TLC and analytical HPLC, are pooled and subjected to further purification by preparative HPLC on a semipreparative C18 column to yield pure sargachromenol.[1]
Isolation of Chromanes from Propolis
Propolis, a resinous mixture produced by honeybees, contains a complex mixture of phytochemicals, including various this compound derivatives.
Protocol 2.3.1: Isolation of this compound Derivatives from Propolis
-
Extraction: Raw propolis is extracted with ethanol. The ethanolic extract is then filtered and concentrated.
-
Preparative HPLC: The crude extract is directly subjected to preparative reverse-phase HPLC. A C18 column is typically used with a gradient elution system, commonly a mixture of water (often with a small percentage of formic acid to improve peak shape) and methanol (B129727) or acetonitrile.
-
Fraction Collection and Analysis: Fractions are collected based on the UV chromatogram. The purity of the isolated compounds in the fractions is then assessed by analytical HPLC, and their structures are elucidated using spectroscopic methods.
Data Presentation
This section presents quantitative data for representative this compound compounds isolated from natural sources.
Table 2: Spectroscopic Data for Selected Natural this compound Compounds
| Compound Name | Natural Source | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | Reference(s) |
| Phomochromenone A | Phomopsis sp. HNY29-2B | 6.88 (s, 1H), 6.79 (s, 1H), 5.43 (s, 1H), 4.34 (m, 1H), 2.67 (dd, 1H), 2.60 (dd, 1H), 1.36 (d, 3H), 3.92 (s, 3H) | 192.3, 170.1, 163.5, 161.2, 140.1, 112.5, 108.9, 101.5, 78.9, 68.1, 56.2, 41.3, 21.1 | [M+Na]⁺ 359.07395 | [2] |
| Sargachromenol | Sargassum horneri | See Supplementary Figure S1 in reference | See Supplementary Figure S1 in reference | - | [1] |
Table 3: Biological Activity of Selected Natural this compound Compounds
| Compound | Biological Activity | Assay | Target/Cell Line | IC₅₀ (µM) | Reference(s) |
| 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene | Anticancer | MTT Assay | HepG2, T47D, HCT116 | 0.055, 0.060, 0.050 | [3] |
| Sargachromenol | Neuroprotective | MTT Assay | HT22 cells | - (Protective effect shown at 3.68-14.73 µM) | [1] |
Signaling Pathways and Mechanisms of Action
Naturally derived this compound compounds have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Several this compound derivatives exhibit anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.
Sargachromenol, for example, has been shown to inhibit the activation of the NF-κB signaling pathway in glutamate-treated HT22 cells.[1] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.
Anticancer Activity: Induction of Apoptosis via Caspase Activation
Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A key mechanism in apoptosis is the activation of a cascade of cysteine proteases known as caspases.
Certain 4-aryl-4H-chromene derivatives have been found to induce apoptosis through the intrinsic pathway, which involves the activation of caspase-9.[3] These compounds can cause cellular stress that leads to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, leading to the recruitment and activation of pro-caspase-9. Active caspase-9, in turn, activates executioner caspases like caspase-3, which then orchestrate the dismantling of the cell.[3]
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation, differentiation, and survival. Aberrant MAPK signaling is often associated with cancer. Natural compounds, including some chromanes, have been shown to modulate this pathway.
Some flavonoids, which share the this compound backbone, have been investigated for their ability to inhibit key kinases in the MAPK pathway, such as MEK1/2. By inhibiting these kinases, these compounds can block the downstream signaling cascade that leads to the phosphorylation of ERK1/2 and the subsequent activation of transcription factors that promote cell proliferation and survival.
Conclusion
This compound compounds from natural sources represent a promising and diverse group of bioactive molecules with significant potential for the development of new therapeutic agents. Their wide distribution in nature, coupled with their varied biological activities, makes them attractive targets for further research. This guide provides a foundational understanding of their natural origins, isolation techniques, and mechanisms of action, which can aid researchers in the exploration and utilization of these valuable natural products.
References
A Literature Review of Early Chromane Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a dihydropyran ring, is a ubiquitous motif in a vast array of natural products and synthetic compounds of significant biological importance. This technical guide provides an in-depth review of the early research on this compound chemistry, with a focus on the foundational synthetic methodologies and initial pharmacological investigations that paved the way for its prominence in modern drug discovery. We will delve into the core reactions that enabled the construction of the this compound ring system, present detailed experimental protocols from seminal publications, and summarize the early explorations into its biological activities.
Core Synthetic Methodologies of the Early 20th Century
The genesis of this compound chemistry is intrinsically linked to the synthesis of its oxidized counterpart, the chromone (B188151) ring system. Early researchers developed elegant methods to construct these benzopyran structures, which could then be further modified to yield chromanes. The most significant of these early methods were the Kostanecki-Robinson reaction and the Baker-Venkataraman rearrangement, both of which are rooted in the principles of the Claisen condensation.
The Kostanecki-Robinson Reaction
One of the earliest methods for the synthesis of chromones was developed by Stanisław von Kostanecki and August Różycki in 1901. This reaction typically involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640) in the presence of its sodium salt, followed by cyclization.
Synthesis of 2-Methylchromone (Adapted from St. v. Kostanecki, A. Różycki, 1901)
-
Reactants: o-Hydroxyacetophenone, acetic anhydride, and sodium acetate (B1210297).
-
Procedure: A mixture of o-hydroxyacetophenone (1 part), anhydrous sodium acetate (1 part), and acetic anhydride (2 parts) is heated in an oil bath at 170-180°C for 8-10 hours. After cooling, the reaction mixture is poured into water and boiled for a short time to hydrolyze the excess acetic anhydride. The resulting solid is filtered, washed with water, and recrystallized from dilute alcohol to yield 2-methylchromone.
The Baker-Venkataraman Rearrangement
Independently reported by Wilson Baker in 1933 and Krishnasami Venkataraman in 1934, this rearrangement provides a versatile route to 1,3-diketones, which are key intermediates in the synthesis of chromones.[1][2] The reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone.
Synthesis of o-Hydroxydibenzoylmethane (Adapted from W. Baker, 1933)
-
Reactants: o-Benzoyloxyacetophenone, potassium hydroxide (B78521), and pyridine (B92270).
-
Procedure: o-Benzoyloxyacetophenone (1 g) is dissolved in pyridine (10 mL), and powdered potassium hydroxide (1.5 g) is added. The mixture is shaken for a few minutes until it becomes a thick paste. The paste is then left at room temperature for 15-20 minutes, after which it is acidified with dilute acetic acid. The precipitated o-hydroxydibenzoylmethane is collected by filtration, washed with water, and recrystallized from alcohol.
Cyclization of the 1,3-Diketone to a Chromone
The resulting 1,3-diketone can be cyclized to the corresponding chromone by heating with a dehydrating agent such as sulfuric acid in a suitable solvent.
Claisen Condensation in this compound Synthesis
The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, represents a fundamental approach to the this compound skeleton. An intramolecular version of this reaction, the Dieckmann condensation, can be employed to form the heterocyclic ring.
Synthesis of Chroman-4-one (Adapted from R. H. Hall and B. K. Howe, 1959)
-
Reactants: Ethyl o-phenoxypropionate and a strong base (e.g., sodium ethoxide).
-
Procedure: Ethyl o-phenoxypropionate is treated with a solution of sodium ethoxide in absolute ethanol. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into a mixture of ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed, dried, and the solvent is evaporated. The resulting crude product is then purified by distillation under reduced pressure to give chroman-4-one.
Early Biological Investigations
The initial explorations into the biological activities of this compound derivatives were largely centered on naturally occurring compounds, most notably Vitamin E (α-tocopherol), which was discovered in the 1920s.[3] Early research established its essential role as a fat-soluble antioxidant.
Antioxidant Properties of this compound Derivatives
The antioxidant activity of Vitamin E and related chromanols was a primary focus of early pharmacological studies. These investigations laid the groundwork for understanding the structure-activity relationship, highlighting the importance of the phenolic hydroxyl group on the this compound ring and the phytyl tail.
Table 1: Early Observations on the Antioxidant Activity of this compound Derivatives
| Compound | Biological Observation | Reference Era |
| α-Tocopherol (Vitamin E) | Prevention of fetal resorption in rats on a lard-based diet, attributed to its antioxidant properties.[3] | 1920s-1930s |
| Simple Chromanols | Inhibition of the autoxidation of fats and oils. | 1940s-1950s |
Visualizing Early Synthetic Pathways
The following diagrams illustrate the fundamental chemical transformations described in the early literature for the synthesis of the this compound core structure.
Figure 1: Foundational synthetic routes to the chromone and chroman-4-one core.
Conclusion
The early research into this compound chemistry, spanning the first half of the 20th century, established the fundamental synthetic strategies that are still relevant today. The Kostanecki-Robinson reaction and the Baker-Venkataraman rearrangement provided robust methods for the construction of the chromone nucleus, a key precursor to chromanes. Concurrently, early biological studies, particularly on Vitamin E, began to uncover the significant antioxidant potential of the this compound scaffold. This foundational work laid a solid groundwork for the subsequent explosion of research into the diverse pharmacological activities of this compound derivatives, solidifying their status as a privileged scaffold in medicinal chemistry.
References
Methodological & Application
Synthesis of Novel Chromane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel chromane derivatives, a class of heterocyclic compounds with significant potential in drug discovery due to their broad range of biological activities. The this compound scaffold is a privileged structure found in numerous natural products and synthetic molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1]
This application note will focus on two distinct and efficient synthetic methodologies: a triflimide-catalyzed annulation for the synthesis of 4-substituted chromanes and a base-mediated intramolecular aldol (B89426) condensation for the preparation of chroman-4-ones, which are versatile intermediates for further derivatization.
Application Note 1: Triflimide-Catalyzed Synthesis of 4-Substituted Chromanes
This protocol describes a convergent and efficient method for the synthesis of 4-substituted this compound derivatives through a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. This Brønsted acid-catalyzed reaction proceeds under mild conditions with simple starting materials, offering a versatile route to a variety of this compound structures.[2][3]
Quantitative Data Summary
The triflimide-catalyzed annulation has been successfully applied to synthesize a range of 4-substituted chromanes with varying yields depending on the substituents on both the benzylic alcohol and the alkene.
| Entry | Benzylic Alcohol Substituent (R) | Alkene | Product | Yield (%) | Reference |
| 1 | Phenyl | Methallyltrimethylsilane (B96022) | 2,2-Dimethyl-4-phenylchroman | 73 | [2] |
| 2 | 4-Methoxyphenyl | Methallyltrimethylsilane | 4-(4-Methoxyphenyl)-2,2-dimethylchroman | 85 | [2] |
| 3 | 4-Chlorophenyl | Methallyltrimethylsilane | 4-(4-Chlorophenyl)-2,2-dimethylchroman | 78 | [2] |
| 4 | 2-Thienyl | Methallyltrimethylsilane | 2,2-Dimethyl-4-(thiophen-2-yl)chroman | 65 | [2] |
| 5 | Phenyl | Methylenecyclohexane | 4-Phenyl-spiro[chroman-2,1'-cyclohexane] | 82 | [4] |
Experimental Protocol: Synthesis of 2,2-Dimethyl-4-phenylchroman
This protocol details the synthesis of 2,2-dimethyl-4-phenylchroman as a representative example of the triflimide-catalyzed annulation reaction.[2]
Materials:
-
2-(Hydroxy(phenyl)methyl)phenol
-
Methallyltrimethylsilane
-
Triflimide (Tf₂NH)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (EtOAc) for chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(hydroxy(phenyl)methyl)phenol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (0.1 M).
-
To the stirred solution, add methallyltrimethylsilane (1.5 mmol, 1.5 equiv) dropwise.
-
Add a pre-prepared 0.125 M solution of triflimide in dichloromethane (5 mol %).
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2,2-dimethyl-4-phenylchroman.
Visualizations
Caption: Experimental workflow for the triflimide-catalyzed synthesis of 2,2-dimethyl-4-phenylchroman.
Application Note 2: Synthesis of Chroman-4-one Derivatives as SIRT2 Inhibitors
This section details the synthesis of substituted chroman-4-ones via a base-mediated aldol condensation, a method that is often enhanced by microwave irradiation.[5][6] These compounds have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[3][6]
Quantitative Data Summary
A series of substituted chroman-4-one derivatives have been synthesized and evaluated for their inhibitory activity against SIRT2. The half-maximal inhibitory concentration (IC₅₀) values highlight the structure-activity relationship, with substitutions at the 2, 6, and 8 positions being crucial for potency.[5][6]
| Compound | R² Substituent | R⁶ Substituent | R⁸ Substituent | SIRT2 IC₅₀ (µM) | Reference |
| 1a | n-Pentyl | H | H | >200 | [6] |
| 1b | n-Pentyl | Br | H | 2.9 | [6] |
| 1c | n-Pentyl | Br | Br | 1.5 | [6] |
| 1d | n-Propyl | Br | Br | 4.8 | [6] |
| 1e | n-Heptyl | Br | Br | 2.1 | [6] |
Experimental Protocol: Synthesis of 6,8-Dibromo-2-pentylchroman-4-one
The following protocol describes the synthesis of a potent SIRT2 inhibitor, 6,8-dibromo-2-pentylchroman-4-one.[5]
Materials:
-
2'-Hydroxy-3',5'-dibromoacetophenone
-
Hexanal (B45976) (1.1 equiv)
-
Diisopropylamine (B44863) (DIPA) (1.1 equiv)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 0.4 M solution of 2'-hydroxy-3',5'-dibromoacetophenone in ethanol, add hexanal (1.1 equiv) and diisopropylamine (1.1 equiv).
-
Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase sequentially with 1 M aqueous HCl, 10% aqueous NaOH, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6,8-dibromo-2-pentylchroman-4-one.
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of chroman-4-ones.
Caption: Proposed signaling pathway for the anticancer activity of chroman-4-one based SIRT2 inhibitors.
Application Note 3: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives
Recent studies have highlighted the antimicrobial potential of chroman-4-one and homoisoflavonoid derivatives, particularly against pathogenic Candida species.[7][8] Molecular modeling suggests that these compounds may exert their antifungal effects by targeting key proteins involved in fungal virulence and survival, such as HOG1 kinase and fructose-bisphosphate aldolase (B8822740) (FBA1).[8]
Quantitative Data Summary
The minimum inhibitory concentration (MIC) of several chroman-4-one and homoisoflavonoid derivatives against Candida albicans has been determined, demonstrating their potential as antifungal agents.
| Compound | Structure | MIC against C. albicans (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | Chroman-4-one | 62.5 | [8] |
| 7-Methoxychroman-4-one | Chroman-4-one | 125 | [8] |
| 7-Hydroxy-3-(4-methoxybenzylidene)chroman-4-one | Homoisoflavonoid | 31.25 | [8] |
Experimental Protocol: Evaluation of Antifungal Activity (Microdilution Assay)
The minimum inhibitory concentration (MIC) of the synthesized this compound derivatives can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized this compound derivatives
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of C. albicans and add it to each well.
-
Include positive (antifungal drug, e.g., fluconazole) and negative (no compound) controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
Visualizations
Caption: Proposed mechanism of action for the antifungal activity of this compound derivatives against Candida species.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chromane in Asymmetric Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The chromane scaffold is a privileged heterocyclic motif found in a wide array of natural products and biologically active molecules, including tocopherols (B72186) (Vitamin E), flavonoids, and various pharmaceuticals.[1][2][3] The inherent chirality of many of these compounds underscores the critical importance of asymmetric synthesis to access enantiomerically pure this compound derivatives. This document provides an overview of recent advancements and detailed protocols for the application of this compound in asymmetric synthesis, targeting researchers and professionals in organic chemistry and drug development.
Introduction to Asymmetric Synthesis of Chromanes
The development of stereoselective methods to construct the chiral this compound core has been an area of intense research.[3][4] Strategies primarily revolve around the asymmetric functionalization of 2H-chromenes, domino reactions of phenolic substrates, and cycloaddition reactions.[2][4] Key approaches include organocatalysis, transition-metal catalysis, and the use of chiral auxiliaries to induce stereoselectivity.[4][5][6][7] These methods have enabled the synthesis of polysubstituted chromanes with high enantiomeric excess (ee) and diastereomeric ratios (dr).[5][8]
Key Asymmetric Strategies and Data
Several powerful catalytic systems have been developed for the asymmetric synthesis of chiral chromanes. Below is a summary of representative methods and their reported efficiencies.
Organocatalytic Domino Reactions
Organocatalysis has emerged as a powerful tool for the synthesis of complex chiral molecules from simple precursors in a single pot.[1] The oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with nitroolefins, often catalyzed by squaramide-based organocatalysts, provides a highly efficient route to polysubstituted chiral chromanes.[2][5]
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr | Reference |
| Squaramide | 2-Hydroxynitrostyrene | trans-β-Nitroolefin | up to 82 | up to 99 | >20:1 | [5] |
| MDOs | (E)-2-(2-nitrovinyl)phenol | Aliphatic Aldehyde | up to 97 | up to 99 | 99:1 | [8] |
| (S)-Diphenylprolinol trimethylsilyl (B98337) ether | (E)-2-hydroxyaryl-2-oxobut-3-enoate | Enals | up to 96 | >99 | >30:1 | [9] |
MDOs: Modularly Designed Organocatalysts
Transition Metal-Catalyzed Reactions
Transition metals such as copper, rhodium, and nickel, in combination with chiral ligands, have been extensively used for the asymmetric synthesis of chromanes. These methods often involve the enantioselective functionalization of 2H-chromenes.[4][10]
| Metal/Ligand | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| CuCl/(R,R)-Ph-BPE | Hydroallylation | 2H-Chromene | up to 91 | up to 99 | [3][4] |
| Cu(I)/(R,R)-Ph-BPE | Hydroamination | 2H-Chromene | up to 96 | up to 99 | [11] |
| Rh-(R,R)-f-spiroPhos | Hydrogenation | 2-Substituted 4H-chromene | up to 99 | 86-99 | [12] |
| Ni/(R)-AntPhos | Reductive Cyclization | Alkynyl and Carbonyl groups | High | High | [6][13] |
Experimental Protocols
The following are representative protocols for key asymmetric syntheses of this compound derivatives.
Protocol 1: Organocatalytic Oxa-Michael-Nitro-Michael Domino Reaction
This protocol describes the synthesis of polysubstituted chiral chromanes catalyzed by a squaramide-based organocatalyst.[1][5]
Materials:
-
2-Hydroxynitrostyrene (0.1 mmol, 1.0 equiv)
-
trans-β-Nitrostyrene (0.12 mmol, 1.2 equiv)
-
Squaramide catalyst (10 mol%)
-
Dichloromethane (B109758) (CH₂Cl₂, 1.0 mL)
-
Magnetic stirrer and vial
Procedure:
-
To a glass vial equipped with a magnetic stir bar, add 2-hydroxynitrostyrene (0.1 mmol) and trans-β-nitrostyrene (0.12 mmol).
-
Dissolve the starting materials in dichloromethane (1.0 mL).
-
Add the squaramide catalyst (10 mol%) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.[1][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (B1210297) eluent system to afford the desired polysubstituted this compound.[1]
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1][5]
Protocol 2: Copper-Catalyzed Asymmetric Hydroallylation of 2H-Chromenes
This protocol details the synthesis of 4-allyl chromanes via a copper(I) hydride-catalyzed hydroallylation.[3][4]
Materials:
-
2H-Chromene (1.0 equiv)
-
Allylic phosphate (B84403) (2.5 equiv)
-
Copper(I) chloride (CuCl, 5 mol%)
-
(R,R)-Ph-BPE ligand (5.5 mol%)
-
Dimethoxymethylsilane (DMMS, 2.5 equiv)
-
Lithium tert-butoxide (LiOtBu, 2.5 equiv)
-
Tetrahydrofuran (THF, 1 M)
-
Standard Schlenk line and argon atmosphere
Procedure:
-
Under an argon atmosphere, prepare the catalyst by mixing CuCl (5 mol%) and (R,R)-Ph-BPE (5.5 mol%) in THF at room temperature.[4]
-
In a separate Schlenk flask, dissolve 2H-chromene (1.0 equiv), the allylic phosphate (2.5 equiv), and LiOtBu (2.5 equiv) in THF (1 M).
-
Add DMMS (2.5 equiv) to the reaction mixture.
-
Add the pre-formed catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 4-allyl this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.[4]
Diagrams and Workflows
Visual representations of reaction pathways and experimental workflows are crucial for understanding and implementing these synthetic strategies.
Caption: General experimental workflow for asymmetric synthesis of chromanes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06428J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly enantioselective access to chiral chromanes and thiochromanes via Cu-catalyzed hydroamination with anthranils - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Chromane as a Versatile Scaffold for Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are crucial tools in drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The chromane scaffold, a privileged heterocyclic structure, has emerged as a promising framework for the rational design of novel peptidomimetics. Its rigid bicyclic system provides a robust platform to orient pharmacophoric groups in a spatially defined manner, effectively mimicking the secondary structures of peptides, such as β-turns. This document provides detailed application notes on the use of this compound as a peptidomimetic scaffold, along with comprehensive protocols for the synthesis and biological evaluation of this compound-based compounds targeting key biological targets like sirtuin 2 (SIRT2) and somatostatin (B550006) receptors.
Application Notes
The this compound core, particularly the chroman-4-one and chromone (B188151) systems, offers a versatile platform for developing peptidomimetics. By strategically introducing substituents that mimic the side chains of critical amino acid residues, this compound derivatives can be tailored to interact with specific biological targets.
β-Turn Mimetics for Somatostatin Receptors:
A significant application of the this compound scaffold is in the development of β-turn mimetics.[1] The β-turn is a common secondary structure in peptides and is often involved in molecular recognition. The native peptide hormone somatostatin, for instance, contains a critical β-turn that is essential for its binding to somatostatin receptors (SSTRs). Chroman-4-one and chromone scaffolds can be functionalized to present amino acid side-chain mimics in a conformation that reproduces this β-turn, leading to potent and selective receptor ligands.[1] Specifically, side chain equivalents of the crucial Trp8 and Lys9 residues of somatostatin have been successfully introduced at the 2- and 8-positions of the this compound scaffold.[1] These peptidomimetics have shown binding affinities for sst2 and sst4 receptors in the low micromolar range, demonstrating the potential of this approach.[1]
Enzyme Inhibitors:
The structural diversity of this compound derivatives makes them attractive candidates for the development of enzyme inhibitors. Chroman-4-one based compounds have been successfully developed as potent and selective inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[2][3] The inhibitory activity of these compounds is highly dependent on the substitution pattern on the this compound ring, with modifications at the 2-, 6-, and 8-positions being particularly important for potency and selectivity.[3]
Quantitative Data
The following tables summarize the biological activity of representative this compound-based peptidomimetics.
Table 1: Somatostatin Receptor Binding Affinity of this compound-Based β-Turn Mimetics [1]
| Compound | Scaffold | R¹ (Position 2) | R² (Position 8) | sst2 Kᵢ (μM) | sst4 Kᵢ (μM) |
| 1 | Chroman-4-one | Indole-3-methyl | Boc-aminobutyl | > 10 | 1.8 |
| 2 | Chromone | Indole-3-methyl | Boc-aminobutyl | 2.5 | 3.5 |
Table 2: Inhibitory Activity of Chroman-4-one Derivatives against Sirtuin 2 (SIRT2) [3]
| Compound | R¹ (Position 2) | R² (Position 6) | R³ (Position 8) | SIRT2 IC₅₀ (μM) |
| 3 | n-Pentyl | Cl | Br | 4.5 |
| 4 | n-Pentyl | Br | Br | 1.5 |
| 5 | n-Propyl | Br | Br | 3.8 |
| 6 | n-Butyl | Br | Br | 2.4 |
Experimental Protocols
Protocol 1: General Synthesis of 2-Alkyl-Substituted Chroman-4-ones[3]
This protocol describes a microwave-assisted, base-promoted condensation for the synthesis of the chroman-4-one scaffold.
Materials:
-
Appropriate 2'-hydroxyacetophenone (B8834)
-
Appropriate aliphatic aldehyde
-
Diisopropylethylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 0.4 M solution of the 2'-hydroxyacetophenone in EtOH, add the appropriate aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic phase sequentially with 1 M NaOH, 1 M HCl, water, and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one.
Protocol 2: Synthesis of a this compound-Based Somatostatin Peptidomimetic
This protocol is a representative procedure for the elaboration of the this compound scaffold into a β-turn mimetic of somatostatin, based on synthetic strategies reported in the literature.[1]
Step 1: Introduction of the Lysine (B10760008) Side Chain Mimic
-
Synthesize an 8-bromo-substituted chroman-4-one using Protocol 1 with an appropriately substituted 2'-hydroxyacetophenone.
-
Perform a Suzuki or other suitable cross-coupling reaction to introduce a protected aminobutyl group at the 8-position.
Step 2: Introduction of the Tryptophan Side Chain Mimic
-
To the 8-substituted chroman-4-one, add indole-3-acetaldehyde (1.1 equivalents) and DIPA (1.1 equivalents) in EtOH.
-
Follow the procedure in Protocol 1 (steps 2-6) to yield the 2-(indole-3-methyl)-8-(Boc-aminobutyl)-chroman-4-one.
Step 3: Final Deprotection
-
Dissolve the protected peptidomimetic in a suitable solvent (e.g., CH₂Cl₂).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Evaporate the solvent and purify the final compound by HPLC.
Protocol 3: Fluorometric SIRT2 Inhibition Assay[4][5]
This protocol describes a method to determine the in vitro inhibitory activity of compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
Test compounds dissolved in DMSO
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, test compound (or DMSO for control), and SIRT2 enzyme.
-
Initiate the reaction by adding NAD⁺ to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Add the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Competitive Radioligand Binding Assay for Somatostatin Receptors[4]
This protocol provides a general framework for determining the binding affinity of this compound-based peptidomimetics to somatostatin receptors.
Materials:
-
Cell membranes prepared from cells expressing the somatostatin receptor of interest
-
Radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14)
-
Unlabeled somatostatin (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
96-well plate
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding: Assay buffer, radioligand, a saturating concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, increasing concentrations of the test compound, and cell membranes.
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound and subsequently calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
Visualizations
References
Application Notes and Protocols: Chromane Derivatives in the Synthesis of Cardiovascular Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane scaffold, a heterocyclic motif characterized by a fused benzene (B151609) and dihydropyran ring, is a privileged structure in medicinal chemistry. Its presence in a variety of natural products and synthetic molecules has led to the discovery of numerous compounds with significant biological activities. In the realm of cardiovascular medicine, this compound derivatives have emerged as a cornerstone for the development of highly effective and targeted therapies. Their rigid bicyclic structure provides a versatile framework for introducing various substituents, allowing for the fine-tuning of pharmacological properties to achieve desired effects on the cardiovascular system.
This document provides detailed application notes and protocols for two prominent cardiovascular drugs based on the this compound structure: Nebivolol (B1214574) , a third-generation beta-blocker with vasodilatory properties, and Cromakalim (B1669624) , a potent potassium channel opener. We will explore their synthesis, mechanisms of action, and the experimental protocols used to characterize their activity.
General Workflow for this compound-Based Drug Discovery
The development of novel this compound-based cardiovascular drugs typically follows a structured workflow, from initial synthesis to biological screening and lead optimization. This process is designed to efficiently identify compounds with high potency, selectivity, and favorable pharmacokinetic profiles.
Caption: General workflow for the synthesis and screening of this compound derivatives.
Case Study 1: Nebivolol - A Highly Selective β1-Blocker with Vasodilatory Action
Nebivolol is a third-generation β-adrenergic receptor antagonist used for the treatment of hypertension. It is unique among β-blockers due to its dual mechanism of action: highly selective blockade of β1-adrenergic receptors and nitric oxide (NO)-mediated vasodilation.[1][2] The drug is administered as a racemic mixture of d-nebivolol (SRRR-nebivolol) and l-nebivolol (RSSS-nebivolol); the d-enantiomer is responsible for the β1-blocking activity.[3]
Mechanism of Action & Signaling Pathway
Nebivolol's cardiovascular effects are twofold:
-
β1-Adrenergic Receptor Blockade: Like traditional beta-blockers, d-nebivolol competitively blocks β1-adrenergic receptors in cardiac tissue. This action inhibits the effects of catecholamines (e.g., adrenaline), leading to a decrease in heart rate, myocardial contractility, and blood pressure. Nebivolol is highly selective for β1 receptors over β2 receptors, which may contribute to a better side-effect profile compared to non-selective beta-blockers.[2][4]
-
NO-Mediated Vasodilation: Nebivolol stimulates the release of nitric oxide from endothelial cells.[1] This effect is primarily attributed to l-nebivolol acting as an agonist at β3-adrenergic receptors.[5][6][7] Activation of this pathway leads to increased activity of endothelial Nitric Oxide Synthase (eNOS) and inducible Nitric Oxide Synthase (iNOS), which convert L-arginine to NO.[5][7] NO then diffuses into adjacent vascular smooth muscle cells, where it activates guanylate cyclase, increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels. This rise in cGMP ultimately causes smooth muscle relaxation and vasodilation, reducing peripheral vascular resistance.[1][8]
Caption: Dual signaling pathway of Nebivolol in the cardiovascular system.
Pharmacological Data
The selectivity of β-blockers is a critical parameter, often expressed as the ratio of their binding affinities (Ki) for β2 versus β1 receptors. A higher ratio indicates greater β1 selectivity.
| Compound | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio |
| d-Nebivolol | ~0.9 | ~175 | ~194 |
| Nebivolol (racemic) | 0.9 | 450 | 50 |
| Bisoprolol | 10.0 | 450 | 45 |
| Metoprolol | 25.0 | 1100 | 44 |
| Atenolol | 80.0 | 2500 | 31 |
| Carvedilol | 1.1 | 1.1 | 1 |
| Propranolol | 2.5 | 1.2 | 0.5 |
| Data compiled from studies on rabbit and rat lung membrane preparations.[3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-chromanyl Epoxide (Key Nebivolol Intermediate)
This protocol outlines a common method for synthesizing the key epoxide intermediate used in the production of Nebivolol.
Materials:
-
Ester of 6-fluoro-chroman carboxylic acid
-
Diisobutylaluminium hydride (DIBAL-H)
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Toluene (B28343) or other suitable aprotic solvent
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Reduction to Aldehyde:
-
Dissolve the ester of 6-fluoro-chroman carboxylic acid in an anhydrous aprotic solvent (e.g., toluene) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.0 M in toluene or hexanes) dropwise to the stirred solution. Maintain the low temperature throughout the addition.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction carefully by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-chroman aldehyde.
-
-
Epoxidation:
-
In a separate flask under an inert atmosphere, add sodium hydride to anhydrous DMSO and stir to form a solution of methylsulfinylmethanide (dimsyl sodium).
-
Add trimethylsulfonium iodide portion-wise to the dimsyl sodium solution at room temperature.
-
Dissolve the crude aldehyde from the previous step in an anhydrous solvent and add it dropwise to the ylide solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 6-fluoro-2-(oxiran-2-yl)chroman (B1141292) (epoxide).[9]
-
Purify the product by column chromatography.
-
Protocol 2: β-Adrenergic Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of compounds like Nebivolol for β1- and β2-adrenergic receptors.[10]
Materials:
-
Membrane preparations from tissue expressing β1 and β2 receptors (e.g., human myocardium, rabbit lung).[3][10]
-
Radioligand: [¹²⁵I]-iodocyanopindolol (ICYP).
-
Test compound (e.g., Nebivolol) at various concentrations.
-
Selective blockers for differentiating receptor subtypes: ICI 118,551 (β2-selective) and CGP 20712A (β1-selective).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound (Nebivolol).
-
In assay tubes, combine the membrane preparation (20-30 µg protein), a fixed concentration of [¹²⁵I]ICYP (e.g., 37.5 pM), and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., propranolol) to a set of control tubes.
-
To determine affinity for specific subtypes, run parallel experiments where a selective antagonist (e.g., ICI 118,551 to block β2 sites) is added to isolate binding to the other subtype (β1).
-
-
Incubation: Incubate the tubes at 25°C for 60 minutes to allow the binding to reach equilibrium.[10]
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Case Study 2: Cromakalim - A K-ATP Channel Opener
Cromakalim is a prototypical ATP-sensitive potassium (K-ATP) channel opener.[11] Its active enantiomer is levcromakalim. By opening these channels in vascular smooth muscle, it causes vasodilation and is used as an antihypertensive agent.[12]
Mechanism of Action & Signaling Pathway
Cromakalim's primary mechanism is the activation of K-ATP channels in the plasma membrane of vascular smooth muscle cells.[9]
-
Channel Opening: Cromakalim binds to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex, which promotes the opening of the associated Kir6.x pore-forming subunit.[13]
-
Potassium Efflux: The open channel allows an efflux of K⁺ ions down their electrochemical gradient.
-
Hyperpolarization: The loss of positive charge from the cell causes the cell membrane to hyperpolarize (become more negative).
-
Calcium Channel Closure: This hyperpolarization leads to the closure of voltage-gated L-type Ca²⁺ channels.
-
Reduced Calcium Influx: The closure of these channels reduces the influx of extracellular Ca²⁺.
-
Vasodilation: The resulting decrease in intracellular Ca²⁺ concentration prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation.[7]
References
- 1. berlin-chemie.ru [berlin-chemie.ru]
- 2. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Nitric oxide mechanisms of nebivolol | Semantic Scholar [semanticscholar.org]
- 7. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nebivolol: a selective beta(1)-adrenergic receptor antagonist that relaxes vascular smooth muscle by nitric oxide- and cyclic GMP-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of pulmonary and systemic vascular responses to cromakalim, an activator of K+ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Chromane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromane and its derivatives are privileged heterocyclic scaffolds found in a wide array of biologically active compounds and natural products. Their synthesis is of significant interest in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technology for the synthesis of these valuable compounds.[1][2] This technique offers numerous advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often enhanced product purity.[2][3][4] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of reaction rates.[2][5] These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of various this compound derivatives, enabling researchers to leverage this technology for rapid lead generation and optimization in drug development.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several key advantages over traditional heating methods for this compound synthesis:
-
Reduced Reaction Times: Reactions that typically take hours to complete under conventional heating can often be accomplished in minutes using microwave irradiation.[6][7][8]
-
Improved Yields: Microwave synthesis frequently leads to higher isolated yields of the desired products.[6][7][8][9]
-
Enhanced Purity: The rapid and controlled heating can minimize the formation of byproducts, simplifying purification.[10]
-
Energy Efficiency: Microwaves directly heat the reaction mixture, not the vessel, leading to more efficient energy transfer.[5][10]
-
Superheating: In sealed vessels, solvents can be heated to temperatures far above their atmospheric boiling points, dramatically accelerating reaction rates.[5][10]
Experimental Setup
A dedicated laboratory-grade microwave reactor is essential for safe and reproducible synthesis.[10] These reactors are equipped with critical safety features, including temperature and pressure sensors, and variable power control, which are absent in domestic microwave ovens.[5][10] The use of specialized microwave process vials designed to withstand high temperatures and pressures is mandatory.[11]
Key Components of a Microwave Synthesis Setup:
-
Microwave Reactor: A single-mode or multi-mode microwave synthesizer.
-
Reaction Vials: Sealed glass vials with Teflon septa, capable of withstanding high pressures and temperatures.
-
Magnetic Stirring: A magnetic stirrer and stir bar to ensure even heat distribution.
-
Control Interface: Software to program and monitor reaction parameters such as temperature, pressure, time, and power.
Comparative Data: Microwave-Assisted vs. Conventional Synthesis
The adoption of microwave irradiation for the synthesis of this compound derivatives has consistently demonstrated significant improvements in reaction efficiency. The following tables summarize quantitative data from various studies, highlighting the advantages of microwave-assisted methods over conventional heating protocols.
Table 1: Synthesis of 2-Amino-4H-chromene Derivatives [2]
| Entry | Aldehyde | Naphthol | Catalyst | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Benzaldehyde | α-Naphthol | FeTiO₃ | Microwave | 120 | 3-5 min | 95 |
| 2 | Benzaldehyde | α-Naphthol | FeTiO₃ | Conventional | 80 | 2-3 h | 70 |
| 3 | 4-Cl-Benzaldehyde | β-Naphthol | FeTiO₃ | Microwave | 120 | 3-5 min | 92 |
| 4 | 4-Cl-Benzaldehyde | β-Naphthol | FeTiO₃ | Conventional | 80 | 2-3 h | 65 |
Table 2: Synthesis of Spiro-chromene Derivatives [2][12]
| Entry | Ketone | Catalyst | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Cyclohexanone | Acetic Acid/DMF | Microwave | 120 | 8-10 min | 90 |
| 2 | Cyclohexanone | Acetic Acid/DMF | Conventional | Reflux | 4-6 h | 75 |
| 3 | Cyclopentanone | Acetic Acid/DMF | Microwave | 120 | 8-10 min | 88 |
| 4 | Cyclopentanone | Acetic Acid/DMF | Conventional | Reflux | 4-6 h | 72 |
Table 3: Pechmann Condensation for Coumarin (Chromen-2-one) Synthesis [9]
| Entry | Phenol | β-Ketoester | Catalyst | Method | Power (W) | Time (min) | Yield (%) |
| 1 | Resorcinol | Ethyl acetoacetate | FeF₃ | Microwave | 450 | 7 | 95 |
| 2 | Resorcinol | Ethyl acetoacetate | FeF₃ | Conventional | - | 60 | 26 |
| 3 | Phenol | Ethyl acetoacetate | FeF₃ | Microwave | 450 | 10 | 92 |
| 4 | Phenol | Ethyl acetoacetate | FeF₃ | Conventional | - | 75 | 30 |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of representative this compound derivatives.
Protocol 1: Synthesis of 2-Amino-4H-chromene Derivatives[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (B47326) (1 mmol)
-
α-Naphthol or β-Naphthol (1 mmol)
-
Ilmenite (FeTiO₃) catalyst (0.05 g)
-
Microwave reactor vials (10 mL)
-
Ethanol (B145695) (for recrystallization)
-
Magnetic stirrer
Procedure:
-
In a 10 mL microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).
-
Seal the vial securely with a Teflon septum.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120°C for 3-5 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial to room temperature using the instrument's cooling feature.
-
Add ethanol to the reaction mixture and heat to dissolve the product.
-
Separate the magnetic FeTiO₃ catalyst using an external magnet.
-
Allow the ethanolic solution to cool to room temperature to induce crystallization of the product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of Spiro-chromene Derivatives[2][12]
Materials:
-
6-Hydroxy-4-methyl-2H-chromen-2-one (1 mmol)
-
Cyclohexanone or Cyclopentanone (1 mmol)
-
Malononitrile (1 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Glacial Acetic Acid (3-4 drops)
-
Microwave reactor vials (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 mL microwave reactor vial, dissolve 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), the corresponding cycloalkanone (1 mmol), and malononitrile (1 mmol) in DMF (5 mL).
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure spiro-chromene derivative.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for microwave-assisted this compound synthesis.
Caption: General workflow for microwave-assisted this compound synthesis.
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of this compound derivatives. The significant reduction in reaction times and improvement in yields make it an invaluable tool for researchers in the field of medicinal chemistry and drug development. The protocols and data presented herein provide a solid foundation for the implementation of this technology in the laboratory. It is crucial to use dedicated microwave synthesis equipment and to carefully optimize reaction conditions for each specific substrate to ensure safety and reproducibility.
References
- 1. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. jmest.org [jmest.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Chromanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanes are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including vitamins (e.g., Vitamin E), antioxidants, and therapeutic agents. The chromane scaffold is a key pharmacophore in medicinal chemistry and drug discovery.[1] Accurate structural elucidation and characterization of novel this compound derivatives are crucial for understanding their structure-activity relationships and for the development of new drugs. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous identification and structural analysis of these compounds.
This document provides detailed application notes and experimental protocols for the analysis of chromanes using NMR and mass spectrometry. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of molecules.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the molecular structure of chromanes, including the connectivity of atoms and the stereochemistry.[2][3] Both ¹H and ¹³C NMR are routinely used for the structural characterization of these compounds.
Data Presentation: Typical NMR Chemical Shifts for the this compound Scaffold
The following tables summarize the typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted this compound scaffold. These values can vary depending on the solvent and the presence of substituents.[4][5][6]
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the this compound Scaffold in CDCl₃
| Position | Chemical Shift Range (ppm) | Multiplicity |
| H-2 | 4.10 - 4.30 | t |
| H-3 | 1.90 - 2.10 | m |
| H-4 | 2.75 - 2.95 | t |
| H-5 | 6.75 - 6.90 | d |
| H-6 | 6.95 - 7.10 | t |
| H-7 | 6.70 - 6.85 | t |
| H-8 | 7.05 - 7.20 | d |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Scaffold in CDCl₃
| Position | Chemical Shift Range (ppm) |
| C-2 | 65.0 - 68.0 |
| C-3 | 22.0 - 25.0 |
| C-4 | 29.0 - 32.0 |
| C-4a | 120.0 - 123.0 |
| C-5 | 127.0 - 130.0 |
| C-6 | 120.0 - 123.0 |
| C-7 | 116.0 - 119.0 |
| C-8 | 129.0 - 132.0 |
| C-8a | 153.0 - 156.0 |
Experimental Protocol: NMR Analysis of Chromanes
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound derivatives.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Sample Amount: For a standard 5 mm NMR tube, use 1-5 mg of the this compound derivative for ¹H NMR and 10-25 mg for ¹³C NMR.[7]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many this compound derivatives. Other solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be used depending on the sample's solubility.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Add a small drop of TMS to the solvent before dissolving the sample.
-
Procedure:
-
Weigh the desired amount of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better spectral resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp NMR signals.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
3. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.
-
Interpretation: Analyze the chemical shifts, coupling constants (in ¹H NMR), and integration to elucidate the structure of the this compound derivative.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis of chromanes.
II. Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of chromanes. Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common ionization techniques for this compound analysis include Electron Ionization (EI), Electrospray Ionization (ESI), and its use in conjunction with Gas Chromatography (GC-MS).
Data Presentation: Characteristic Mass Spectrometry Fragments of Chromanes
The fragmentation of chromanes is highly dependent on the ionization method used. The following table summarizes some common fragments observed for the this compound scaffold.
Table 3: Characteristic Mass-to-Charge Ratios (m/z) of Fragments for the this compound Scaffold
| Ionization Method | Precursor Ion | Characteristic Fragments (m/z) | Description of Fragmentation |
| EI-MS | M⁺• | [M-CH₃]⁺ | Loss of a methyl group |
| [M-C₂H₅]⁺ | Loss of an ethyl group | ||
| [M-C₃H₆O]⁺• | Retro-Diels-Alder (rDA) reaction | ||
| 134 | This compound molecular ion | ||
| 107 | Fragment from rDA followed by H rearrangement | ||
| ESI-MS/MS | [M+H]⁺ | [M+H-H₂O]⁺ | Loss of water (for hydroxy-substituted chromanes) |
| [M+H-CO]⁺ | Loss of carbon monoxide (for chromanones) | ||
| Varies with substitution | Fragmentation is highly dependent on the nature and position of substituents |
Experimental Protocols: Mass Spectrometry Analysis of Chromanes
1. Sample Preparation for ESI-MS
-
Concentration: Prepare a dilute solution of the this compound sample, typically in the range of 1-10 µg/mL.
-
Solvent: Use a solvent system that is compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. The solvent should readily dissolve the sample and be volatile.
-
Additives: For positive ion mode, a small amount of formic acid (0.1%) can be added to the solvent to promote protonation ([M+H]⁺). For negative ion mode, a small amount of ammonia (B1221849) or a volatile base can be added to promote deprotonation ([M-H]⁻).
-
Procedure:
-
Dissolve the this compound sample in the chosen solvent to make a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the ESI-compatible solvent to the final desired concentration.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an appropriate autosampler vial.
-
2. Sample Preparation for GC-MS
-
Volatility: GC-MS is suitable for volatile and thermally stable this compound derivatives. Non-volatile or thermally labile compounds may require derivatization.
-
Derivatization: For chromanes with polar functional groups (e.g., -OH, -NH₂, -COOH), derivatization is often necessary to increase volatility and thermal stability. Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.
-
Procedure:
-
Dissolve a small amount of the this compound sample (approx. 1 mg) in a suitable solvent (e.g., pyridine, acetonitrile) in a reaction vial.
-
Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
-
-
Concentration: The final concentration for GC-MS analysis should be in the range of 10-100 µg/mL.
-
Solvent: Use a volatile organic solvent that is compatible with the GC column, such as hexane, ethyl acetate, or dichloromethane.
3. Mass Spectrometer Setup and Data Acquisition
-
ESI-MS Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow: Adjust for a stable spray.
-
Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.
-
MS/MS: For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
GC-MS Parameters:
-
GC Column: A nonpolar or medium-polarity column (e.g., DB-5ms, HP-5ms) is often suitable for this compound analysis.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).
-
Visualizations: Mass Spectrometry Workflows and Fragmentation
Caption: General workflow for MS analysis of chromanes.
Caption: Simplified EI fragmentation of this compound.
III. Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural analysis of chromanes. The detailed protocols and data presented in these application notes offer a practical guide for researchers to obtain high-quality, reliable, and reproducible results. Proper sample preparation and optimization of instrument parameters are critical for successful analysis. The characteristic NMR chemical shifts and mass spectral fragmentation patterns serve as valuable references for the structural elucidation of novel this compound derivatives, thereby facilitating advancements in medicinal chemistry and drug development.
References
- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. compoundchem.com [compoundchem.com]
- 4. compoundchem.com [compoundchem.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Chromane-Based Compounds in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chromane scaffold is a privileged heterocyclic system found in a diverse range of natural products and biologically active molecules.[1] Its unique structural features make it a versatile template for the design and development of novel therapeutic agents, with this compound derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer effects.[1][2] This document provides detailed application notes on the anticancer potential of this compound-based compounds, protocols for their evaluation, and visualizations of key signaling pathways and experimental workflows.
Therapeutic Potential of this compound Derivatives in Oncology
This compound derivatives have emerged as promising candidates in cancer therapy due to their ability to interact with various cellular targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][3] Structure-activity relationship (SAR) studies have shown that modifications to the this compound core can significantly enhance its bioactivity.[2]
Key mechanisms of action for this compound-based anticancer compounds include:
-
Inhibition of Kinases: Certain this compound derivatives have been identified as inhibitors of protein kinases crucial for cancer cell growth and survival, such as BRAF kinase.[1]
-
Tubulin Polymerization Inhibition: Some substituted 4-aryl-4H-chromene compounds interfere with microtubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
-
Topoisomerase Inhibition: Chromene derivatives have been shown to inhibit topoisomerase I and II, enzymes essential for DNA replication in cancer cells.[1]
-
Modulation of Apoptotic Pathways: Many this compound compounds induce apoptosis through the regulation of key proteins such as Bcl-2, Bax, and caspases.[4][5]
-
Histone Acetyltransferase (HAT) Inhibition: Spirocyclic this compound derivatives have been developed as inhibitors of p300/CBP, a critical co-activator in cell cycle progression.[6]
-
Sirtuin Inhibition: Some chroman-4-one derivatives selectively inhibit Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation and tumorigenesis.[3][7]
Quantitative Data on Anticancer Activity
The anticancer efficacy of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration required for 50% inhibition of cell growth (GI50) are key metrics for potency.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Spirocyclic this compound | Compound B16 | 22Rv1 (Prostate) | 0.096 | [6] |
| 4H-Chromene | 4H-chromene 99 | HepG-2, A549, HeLa, HT-29 | 0.72, 1, 0.7, 0.85 | [2] |
| 6-methyl-3-nitro-4H-chromene-2-amine derivative | Hep2, A549, HeLa | 0.75, 4, 9 | [2] | |
| Chroman-4-one | Compound 6i | MCF-7 (Breast) | 34.7 | [8][9] |
| Epiremisporine H (3) | HT-29 (Colon), A549 (Lung) | 21.17, 31.43 | [5] | |
| This compound-2,4-dione | Compound 13 | HL-60, MOLT-4 | 42.0, 24.4 | [10] |
| Compound 11 | MCF-7 (Breast) | 68.4 | [10] | |
| 3-Benzylidenechroman-4-one | Compound 1 | Caco-2, HT-29, LoVo, SW480, SW620 | ~8-30 | [11] |
| Benzothiazole-Chromone | Compound 7l | HCT116 (Colon), HeLa | 2.527, 2.659 | [12] |
| Compound 2c | HCT116 (Colon), HeLa | 3.670, 2.642 | [12] | |
| Compound 7h | HCT116 (Colon), HeLa | 6.553, 3.995 | [12] | |
| Dihydropyrano[2,3-g]chromene | 4-Clpgc | K562 (Leukemia) | 102 | [4] |
Signaling Pathways Modulated by this compound Derivatives
This compound-based compounds exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Spirocyclic this compound Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Searching for new cytotoxic agents based on chromen-4-one and this compound-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]
Development of Chromane Derivatives as Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold prevalent in a vast array of natural products and serves as a cornerstone in medicinal chemistry.[1][2] Its structural versatility allows for diverse chemical modifications, making it an exemplary template for designing novel therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[2][3] Derivatives such as chroman-4-ones and chromones have been successfully developed as potent and selective inhibitors for a variety of enzymes implicated in human diseases.[1][4]
This document provides a consolidated overview of the development of this compound derivatives as enzyme inhibitors, presenting quantitative inhibitory data, detailed experimental protocols for synthesis and evaluation, and visual workflows to guide researchers in this field.
Key Enzyme Targets and Inhibitory Activity of this compound Derivatives
The this compound scaffold has been effectively utilized to target several key enzyme families. The following tables summarize the inhibitory activities of various this compound derivatives against these enzymes, providing a benchmark for new compound evaluation.
Cholinesterases (AChE & BuChE)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aimed at increasing acetylcholine (B1216132) levels in the brain.[1][3] this compound derivatives have shown significant potential in this area.[5][6]
| Compound Class/Derivative | Target Enzyme | IC50 / Inhibition Range | Reference |
| N-substituted α-aminophosphonate (Comp. 4j) | AChE | 0.103 µM | [7] |
| 2-carboxamidoalkylbenzylamines | AChE | 0.07 µM (lowest) | [6] |
| Benzylidene chroman-4-ones | AChE | 0.122 - 0.207 µM | [8] |
| Chroman-4-one dithiocarbamate | eeAChE | 0.10 µM | [5] |
| gem-dimethylchroman-4-ol family | eqBuChE | 2.9 - 7.3 µM | [5] |
| Amino-7,8-dihydro-4H-chromenone (Comp. 4k) | BuChE | 0.65 µM | [8] |
| gem-dimethyl-chroman-4-amine family | eqBuChE | 7.6 - 67 µM | [9] |
Sirtuin 2 (SIRT2)
Selective inhibition of SIRT2, a class III histone deacetylase, is being explored as a therapeutic approach for neurodegenerative diseases and cancer.[1][3][10]
| Compound Derivative | Target Enzyme | IC50 | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 µM | [10][11] |
| 2-n-pentylchromone (3a) | SIRT2 | 5.5 µM | [10] |
| 2-n-propyl derivative (1k) | SIRT2 | 10.6 µM | [10] |
| Substituted chroman-4-ones | SIRT2 | Low micromolar range | [11] |
Kinases
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. This compound derivatives have been investigated as inhibitors of several kinases.[3][12]
| Compound Class/Derivative | Target Enzyme/Pathway | Activity (IC50 / GI50) | Cell Line | Reference |
| HHC (a chroman derivative) | Anticancer | IC50: 0.34 µM | A2058 (Melanoma) | [13] |
| Chromone (B188151) derivative (7l) | ATR Kinase (Anticancer) | High Potency | HCT116, HeLa | [14][15] |
| Chromone-2-carboxamide 15 | Anticancer | GI50: 14.8 µM | MDA-MB-231 | [13] |
| Chroman derivative (6i) | Anticancer | GI50: 34.7 µM | MCF-7 | [13][16] |
Phosphodiesterase 10 (PDE10)
PDE10 inhibitors are promising therapeutic agents for central nervous system disorders such as schizophrenia.[17]
| Compound Derivative | Target Enzyme | IC50 | Reference |
| Optimized chromone (3e) | PDE10A | 6.5 nM | [17] |
| Hit chromone compound | PDE10A | 500 nM | [17] |
Signaling Pathways and Mechanisms of Action
Understanding the downstream effects of enzyme inhibition is critical for drug development. This compound derivatives modulate key cellular pathways to exert their therapeutic effects.
Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease
Inhibiting AChE prevents the breakdown of the neurotransmitter acetylcholine (ACh), thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission, which is beneficial for cognitive function in Alzheimer's patients.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the potential of chromone scaffold compounds in cancer therapy: targeting key kinase pathways | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Optimization of Chromone Derivatives as Novel Selective Phosphodiesterase 10 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Chromanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antioxidant activity of chromanes, a class of heterocyclic compounds known for their significant antioxidant properties. The following sections offer standardized methodologies for common in vitro assays, guidance on data interpretation, and visualization of experimental workflows and relevant signaling pathways.
Introduction
Chromanes and their derivatives are of significant interest in drug discovery due to their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. Their antioxidant action can be exerted through direct mechanisms, such as free radical scavenging, or indirect mechanisms, like the activation of cellular antioxidant defense pathways.[1] Accurate and reproducible assessment of their antioxidant capacity is crucial for the evaluation and development of new therapeutic agents. This document outlines protocols for four widely used assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Oxygen Radical Absorbance Capacity (ORAC) Assay, and the Cellular Antioxidant Activity (CAA) Assay.
Data Presentation: Comparative Antioxidant Activity of Chromane Derivatives
The antioxidant efficacy of this compound derivatives is typically quantified by their IC50 value (the concentration required to inhibit 50% of the radical activity) or expressed in Trolox Equivalents (TE). A lower IC50 value indicates higher antioxidant potency. The following table summarizes the reported antioxidant activities of several this compound derivatives from various studies. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Compound/Extract | Assay | IC50 Value / Activity | Reference Compound | Reference |
| Substituted 4-hydroxy-chromene-2-one (6b) | Lipid Peroxidation Inhibition | I50 = < 3.90 µg/mL (24h) | BHT | [2] |
| Chromone Derivative (2e) | DPPH Assay | Potent Activity | Quercetin | [2] |
| Chromone Derivative (2f) | DPPH Assay | Potent Activity | Quercetin | [2] |
| Chromone Derivative (2j) | ABTS Assay | Potent Activity | Quercetin | [2] |
| 2H-chromen-2-one derivative 1 | DPPH Assay (% inhibition) | 19.1±0.02 | - | [3] |
| 2H-chromen-2-one derivative 2 | DPPH Assay (% inhibition) | 38.8±0.08 | - | [3] |
| 2H-chromen-2-one derivative 1 | ABTS Assay (% inhibition) | 30.4±0.04 | - | [3] |
| 2H-chromen-2-one derivative 2 | ABTS Assay (% inhibition) | 46.0±0.04 | - | [3] |
| 4-hydroxycoumarin derivative (2b) | DPPH Assay (IC50 µg/mL) | 26.31 ± 0.31 | Ascorbic Acid, BHT | [4] |
| 4-hydroxycoumarin derivative (6b) | DPPH Assay (IC50 µg/mL) | < 3.90 | Ascorbic Acid, BHT | [4] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical (purple) to the non-radical form, DPPH-H (yellow), by an antioxidant. The change in absorbance is measured spectrophotometrically.[1]
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
This compound test compounds
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.[5]
-
Sample Preparation: Dissolve the this compound compounds and the standard in methanol to prepare a series of concentrations.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the sample solutions (or standard) at various concentrations to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[7]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates higher antioxidant activity.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[1]
Materials and Reagents:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
This compound test compounds
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[1]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]
-
Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[7]
-
-
Sample Preparation: Dissolve the this compound compounds and the standard in methanol to prepare a series of concentrations.
-
Assay Procedure:
-
Add a small volume of the sample solution (e.g., 10 µL) to a 96-well microplate.[1]
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[8]
-
Measurement: Measure the absorbance at 734 nm.[9]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.[1]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[1]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[10]
Materials and Reagents:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound test compounds
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader with temperature control and injectors
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a stock solution of AAPH in phosphate buffer (prepare fresh daily).[11]
-
Prepare a series of Trolox standards and this compound sample dilutions in phosphate buffer.
-
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of the 96-well plate.[10]
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C for at least 30 minutes in the microplate reader.[10][11]
-
Reaction Initiation: Add 25 µL of the freshly prepared AAPH solution to each well using the reader's injectors to start the reaction.[10]
-
Fluorescence Measurement: Measure the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.[11]
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Generate a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.
-
Calculate the ORAC value of the this compound samples from the standard curve and express it as µmol of Trolox Equivalents (TE) per gram or mole.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Illuminating Cellular Landscapes: Application Notes and Protocols for Chromane Analogs in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromane analogs have emerged as a versatile class of fluorescent probes for cellular imaging, offering researchers powerful tools to investigate dynamic cellular processes with high spatial and temporal resolution. Their unique photophysical properties, coupled with the potential for targeted chemical modifications, enable the visualization of specific analytes, organelles, and signaling events within living cells. These application notes provide a comprehensive overview of the use of this compound-based probes, complete with detailed experimental protocols and data presentation to facilitate their integration into your research workflows.
Applications of this compound Analogs in Cellular Imaging
The structural scaffold of this compound allows for the development of a wide range of fluorescent probes with tailored specificities. Key applications include:
-
Detection of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): this compound analogs have been engineered to react specifically with ROS and RNS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), providing insights into cellular oxidative stress and nitrosative stress pathways.
-
Sensing of Metal Ions: Modified this compound probes exhibit high selectivity and sensitivity for various metal ions, including Fe³⁺ and Al³⁺, allowing for the investigation of metal homeostasis and its role in cellular function and disease.[1][2][3]
-
Visualizing Subcellular Organelles: By incorporating specific targeting moieties, this compound analogs can be directed to organelles like mitochondria, enabling the study of their morphology, dynamics, and function.
Quantitative Data of Representative this compound-Based Probes
For effective experimental design, a clear understanding of the photophysical properties of the fluorescent probes is essential. The following table summarizes key parameters for a selection of this compound and chromone-based probes.
| Probe Name/Derivative | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Cell Line Example | Reference |
| CP Probe | Fe³⁺ | 345 | 439 | 94 | - | Not specified | [1][2] |
| Chromone-based Probe | Al³⁺ | - | - | - | - | Not specified | [3] |
| Chromone Derivative (2f) | Antioxidative Stress | - | - | - | - | HEK293 | [4] |
| Chromone Derivative (2j) | Antioxidative Stress | - | - | - | - | HEK293 | [4] |
Experimental Protocols
The following section provides detailed protocols for the use of this compound analogs in live-cell imaging.
General Protocol for Live-Cell Staining and Imaging
This protocol outlines the fundamental steps for staining and imaging live cells with this compound-based fluorescent probes.
Materials:
-
This compound analog fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide at a suitable density to achieve 70-80% confluency on the day of imaging.[5] Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.[5]
-
Probe Stock Solution Preparation: Prepare a concentrated stock solution of the this compound analog probe (typically 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the probe stock solution to the desired final concentration (typically 1-10 µM, but should be optimized) in pre-warmed, serum-free or complete cell culture medium.
-
Cell Staining:
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess unbound probe and reduce background fluorescence.[6]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells. Phenol red-free medium is recommended to reduce background fluorescence.[7]
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific this compound probe.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[7][8]
-
Experimental Workflow for Live-Cell Imaging
Caption: A generalized workflow for live-cell imaging experiments using this compound analog probes.
Protocol for Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol provides a method for using a ROS-sensitive this compound analog to visualize oxidative stress in cells.
Materials:
-
ROS-sensitive this compound analog probe
-
Cells cultured on a glass-bottom dish or 96-well plate
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
ROS inducer (e.g., hydrogen peroxide, H₂O₂) as a positive control
-
ROS inhibitor (e.g., N-acetylcysteine, NAC) as a negative control
Procedure:
-
Cell Seeding: Seed cells and allow them to adhere overnight as described in the general protocol.
-
Probe Loading:
-
Prepare a working solution of the ROS-sensitive this compound probe in HBSS or serum-free medium.
-
Remove the culture medium, wash cells once with HBSS, and add the probe solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the probe solution and wash the cells twice with HBSS to remove any unloaded probe.[6]
-
Induction of Oxidative Stress:
-
Treat the cells with the ROS inducer (e.g., 100 µM H₂O₂) diluted in cell culture medium. For the negative control, pre-incubate cells with an ROS inhibitor (e.g., 1 mM NAC) for 1 hour before adding the inducer.
-
Incubate for the desired time (e.g., 30-60 minutes).
-
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set. An increase in fluorescence intensity is expected in cells undergoing oxidative stress.
Signaling Pathway for ROS Detection
References
- 1. researchgate.net [researchgate.net]
- 2. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chromone Based Fluorescent Probe for the Effective Detection of Aluminium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 8. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodology for High-Throughput Screening of Chromane Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane scaffold is a privileged heterocyclic structure found in a diverse range of natural products and synthetic molecules, exhibiting a wide array of biological activities.[1] Derivatives of this compound have garnered significant attention in medicinal chemistry due to their therapeutic potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[2] The versatility of the this compound core allows for extensive chemical modifications, making it an ideal framework for the construction of diverse compound libraries for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.[2]
This document provides detailed application notes and protocols for the high-throughput screening of this compound libraries against various biological targets. It is intended to guide researchers, scientists, and drug development professionals in designing and executing robust HTS assays to identify and characterize bioactive this compound derivatives.
General Considerations for High-Throughput Screening of this compound Libraries
A successful HTS campaign for this compound libraries requires careful planning and execution, from library design and synthesis to assay development and data analysis.
This compound Library Synthesis:
The synthesis of this compound libraries often involves multi-step reactions to generate a diverse set of derivatives. Common synthetic strategies include the reaction of 2-hydroxyacetophenones with various aldehydes.[3] The structural diversity of the library can be expanded by introducing a variety of substituents at different positions of the this compound ring.
Assay Development and Miniaturization:
The choice of assay is dictated by the biological target of interest and can be broadly categorized into biochemical and cell-based assays. For HTS, assays are typically miniaturized to 96-, 384-, or 1536-well plate formats to increase throughput and reduce reagent consumption.[4] Robust assay performance is critical, and key parameters such as the Z'-factor and signal-to-background ratio should be optimized to ensure data quality.[2]
Biochemical Assays
Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.
Fluorescence-Based Sirtuin 2 (SIRT2) Inhibition Assay
SIRT2, a NAD+-dependent deacetylase, is a validated target for neurodegenerative diseases and cancer.[2] Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[3] This protocol describes a fluorescence-based assay for the primary screening of this compound libraries to identify SIRT2 inhibitors.
Experimental Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the this compound library compounds and a positive control (e.g., Sirtinol) in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound concentration, positive control, and negative control (DMSO) into the wells of a 384-well plate.[2]
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of recombinant human SIRT2 enzyme and a fluorogenic substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue) in assay buffer.
-
-
Reaction Initiation and Incubation:
-
Add the enzyme and substrate solution to the wells of the 384-well plate.
-
Incubate the plate at 37°C for 60 minutes.[2]
-
-
Reaction Termination and Signal Development:
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.[2]
-
-
Data Analysis:
-
Calculate the percentage of SIRT2 inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound ID | Target | IC50 (µM) | Selectivity vs. SIRT1/SIRT3 | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | High | [3] |
| Chroman-4-one derivative 1m | SIRT2 | >70% inhibition at 200 µM | >10% inhibition of SIRT1 and SIRT3 at 200 µM | [3] |
| (-)-1a | SIRT2 | 1.5 | High | [3] |
| (+)-1a | SIRT2 | 4.5 | High | [3] |
Monoamine Oxidase B (MAO-B) Inhibition Assay
MAO-B is a key enzyme in the metabolism of neurotransmitters and a target for the treatment of neurodegenerative diseases like Parkinson's disease.[5] Certain this compound derivatives have shown potent inhibitory activity against MAO-B.[5]
Experimental Protocol:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of the this compound library compounds in an appropriate buffer.
-
Dilute recombinant human MAO-B enzyme in sodium phosphate (B84403) buffer.[5]
-
-
Assay Reaction:
-
Substrate Addition and Signal Detection:
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of MAO-B inhibition and determine the IC50 values.
-
Data Presentation:
| Compound ID | Target | IC50 (nM) | Selectivity Index (SI) vs. MAO-A | Reference |
| Compound 4f (C7-substituted chromanone) | hMAO-B | 8.62 | > 11,627 | [5] |
| Compound 17d (Chromone-hydroxypyridinone hybrid) | hMAO-B | 67.02 | > 11 | [5] |
| HMC (5-hydroxy-2-methyl-chroman-4-one) | hMAO-B | 3,230 | 4.3 | [5] |
| Compound C10 (Chromanone-tetrahydropyridin hybrid) | hMAO-B | 410 | N/A | [5] |
Cell-Based Assays
Cell-based assays are performed using living cells and provide insights into the biological effects of compounds in a more physiologically relevant context.
Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds. This compound derivatives have demonstrated antiproliferative activity against various cancer cell lines.[6]
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound library compounds. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[6]
-
Data Presentation:
| Compound ID | Cell Line | GI50 (µM) | Reference |
| Compound 6i | MCF-7 | 34.7 | [6] |
Data Analysis and Hit Confirmation
Data from HTS campaigns are analyzed to identify "hits"—compounds that exhibit the desired biological activity.[7] Hits from the primary screen should be confirmed through a series of secondary assays to eliminate false positives and further characterize their activity. This may include re-testing the compounds, performing dose-response curves to confirm potency, and conducting orthogonal assays to validate the mechanism of action.
Mandatory Visualizations
Caption: A generalized workflow for high-throughput screening of this compound libraries.
Caption: Simplified signaling pathway of SIRT2 inhibition by a this compound derivative.
Caption: Inhibition of cholinergic signaling by a this compound derivative targeting AChE.
Conclusion
This compound libraries represent a valuable source of novel bioactive compounds for drug discovery. The methodologies and protocols outlined in this application note provide a framework for the successful high-throughput screening of these libraries against a variety of biological targets. By employing robust and well-validated assays, researchers can efficiently identify and characterize promising this compound derivatives with therapeutic potential. Further optimization and adaptation of these protocols will be necessary depending on the specific target and assay format.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chromane Scaffolds in the Synthesis of Neuroprotective Agents: A Detailed Overview
Introduction
The chromane ring system, a heterocyclic motif prevalent in a variety of natural products, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives, including chromones and chromanones, are attracting significant interest for their therapeutic potential in addressing multifactorial neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] These compounds exhibit a range of biological activities, with a particular focus on their role as potent and selective inhibitors of key enzymes implicated in the progression of neurological disorders, as well as their capacity to mitigate oxidative stress and neuroinflammation.[1][4][5] This document provides a comprehensive overview of the application of this compound in the synthesis of neuroprotective agents, detailing their mechanisms of action, quantitative data on their efficacy, and experimental protocols for their synthesis and evaluation.
Key Mechanisms of Neuroprotection
This compound derivatives exert their neuroprotective effects through several key mechanisms, often acting on multiple targets simultaneously, which is a desirable attribute for treating complex neurodegenerative diseases.[2][4]
1. Enzyme Inhibition:
-
Monoamine Oxidase B (MAO-B) Inhibition: A primary mechanism is the inhibition of MAO-B, a mitochondrial enzyme that degrades neurotransmitters like dopamine (B1211576).[1] Increased MAO-B activity, which is observed with aging and in neurodegenerative conditions, leads to dopamine depletion and the generation of reactive oxygen species (ROS) through the production of hydrogen peroxide (H₂O₂), contributing to oxidative stress and neuronal cell death.[1] this compound-based inhibitors can prevent this cascade, thereby protecting neurons.[1]
-
Cholinesterase (AChE and BuChE) Inhibition: Many this compound derivatives are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3][4] By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in managing the symptoms of Alzheimer's disease. Some chromanone dithiocarbamate (B8719985) derivatives have shown potency against AChE that is significantly higher than the standard drug Tacrine.[3]
2. Antioxidant Activity:
The this compound scaffold is a core component of Vitamin E (α-tocopherol), a well-known antioxidant. This intrinsic property is often retained in synthetic this compound derivatives. They can directly scavenge free radicals and reduce oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[6] Some chromone (B188151) derivatives have demonstrated the ability to protect neuronal cells from H₂O₂-induced toxicity.[4]
3. Anti-inflammatory Effects:
Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. Certain chromone derivatives have been shown to suppress neuroinflammation, potentially by modulating pathways like the c-Jun N-terminal kinase (JNK) pathway, leading to the upregulation of neuroprotective enzymes like heme oxygenase-1 (HO-1).[4]
4. Modulation of Signaling Pathways:
Recent studies have indicated that this compound derivatives can modulate specific cellular signaling pathways involved in neuronal survival. For instance, the neuroprotective effects of some chromene derivatives have been linked to the activation of the ERK-CREB signaling pathway, which plays a crucial role in neuroprotection.[6]
Quantitative Data on Neuroprotective Activity
The following tables summarize the quantitative data for various this compound derivatives, highlighting their potency as enzyme inhibitors and neuroprotective agents.
Table 1: Inhibition of Cholinesterases (AChE and BuChE) by this compound Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |
| Chromone-2-carboxamido-alkylamine (Compound 37) | AChE | 0.09 | [4] |
| Chromanone dithiocarbamate derivative | eeAChE | 0.10 | [3] |
| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (Compound 26) | AChE | 5.58 | [4] |
| Chromone-based chalcone (B49325) derivative (Compound 22) | AChE | 10 | [4] |
| Chromone-based chalcone derivative (Compound 22) | BuChE | 6 | [4] |
| gem-dimethylchroman-4-ol family | eqBuChE | 2.9 - 7.3 | [3] |
| gem-dimethyl-chroman-4-amine compounds | eqBuChE | 7.6 - 67 | [3] |
| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (Compound 28) | AChE | 10.6 | [4] |
| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (Compound 28) | BuChE | 25.0 | [4] |
Table 2: Inhibition of Monoamine Oxidase (MAO-A and MAO-B) by this compound Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity | Source |
| 2-(indolyl)-4H-chromen-4-one (Compound 30) | MAO-B | 0.15 | >670-fold for MAO-B | [4] |
| 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide (Compound 40) | hMAO-B | 0.1 | 323.97-fold for hMAO-B | [4] |
| 2-(indolyl)-4H-chromen-4-one (Compound 32) | MAO-A | 0.32 | Dual Inhibitor | [4] |
| 2-(indolyl)-4H-chromen-4-one (Compound 32) | MAO-B | 0.63 | Dual Inhibitor | [4] |
| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (Compound 26) | MAO-B | 7.20 | Dual Inhibitor | [4] |
| 4-chlorobenzyl 4-oxo-4H-chromene-3-carboxylate (Compound 35) | MAO-A | 19 | Dual Inhibitor | [4] |
| 4-chlorobenzyl 4-oxo-4H-chromene-3-carboxylate (Compound 35) | MAO-B | 10 | Dual Inhibitor | [4] |
Table 3: Neuroprotective Effects of this compound Derivatives
| Compound ID | Neuroprotective Assay | EC₅₀ (µM) / % Protection | Source |
| Cudrania tricuspidata isoflavone (B191592) (Compound 6) | 6-OHDA-induced cell death in SH-SY5Y cells | 0.5 | [4] |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Glutamate-induced excitotoxicity | 16.95 (IC₅₀) | [6] |
| Diaportheone 44 | Inhibition of Aβ aggregation | 80% | [4] |
| Diaportheone 45 | Inhibition of Aβ aggregation | 74% | [4] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of novel neuroprotective compounds. The following are representative protocols for key experiments involving this compound derivatives.
Protocol 1: General Synthesis of 2-Alkyl-Chroman-4-ones
This protocol describes a one-step synthesis via a base-mediated aldol (B89426) condensation followed by an intramolecular oxa-Michael addition, often facilitated by microwave irradiation.[7]
Materials:
-
Substituted 2'-hydroxyacetophenone (B8834)
-
Appropriate aldehyde
-
Diisopropylamine (DIPA) or another suitable base
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the substituted 2'-hydroxyacetophenone and the corresponding aldehyde in ethanol.
-
Add a catalytic amount of DIPA to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 160-170 °C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-alkyl-chroman-4-one.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro MAO-B Inhibition Assay
This protocol is used to determine the inhibitory potency (IC₅₀) of test compounds against the MAO-B enzyme.[1]
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound (dissolved in DMSO)
-
Pargyline (positive control)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in potassium phosphate buffer.
-
In a 96-well plate, add the MAO-B enzyme solution to each well.
-
Add the test compound dilutions or vehicle (DMSO) to the respective wells and pre-incubate for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation ~320 nm, emission ~400 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death using the MTT assay.[4]
Materials:
-
SH-SY5Y human neuroblastoma cells or primary cortical neurons
-
Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics
-
Hydrogen peroxide (H₂O₂) or another neurotoxin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce oxidative stress by adding a solution of H₂O₂ to the cell culture medium and incubate for the desired time (e.g., 24 hours). Include control wells with untreated cells and cells treated only with H₂O₂.
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. Neuroprotection is determined by comparing the viability of cells treated with both the toxin and the test compound to cells treated with the toxin alone.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in neuroprotective agent synthesis.
Caption: MAO-B Inhibition by this compound Derivatives.
Caption: General Synthesis Workflow for Chromanones.
Caption: Workflow for Neuroprotection Assay.
Conclusion
This compound-based structures represent a highly promising class of compounds for the development of novel neuroprotective agents.[1][8] Their inherent ability to interact with multiple targets relevant to the pathophysiology of neurodegenerative diseases, such as key enzymes and pathways of oxidative stress, makes them attractive candidates for further research and development.[1][4] The synthetic accessibility of the this compound scaffold allows for the generation of diverse chemical libraries, facilitating the optimization of their pharmacological properties. The detailed protocols and compiled data presented here serve as a valuable resource for researchers in the field of neuroprotective drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Chromane Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common techniques for the purification of chromane compounds, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Detailed protocols for the most frequently employed methods are provided, along with comparative data to aid in method selection.
Introduction to Purification Strategies for this compound Compounds
The selection of an appropriate purification strategy for this compound derivatives is critical to obtaining compounds of sufficient purity for subsequent biological evaluation and development. The choice of technique depends on several factors, including the scale of the synthesis, the physicochemical properties of the target this compound and its impurities (e.g., polarity, solubility, crystallinity), and the desired final purity.
The most common purification techniques employed for this compound compounds are:
-
Flash Column Chromatography: A rapid and widely used method for routine purification, particularly for intermediate compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique ideal for final purification steps and for separating closely related isomers or impurities to achieve high purity (>95%).
-
Recrystallization: A powerful technique for purifying crystalline solid chromanes, often yielding material of very high purity.
-
Liquid-Liquid Extraction: Primarily used as a work-up procedure to perform an initial cleanup of the reaction mixture before chromatographic or crystallization steps.
A multi-step approach, combining these techniques, is often necessary to achieve the desired level of purity.
Comparison of Key Purification Techniques
The following table summarizes the key characteristics of the primary purification techniques for this compound compounds to facilitate method selection.
| Technique | Typical Purity | Typical Recovery/Yield | Throughput/Speed | Cost | Key Applications for this compound Purification |
| Flash Column Chromatography | Good (85-95%) | Good (85-95% for small molecules)[1] | High / Fast (minutes to hours) | Low to Moderate | Routine purification of synthetic intermediates; Removal of major impurities. |
| Preparative HPLC | Very High (>95-99%) | Good to Very Good | Low to Moderate / Slower (hours) | High | Final purification of active pharmaceutical ingredients (APIs); Separation of stereoisomers and closely related impurities.[2] |
| Recrystallization | High to Very High (>98%) | Variable (can be lower due to solubility losses) | Variable (hours to days) | Low | Purification of crystalline solid chromanes; Can achieve very high purity, sometimes superior to chromatography.[3] |
Experimental Protocols
Flash Column Chromatography
Flash column chromatography is a versatile and rapid method for the purification of this compound compounds on a laboratory scale. Silica (B1680970) gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
Protocol for Purification of a Chroman-4-one Derivative:
-
Solvent System Selection:
-
Dissolve a small amount of the crude this compound-4-one in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using various solvent systems (e.g., gradients of ethyl acetate in hexane).
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A common starting point is a 5-20% ethyl acetate/hexane mixture.
-
-
Column Packing:
-
Select a glass column of appropriate size (a silica gel to crude compound ratio of 20:1 to 100:1 by weight is common).[4]
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a well-packed, homogenous bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound-4-one in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dried powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using compressed air or a pump) to force the mobile phase through the column at a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound-4-one.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Example: A 2-pentylchroman-4-one was purified by flash chromatography using 5% ethyl acetate in heptane (B126788) as the eluent, resulting in a 55% yield.[4]
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is employed when very high purity is required, or for the separation of challenging mixtures such as stereoisomers. Reversed-phase chromatography on a C18-functionalized silica stationary phase is a common choice for many this compound derivatives.
Protocol for High-Purity Purification of a this compound Compound:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method using a column with the same stationary phase as the intended preparative column (e.g., C18).
-
Screen different mobile phase compositions (e.g., gradients of methanol (B129727) or acetonitrile (B52724) in water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).
-
Optimize the gradient to achieve good resolution between the target this compound and its impurities.
-
-
Scale-Up to Preparative HPLC:
-
Select a preparative HPLC column with the same stationary phase and an appropriate internal diameter and length for the desired sample load.
-
Adjust the flow rate and gradient profile from the analytical method to the preparative scale. The flow rate is typically scaled up proportionally to the cross-sectional area of the column.
-
The injection volume is also scaled up to accommodate the larger sample load.
-
-
Sample Preparation and Injection:
-
Dissolve the partially purified this compound compound in the mobile phase or a compatible solvent at a known concentration.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample onto the preparative HPLC system.
-
-
Fraction Collection:
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength.
-
Collect fractions corresponding to the peak of the target this compound compound. Automated fraction collectors are typically used for this purpose.
-
-
Product Isolation and Purity Analysis:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator. If the mobile phase contains non-volatile additives (e.g., formic acid), a lyophilization step may be necessary.
-
Analyze the purity of the final product using analytical HPLC. Purity levels of >95% are commonly achieved.[5]
-
Recrystallization
Recrystallization is a highly effective method for purifying solid this compound compounds that are crystalline. The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Protocol for Recrystallization of a this compound Derivative:
-
Solvent Selection:
-
The ideal solvent should dissolve the this compound compound well at its boiling point but poorly at low temperatures (e.g., room temperature or 0-4 °C).
-
Test the solubility of the crude this compound in a range of solvents (e.g., ethanol, methanol, hexane, ethyl acetate, toluene, and water) in small test tubes.
-
If a single solvent is not suitable, a solvent pair can be used. This typically consists of a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble. Common pairs include ethanol/water and hexane/ethyl acetate.[6]
-
-
Dissolution:
-
Place the crude this compound compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) to just dissolve the compound completely. A starting point is often a 4 mL solvent to 1 g solute ratio.[7]
-
If using a solvent pair, add the "good" solvent first to dissolve the compound, then add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). Reheat to obtain a clear solution.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air-dry to remove any residual solvent.
-
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental work-up technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
General Protocol for Post-Reaction Work-up:
-
Quenching the Reaction:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully add water or an aqueous solution (e.g., saturated ammonium (B1175870) chloride) to quench the reaction.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer will contain the desired this compound compound, while inorganic salts and highly polar byproducts will remain in the aqueous layer.
-
-
Washing:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with water, a dilute acid or base (if necessary to remove acidic or basic impurities), and finally with brine (saturated sodium chloride solution) to remove residual water.
-
-
Drying and Concentration:
-
Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound product, which can then be further purified by chromatography or recrystallization.
-
Visualization of Purification Workflows
The following diagrams illustrate typical workflows for the purification of this compound compounds.
Caption: General workflow for this compound purification.
Caption: Multi-step purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. quora.com [quora.com]
- 4. orgsyn.org [orgsyn.org]
- 5. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. biotage.com [biotage.com]
Application Notes and Protocols for In Vivo Studies of Chromane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane ring system is a privileged heterocyclic scaffold prevalent in a wide array of natural products and biologically active molecules.[1] Its versatile structure allows for extensive chemical modifications, making it a valuable template for developing novel therapeutic agents. This compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1] This document provides detailed application notes and protocols for designing and executing in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profiles of novel this compound derivatives.
General Principles of In Vivo Experimental Design
A robust in vivo experimental design is crucial for obtaining reproducible and translatable data. Key considerations include the selection of an appropriate animal model, adherence to ethical guidelines, and the incorporation of proper controls.
1.1. Animal Model Selection The choice of animal model should be based on its physiological and pathological similarities to human conditions. The model's pharmacokinetics and pharmacodynamics should ideally be comparable to humans.[2]
-
Rodents (Mice, Rats): Most commonly used for initial efficacy, toxicity, and pharmacokinetic screening due to their small size, short life cycle, and well-characterized genetics.[3][4] They are frequently used in models for cancer, inflammation, diabetes, and neurodegenerative diseases.[2]
-
Non-Rodents (Rabbits, Dogs, Non-Human Primates): Often required for regulatory toxicology studies before human clinical trials.[2][5] Rabbits are a common second species for reproductive toxicology, while dogs are used for general toxicity studies.[2]
1.2. Ethical Considerations All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.
1.3. Study Design
-
Control Groups: Include a vehicle control group (animals receiving the formulation without the active compound) and a positive control group (animals receiving a known effective drug) where applicable.
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups to minimize bias. Blinding the investigators to the treatment allocation can further reduce observer bias.
-
Dose Selection: Dose ranges are typically determined from preliminary in vitro data and short-term in vivo dose-range finding studies.[6]
Pharmacokinetic (PK) Studies
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, which is essential for determining dosing regimens and understanding its bioavailability.[3]
Protocol 2.1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Preparation: Use 8-10 week old male Sprague-Dawley rats, fasted overnight before dosing.
-
Compound Administration: Administer the this compound derivative at a predetermined dose via the intended clinical route (e.g., oral gavage (p.o.) or intravenous injection (i.v.)).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site into heparinized tubes at specified time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the this compound derivative in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software.[7]
Data Presentation: Pharmacokinetic Parameters
Quantitative PK data should be summarized in a clear, tabular format.
| Parameter | Description | Example Value (Compound X) |
| Cmax | Maximum plasma concentration | 1500 ng/mL |
| Tmax | Time to reach Cmax | 2.0 hours |
| AUC(0-t) | Area under the curve from time 0 to the last measurement | 8500 ngh/mL |
| AUC(0-inf) | Area under the curve extrapolated to infinity | 9100 ngh/mL |
| T½ | Elimination half-life | 6.5 hours |
| CL/F | Apparent total clearance | 1.2 L/h/kg |
| Vd/F | Apparent volume of distribution | 10.5 L/kg |
Pharmacodynamic (PD) Studies
Pharmacodynamic studies assess the effect of a drug on the body, linking drug concentration to a biological response.[8] These studies are critical for demonstrating efficacy in relevant disease models.
Protocol 3.1: LPS-Induced Anti-Inflammatory Model in Mice
This model is used to evaluate the anti-inflammatory potential of this compound derivatives that may target pathways like TLR4/MAPK.[9]
-
Animal Acclimation: Acclimate 6-8 week old BALB/c mice for one week.
-
Grouping: Divide mice into groups (n=8-10): Vehicle Control, LPS Control, Positive Control (e.g., Dexamethasone), and this compound Derivative treatment groups (multiple doses).
-
Treatment: Administer the this compound derivative or vehicle orally one hour before the inflammatory challenge.
-
Inflammation Induction: Inject Lipopolysaccharide (LPS) (1 mg/kg) intraperitoneally to induce a systemic inflammatory response.[9]
-
Sample Collection: At a predetermined time point (e.g., 4-6 hours post-LPS), collect blood via cardiac puncture for serum separation. Euthanize animals and harvest relevant tissues (e.g., lung, liver).
-
Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits.[9]
-
Data Analysis: Compare cytokine levels between treatment groups and the LPS control group. Calculate the percentage of inhibition.
Data Presentation: Pharmacodynamic Efficacy
Results from PD studies should be tabulated to compare the effects across different treatment groups.
| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) |
| Vehicle + LPS | -- | 0% | 0% |
| Compound Y (10) | 10 | 35% | 40% |
| Compound Y (30) | 30 | 68% | 75% |
| Dexamethasone | 5 | 85% | 90% |
Toxicology Studies
Toxicology studies are essential to evaluate the safety profile of a drug candidate.[6] Initial studies often focus on acute toxicity to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[6][10]
Protocol 4.1: Acute Systemic Toxicity Study in Mice (OECD 423)
-
Animal Selection: Use healthy, young adult female mice (e.g., Swiss albino), as they are often slightly more sensitive.
-
Dosing: Administer the this compound derivative in a stepwise procedure using a single oral dose. Start with a dose expected to be non-lethal.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).
-
Body Weight: Measure body weight just before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in organs and tissues.[10]
-
Data Evaluation: The results are used to classify the compound by its toxicity and estimate the LD50 (median lethal dose).
Data Presentation: Acute Toxicity Profile
A summary table is effective for presenting key toxicology findings.
| Parameter | Observation (Compound Z, 50 mg/kg) |
| Mortality | 0/3 animals |
| Clinical Signs | No signs of distress or toxicity observed over 14 days.[10] |
| Body Weight | No significant changes compared to control group.[10] |
| Gross Necropsy | No visible abnormalities in major organs.[10] |
| Conclusion | Compound Z is considered non-toxic at a single 50 mg/kg dose. |
References
- 1. benchchem.com [benchchem.com]
- 2. toolbox.eupati.eu [toolbox.eupati.eu]
- 3. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic assays to facilitate preclinical and clinical development of pre-mRNA splicing modulatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common problems in chromane synthesis and their solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of chromane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
A1: Low yields in this compound synthesis are frequently reported and can be attributed to several factors:
-
Instability of Intermediates: Cationic intermediates, particularly benzylic cations, can be unstable, leading to elimination side reactions instead of the desired cyclization.[1][2]
-
Substituent Effects: The electronic properties of substituents on the aromatic ring play a crucial role. Electron-donating groups on a 2'-hydroxyacetophenone (B8834) starting material can increase side reactions, such as aldehyde self-condensation, thereby lowering the yield of the desired chroman-4-one.[3][4][5] Conversely, electron-deficient 2'-hydroxyacetophenones tend to give higher yields.[3][4][5]
-
Steric Hindrance: Bulky substituents near the reaction site can impede the approach of reagents, slowing down the reaction or preventing it altogether.[6][7]
-
Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, solvent, and the choice of catalyst or base, can significantly impact the yield.[3][6][7]
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps, especially if the product is volatile or unstable on the purification media.[7]
Q2: I am observing a significant amount of a side product in my reaction. What could it be and how can I minimize it?
A2: The formation of side products is a common challenge. The identity of the side product depends on the synthetic route.
-
Aldehyde Self-Condensation: In base-promoted condensations of 2'-hydroxyacetophenones with aldehydes to form chroman-4-ones, the most common side product is the result of the aldehyde self-condensing.[4][5][8] This is particularly problematic when the 2'-hydroxyacetophenone is deactivated by electron-donating groups.[4][5][8] To minimize this, consider optimizing the base or using a more reactive acetophenone.[8]
-
Intermolecular Acylation: During intramolecular Friedel-Crafts acylation to form chroman-4-ones, intermolecular reactions can occur, leading to polymeric materials.[8] Running the reaction under high-dilution conditions can favor the desired intramolecular cyclization.[8]
-
Elimination Products: In acid-catalyzed reactions involving carbocation intermediates, elimination can compete with cyclization, leading to the formation of undesired alkenes.[1][2]
-
Isomeric Products: In some cases, isomeric heterocycles can be formed. For example, in certain chromone (B188151) syntheses, the isomeric coumarin (B35378) may be a significant byproduct.[7] The choice of condensing agent can influence the product distribution.[7]
Q3: How can I improve the success of my this compound synthesis?
A3: To improve your reaction outcomes, consider the following:
-
Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times.[3][6][7] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[3][4][5]
-
Choice of Catalyst/Base: The choice of acid or base catalyst is critical. For example, Brønsted acids like triflimide have been effective in certain annulation reactions.[1][2][3] For base-mediated reactions, the type of base can influence the extent of side reactions.[8]
-
Purity of Starting Materials: Ensure all starting materials and solvents are pure and, where necessary, anhydrous.[6][8] Impurities can lead to unexpected side reactions.[8]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction.[8] This will help you determine the optimal reaction time and observe the formation of any byproducts.[8]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Insufficiently reactive starting materials or non-optimal reaction conditions.
-
Solutions:
-
Increase Temperature: Many this compound syntheses require elevated temperatures to proceed efficiently.[6]
-
Change Solvent: The polarity of the solvent can significantly affect reaction rates. Experiment with different solvents.[6][7][9]
-
Optimize Catalyst/Reagent: Ensure you are using a fresh, high-quality catalyst or reagent.[6] For reactions involving substrates with electron-withdrawing groups, a stronger base or more polar solvent might be necessary.[7]
-
Problem 2: Formation of a Complex Mixture of Products
-
Possible Cause: Decomposition of starting materials or products under the reaction conditions, or the presence of impurities.
-
Solutions:
-
Purify Starting Materials: Ensure the purity of your reagents before starting the reaction.[8]
-
Lower Reaction Temperature: Higher temperatures can sometimes lead to decomposition.[6][7] Running the reaction at a lower temperature may increase selectivity.[7]
-
Anhydrous Conditions: Ensure strict anhydrous conditions if your reagents are sensitive to moisture.[6]
-
Quantitative Data Summary
The yield of chroman-4-ones is highly dependent on the electronic nature of the substituents on the 2'-hydroxyacetophenone starting material.
| 2'-Hydroxyacetophenone Substituent | Product | Yield (%) | Primary Side Product | Reference |
| 6,8-Dibromo | 6,8-Dibromo-2-pentylchroman-4-one | 88 | - | [4][5] |
| 6-Chloro-8-bromo | 6-Chloro-8-bromo-2-pentylchroman-4-one | 75 | - | [4][5] |
| 6,8-Dimethyl | 6,8-Dimethyl-2-pentylchroman-4-one | 17 | Aldehyde self-condensation | [3][4][5] |
| 6-Methoxy | 6-Methoxy-2-pentylchroman-4-one | 17 | Aldehyde self-condensation | [3][4][5] |
Key Experimental Protocols
Protocol 1: Triflimide-Catalyzed Annulation for this compound Synthesis
This protocol describes a general procedure for the synthesis of this compound derivatives from o-hydroxy benzylic alcohols and alkenes.[1][2]
Materials:
-
o-Hydroxy benzylic alcohol
-
Alkene or allylsilane
-
Triflimide (HNTf₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the o-hydroxy benzylic alcohol (1.0 mmol, 1.0 equiv) in anhydrous DCM (0.1 M).
-
Add the alkene or allylsilane (1.5 mmol, 1.5 equiv) dropwise to the stirred solution.
-
Add a pre-prepared solution of triflimide in DCM (e.g., 0.125 M, 5 mol %) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours or until completion as monitored by TLC.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Synthesis of Chroman-4-ones
This protocol is a general method for the synthesis of 2-alkyl-chroman-4-ones from 2'-hydroxyacetophenones and aldehydes.[4][5]
Materials:
-
2'-Hydroxyacetophenone
-
Aldehyde
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium Hydroxide (NaOH)
-
1 M aqueous Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a microwave vial, prepare a 0.4 M solution of the 2'-hydroxyacetophenone in EtOH.
-
Add the appropriate aldehyde (1.1 equiv) and DIPA (1.1 equiv).
-
Seal the vial and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromane Synthesis
Welcome to the technical support center for chromane synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted solutions to common challenges encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a consistently low yield. What are the primary causes and how can I improve it?
A1: Low yields are a frequent challenge in this compound synthesis and can originate from several factors. Here’s a breakdown of potential causes and solutions:
-
Electronic Properties of Starting Materials: The electronic nature of your substrates is a critical factor. For the synthesis of chroman-4-ones from 2'-hydroxyacetophenones, reactants with electron-withdrawing groups tend to give higher yields.[1][2][3] Conversely, electron-donating groups on the acetophenone (B1666503) can increase side reactions, thus lowering the yield of the desired product.[1][2][3][4] For instance, yields as low as 17% have been reported for derivatives with 6,8-dimethyl and 6-methoxy substituents.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are pivotal.
-
Temperature & Time: Some reactions proceed well at room temperature, while others require heating or reflux to go to completion.[5][6][7] However, excessively high temperatures can cause decomposition.[6] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) and optimize both temperature and duration.[6][8] Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, with temperatures of 160–170 °C for one hour being a common starting point.[1][2][3]
-
Catalyst/Base Selection: The choice of catalyst or base is crucial. For base-mediated aldol (B89426) condensations to form chroman-4-ones, diisopropylamine (B44863) (DIPA) is commonly effective.[1][2][3] For other routes, Brønsted acids like triflimide (5 mol%) have proven successful.[1][5][7] If catalyst inactivity is suspected, screening different types (acidic, basic, metal-based) is recommended.[6]
-
-
Purity of Reactants: Impurities in starting materials, especially aldehydes, can interfere with the catalyst or lead to unwanted side reactions.[1][9] Ensure all reactants are of high purity.
-
Solvent Choice: The solvent polarity can dramatically affect reaction rates and yields.[6] While ethanol (B145695) is common for microwave syntheses and dichloromethane (B109758) for certain acid-catalyzed reactions, it is advisable to screen a range of solvents to find the optimal one for your specific substrate.[1][5][6][7]
Q2: I am observing significant side product formation, which is complicating purification. What are the likely side products and how can I minimize them?
A2: Side product formation is a common hurdle. The most prevalent side reaction, particularly in the base-promoted condensation of a 2'-hydroxyacetophenone (B8834) with an aldehyde, is the aldehyde self-condensation product .[2][3][4] This is especially favored when the acetophenone is deactivated by electron-donating groups.[2][3][4]
Strategies to Minimize Side Products:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction can promote side product formation.[6] Lowering the temperature may increase selectivity.[8]
-
Adjust Stoichiometry: Using a slight excess of the aldehyde and base can sometimes favor the desired reaction pathway.[1]
-
Catalyst Selection: A well-chosen catalyst can significantly improve selectivity for the desired this compound product.[6]
-
Order of Addition: In multi-component reactions, altering the order of reactant addition can sometimes influence the outcome and minimize undesired pathways.[6]
Q3: What are the most effective methods for purifying this compound derivatives?
A3: The purification method depends on the properties of the target this compound and the impurities present.
-
Flash Column Chromatography: This is the most common and effective method for purifying this compound derivatives from reaction mixtures.[2][3][5][10][11] A silica (B1680970) gel stationary phase with an eluent system, typically a mixture of hexanes and ethyl acetate, is widely used.[5][7]
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective technique for achieving high purity.
-
Washing/Extraction: A standard aqueous workup is essential after the reaction is quenched. This typically involves washing the organic layer with solutions like saturated sodium bicarbonate (NaHCO₃), 1 M HCl, and brine to remove acidic or basic impurities and catalysts.[2][3][4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various this compound synthesis methodologies, providing a clear comparison of reaction conditions and yields.
Table 1: Triflimide-Catalyzed Synthesis of 4-Substituted Chromanes [5][7]
| Entry | R¹ Substituent (Benzoyl Alcohol) | Alkene/Silane | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Methallyltrimethylsilane | DCM | RT | 2 | 73 |
| 2 | 4-MeO-Ph | Methallyltrimethylsilane | DCM | RT | 2 | 75 |
| 3 | 4-CF₃-Ph | Methallyltrimethylsilane | DCM | RT | 2 | 84 |
| 4 | 2-Naphthyl | Methallyltrimethylsilane | DCM | RT | 2 | 79 |
| 5 | n-Hexyl | Methallyltrimethylsilane | DCM | RT | 2 | 31 |
| 6 | Phenyl | 1-Methylstyrene | DCM | RT | 2 | 73 |
| 7 | 4-CF₃-Ph | 1-Methylstyrene | DCM | RT | 2 | 80 |
Reaction Conditions: 5 mol% Triflimide (HNTf₂), Dichloromethane (DCM) solvent, Room Temperature (RT).
Table 2: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones [2][3]
| Entry | R¹ Substituent (Acetophenone) | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | H | Hexanal | DIPA | Ethanol | 160-170 | 88 |
| 2 | 6-F | Hexanal | DIPA | Ethanol | 160-170 | 83 |
| 3 | 6-Cl | Hexanal | DIPA | Ethanol | 160-170 | 85 |
| 4 | 6,8-di-Me | Hexanal | DIPA | Ethanol | 160-170 | 17 |
| 5 | 6-MeO | Hexanal | DIPA | Ethanol | 160-170 | 17 |
| 6 | H | Butanal | DIPA | Ethanol | 160-170 | 84 |
Reaction Conditions: 1.1 eq Aldehyde, 1.1 eq Diisopropylamine (DIPA), 1 hour reaction time.
Experimental Protocols
Protocol 1: General Procedure for Triflimide-Catalyzed this compound Synthesis [5][7]
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool under a nitrogen (N₂) atmosphere.
-
Dissolve the o-hydroxy benzylic alcohol (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, to make a 0.1 M solution).
-
Add the alkene or allylsilane (1.5 mmol, 1.5 equiv) dropwise to the stirred solution.
-
Add a pre-prepared solution of triflimide in DCM (5 mol %) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate) to afford the desired this compound.
Protocol 2: General Procedure for Microwave-Assisted Synthesis of Chroman-4-ones [2][3]
-
To a microwave vial, add the 2'-hydroxyacetophenone (1.0 equiv) and ethanol to make a 0.4 M solution.
-
Add the appropriate aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 160–170 °C for 1 hour with a fixed hold time.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in this compound synthesis.
Caption: Generalized experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Purification of Chromane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chromane derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound derivatives via common laboratory techniques.
General Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery of Product | - Compound decomposed on silica (B1680970) gel.[1] - Compound is highly volatile. - Incorrect solvent system used for elution.[1] | - Test the stability of your compound on a small amount of silica gel before performing column chromatography.[1] - Use gentle heating and reduced pressure for solvent removal. - Double-check the solvent preparation and consider if the polarity was misjudged.[1] |
| Product Contains Colored Impurities | - Highly conjugated organic molecules co-eluting or co-crystallizing.[2] | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration through celite.[2] - If charcoal treatment is ineffective, column chromatography is the most reliable method for removing colored impurities.[2] |
| Compound is Unstable during Purification | - The hydroxylamine (B1172632) moiety is susceptible to oxidation.[3] - this compound derivatives can be sensitive to the acidic nature of standard silica gel.[4] - Thermal degradation can occur at high temperatures.[3] | - Perform reactions and purification steps under an inert atmosphere (e.g., nitrogen or argon).[3] - Deactivate silica gel by pre-treating it with a solvent mixture containing a small percentage of a basic modifier, like triethylamine (B128534) (~0.5-1%).[3][4] - Use a rotary evaporator at reduced pressure and moderate water bath temperatures for solvent removal.[3] |
Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system.[5] - Column overloading.[5] - Column not packed uniformly.[2] | - Optimize the solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf of 0.2-0.4 for your target compound.[2] - Try a gradient elution, starting with a low polarity and gradually increasing it.[5] - As a general rule, the amount of crude product loaded should be 1-5% of the total weight of the silica gel.[5] - Ensure the column is packed uniformly without air bubbles or cracks.[2] |
| Compound "Streaking" or Tailing on the Column | - Compound is too polar for the solvent system. - Interaction with acidic silica gel.[3] | - Gradually increase the polarity of the eluting solvent once the desired compound starts to elute.[1] - Deactivate the silica gel with a small amount of triethylamine (0.5-1%) in the eluent.[3] |
| Product Elutes Too Quickly (with the solvent front) | - The eluent is too polar. | - Check the first few fractions, as your compound may have eluted very quickly.[1] - Use a less polar solvent system. |
| Product Won't Elute from the Column | - The eluent is not polar enough. - Compound may have decomposed on the column.[1] | - Gradually increase the polarity of the mobile phase. - Test for compound stability on silica gel prior to large-scale purification.[1] |
| Crude Mixture is Insoluble in the Eluent | - High molecular weight or crystalline nature of the crude product. | - Dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the column.[1][4] |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - The compound's melting point is lower than the boiling point of the solvent.[6] - The solution is cooling too quickly. | - Try a different solvent with a lower boiling point. - Use a solvent pair, adding a poor solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[2] - Ensure slow cooling to room temperature before placing in an ice bath.[2] |
| No Crystal Formation | - The solution is not supersaturated (too much solvent). - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.[7] - Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[7] - Add a seed crystal of the pure compound to induce crystallization.[2] - Gently scratch the inside of the flask with a glass rod at the solvent-air interface.[2] |
| Low Recovery of Crystals | - The compound has significant solubility even in the cold solvent.[7] | - Cool the solution in an ice bath or refrigerator for a longer period to maximize crystal formation.[2] - Minimize the amount of solvent used for washing the collected crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most frequently cited methods for purifying this compound derivatives are flash column chromatography on silica gel and recrystallization.[8][9][10] Flash chromatography is versatile for separating mixtures[9][10], while recrystallization is effective for obtaining highly pure crystalline solids.[8][9]
Q2: How do I choose an appropriate solvent system for column chromatography of my this compound derivative?
A2: A common and effective starting point for silica gel chromatography of this compound derivatives is a mixture of ethyl acetate (B1210297) (EtOAc) and hexanes or heptane.[8][9][10] The optimal ratio should be determined by running preliminary Thin Layer Chromatography (TLC) plates.[2] The goal is to find a solvent mixture that provides good separation between your desired compound and any impurities, ideally with a retention factor (Rf) of 0.2-0.4 for your product.[2]
Q3: My this compound derivative seems to be sensitive to acidic conditions. How can I mitigate this during purification?
A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[4] To address this, you can deactivate the silica gel by preparing a slurry in your non-polar solvent containing a small amount of a base, such as triethylamine (typically 0.5-1%), before packing the column.[3] Alternatively, using a different stationary phase like alumina (B75360) might be a suitable option.[3]
Q4: I'm seeing multiple products in my reaction mixture. What are some common side products in this compound synthesis?
A4: Depending on the synthetic route, side reactions can lead to impurities. For instance, in reactions involving electron-rich aromatic rings, competing nuclear bromination can occur if you are performing an α-bromination.[11][12] Elimination side reactions are also possible, particularly with certain substitution patterns on the this compound nucleus.[8] In some cases, competitive oxidation can also lead to byproducts.[11][12]
Q5: What analytical techniques are best for assessing the purity of my final this compound derivative?
A5: A combination of analytical techniques is essential for confirming the purity and structure of your this compound derivative. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure.[5][9] High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.[5] For chiral this compound derivatives, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the primary method for separating and quantifying stereoisomers.[5]
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol is a general guideline and may require optimization for specific this compound derivatives.[9][10]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[3]
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
-
Equilibration: Equilibrate the column by running the starting mobile phase through it.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).[1] Adsorb this solution onto a small amount of silica gel and dry it completely under vacuum.[4] Carefully load the dried sample onto the top of the column.[3]
-
Elution: Begin elution with your chosen solvent system, starting with a lower polarity if using a gradient.[5] Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
This protocol provides a general workflow for the purification of solid this compound derivatives.[8][9]
-
Solvent Selection: Choose a solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If colored impurities are present, this is the stage to add activated charcoal before filtration.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2][7]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[7]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[7]
Visualizations
Caption: General workflow for the synthesis and purification of this compound derivatives.
Caption: Troubleshooting workflow for poor separation in column chromatography.
Caption: Logical relationships between common purification challenges and their solutions.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Scale-Up of Chromane Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals, the successful synthesis of chromane derivatives in the laboratory is a significant achievement. However, transitioning from bench-scale to pilot-plant or industrial-scale production introduces a new set of challenges that can impact yield, purity, and safety. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up this compound synthesis from the lab to a pilot plant?
A1: The primary challenges in scaling up this compound synthesis include:
-
Thermal Management: Exothermic reactions that are easily controlled in small flasks can become hazardous on a larger scale. The reduced surface-area-to-volume ratio in large reactors hinders efficient heat dissipation, potentially leading to thermal runaways and the formation of impurities.[1][2]
-
Mixing Efficiency: Achieving homogeneous mixing in large reactors is more complex. Inadequate mixing can result in localized temperature gradients ("hot spots"), uneven distribution of reagents, and consequently, lower yields and inconsistent product quality.[1][2]
-
Reaction Kinetics: Reaction times do not always scale linearly. A reaction that is complete in one hour at the gram scale may require different durations in a large reactor due to variations in heat and mass transfer.[1]
-
Reagent and Solvent Costs: The economic viability of a synthesis can change dramatically at a larger scale. Reagents and solvents that are practical for small-scale experiments may be too expensive for bulk production, necessitating the exploration of more cost-effective synthetic routes.[1]
Q2: My reaction yield dropped significantly after increasing the batch size. What are the likely causes?
A2: A decrease in yield during scale-up is a common problem, often due to one or more of the following factors:
-
Inefficient Heat Transfer: For exothermic reactions, poor heat removal at a larger scale can elevate the reaction mixture's temperature, causing thermal degradation of reactants, intermediates, or the final product.[1]
-
Poor Mixing: Inadequate agitation can lead to localized areas of high reagent concentration, which may favor side reactions, and areas of low concentration where the reaction proceeds slowly or not at all.[1][2]
-
Mass Transfer Limitations: In heterogeneous reactions, such as those involving a solid catalyst, the reaction rate can be limited by the speed at which reactants move between phases. This issue is often more pronounced in large, poorly mixed vessels.[1]
Q3: What are the major safety concerns associated with the large-scale synthesis of chromanes?
A3: Key safety considerations for large-scale this compound synthesis include:
-
Thermal Runaway: Many cyclization reactions used to form the this compound ring are exothermic. On a large scale, the heat generated can surpass the reactor's cooling capacity, leading to a rapid and dangerous increase in temperature and pressure.[1]
-
Gas Evolution: Some synthetic pathways may produce gaseous byproducts. At scale, the rate of gas evolution can be substantial, necessitating properly sized vents and off-gas handling systems to prevent hazardous pressure buildup.[1][2]
-
Handling of Hazardous Materials: The use of flammable solvents, toxic reagents, and pyrophoric catalysts requires stringent safety protocols and specialized equipment to handle large quantities safely.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Suggested Solutions |
| Inefficient Heat Transfer | 1. Monitor the internal reaction temperature closely. 2. Optimize the stirrer speed and design to enhance mixing.[1] 3. Consider using a more dilute reaction mixture to improve homogeneity.[1] 4. Re-evaluate the reaction kinetics at the target scale.[1] |
| Suboptimal Catalyst Activity | 1. Use a fresh or properly stored catalyst, as some are sensitive to moisture.[3] 2. Optimize catalyst loading for the larger scale. 3. For heterogeneous catalysts, ensure efficient mixing to prevent settling. |
| Poor Quality of Reagents | 1. Use freshly distilled or purified starting materials. 2. Ensure solvents are anhydrous, as moisture can deactivate catalysts and reactants.[3] |
Problem 2: Formation of New Impurities
| Potential Cause | Suggested Solutions |
| Localized Overheating (Hot Spots) | 1. Improve the cooling efficiency of the reactor.[1] 2. Control the rate of addition for exothermic reagents.[1] 3. Enhance agitation to ensure uniform temperature distribution. |
| Extended Reaction Time | 1. Perform a reaction progress analysis to determine the optimal reaction time. 2. Quench the reaction promptly once complete to avoid side reactions.[1] |
| Side Reactions | 1. Careful control of reaction temperature and time can minimize the formation of undesired products like ortho-quinone methides.[3] 2. In syntheses where benzofuran (B130515) derivatives can be competing products, careful control of reaction conditions and catalyst choice can enhance selectivity.[3] |
Problem 3: Purification and Isolation Issues
| Potential Cause | Suggested Solutions |
| Crystallization Difficulties | 1. Reduce the concentration of the product in the solvent. 2. Slow down the cooling rate and introduce gentle agitation. 3. Add seed crystals to encourage controlled crystallization.[1] |
| Poor Separation in Preparative Chromatography | 1. Reduce the sample load to avoid column overloading.[1] 2. Ensure the column is packed uniformly; axial compression is often preferred for large columns.[1] 3. Maintain a constant linear flow rate rather than volumetric flow rate when scaling up the column diameter.[1] |
| High Backpressure in Chromatography Column | 1. Use a more rigid chromatography resin designed for process scale.[1] 2. Reduce the linear flow rate. 3. Ensure all solutions are filtered before loading onto the column.[1] |
Quantitative Data Summary
While specific scale-up parameters are highly dependent on the particular reaction, the following table provides a template for researchers to systematically record and compare data between laboratory and pilot scales.
Table 1: Process Parameters for this compound Synthesis Scale-Up
| Parameter | Laboratory Scale (e.g., 1L) | Pilot Scale (e.g., 100L) | Observations & Notes |
| Reactant A (mol) | |||
| Reactant B (mol) | |||
| Catalyst Loading (mol%) | |||
| Solvent Volume (L) | |||
| Reaction Temperature (°C) | |||
| Reaction Time (h) | |||
| Stirrer Speed (RPM) | |||
| Yield (%) | |||
| Purity (%) |
As an example of relevant quantitative data, the inhibitory activity of synthesized chroman-4-one derivatives against Sirtuin 2 (SIRT2) is often evaluated.
Table 2: Example of SIRT2 Inhibition by Substituted Chroman-4-one Derivatives
| Compound | R1 | R2 | IC50 (µM) |
| 1 | H | H | > 50 |
| 2 | OMe | H | 15.2 |
| 3 | H | OMe | 5.8 |
| 4 | OMe | OMe | 2.1 |
Experimental Protocols
General Procedure for this compound Synthesis via Annulation of o-Hydroxy Benzylic Alcohols and Alkenes
This protocol describes a general method for the synthesis of this compound derivatives.[4]
-
Reaction Setup: To a solution of the o-hydroxy benzylic alcohol (1.0 equiv) in dichloromethane (B109758) (0.1 M), add the alkene (1.5 equiv).
-
Catalyst Addition: Add triflimide (5 mol %) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
The following diagram outlines a systematic approach to diagnosing and resolving common problems encountered during the scale-up of this compound synthesis.
Experimental Workflow for this compound Synthesis
This diagram illustrates the general steps involved in a typical this compound synthesis experiment, from reaction setup to final product analysis.
References
improving the yield and purity of chromane synthesis
Welcome to the technical support center for chromane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound derivatives in your experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of chromanes and their derivatives, presented in a question-and-answer format.
Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in this compound synthesis and can originate from several factors. A systematic evaluation of your experimental setup is crucial.[1][2]
-
Purity of Starting Materials: Ensure the high purity of your reactants, such as 2'-hydroxyacetophenones and aldehydes. Impurities can lead to side reactions or interfere with catalysts.[3]
-
Reaction Conditions:
-
Temperature: Suboptimal temperatures can lead to slow reaction rates or the formation of byproducts. For many this compound syntheses, heating is necessary to drive the reaction to completion. However, excessively high temperatures can cause decomposition. It is advisable to screen a range of temperatures to find the optimal conditions.[3]
-
Reaction Time: The reaction may not have reached completion. Monitor the progress using thin-layer chromatography (TLC) and extend the reaction time if starting materials are still present.[3]
-
-
Reactivity of Starting Materials: The electronic properties of your starting materials play a significant role. For instance, in the synthesis of chroman-4-ones from 2'-hydroxyacetophenones, electron-deficient phenols tend to give higher yields, while electron-donating groups can increase side reactions, lowering the yield. Yields as low as 17% have been reported for derivatives with electron-donating methoxy (B1213986) or dimethyl substitutions.
-
Catalyst/Base Selection: The choice of catalyst or base is critical. For base-mediated aldol (B89426) condensations leading to chroman-4-ones, diisopropylamine (B44863) (DIPA) is commonly used. In other routes, Brønsted acids like triflimide have proven effective.
Q2: I am observing significant formation of side products, which is complicating the purification of my this compound derivative. What are these side products and how can I minimize them?
A2: The formation of byproducts is a common reason for low yields and purification difficulties. Identifying the side products is the first step to mitigating their formation.
-
Aldehyde Self-Condensation: In base-promoted reactions of 2'-hydroxyacetophenones with aldehydes, a major side product is often the result of the aldehyde self-condensing. This is particularly prevalent when the 2'-hydroxyacetophenone (B8834) is deactivated by electron-donating groups.
-
Intermolecular Reactions: During intramolecular reactions like the Friedel-Crafts acylation, intermolecular reactions can occur at high concentrations, leading to polymeric materials.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leaving uncyclized starting material in the final mixture.
-
Oxidation or Decomposition: Harsh reaction conditions can lead to the over-oxidation or decomposition of the desired product.
Strategies to Minimize Side Products:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time. Lowering the temperature can sometimes increase selectivity.[1]
-
High-Dilution Conditions: For intramolecular reactions, performing the reaction under high-dilution (using a larger volume of solvent) can minimize intermolecular side reactions.
-
Purify Starting Materials: Using highly pure starting materials can prevent side reactions caused by impurities.
Q3: My purification by column chromatography results in a low isolated yield, even though the crude product looks clean on TLC. What could be the problem?
A3: Low recovery after column chromatography can be frustrating. Here are a few potential causes:
-
Product Volatility: Some this compound derivatives can be volatile, leading to loss during solvent evaporation under reduced pressure.
-
Irreversible Adsorption: Sulfur-containing or highly polar compounds can sometimes bind irreversibly to silica (B1680970) gel.
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can cause the decomposition of acid-sensitive this compound derivatives.
Troubleshooting Purification:
-
Consider using a less acidic stationary phase, such as neutral alumina (B75360).
-
Minimize the time your compound spends on the column.
-
If volatility is an issue, be cautious during solvent evaporation and use lower temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing chromanes?
A1: Several effective methods are used for this compound synthesis. The choice of route often depends on the desired substitution pattern and available starting materials. Common routes include:
-
Intramolecular Friedel-Crafts Acylation: Cyclization of 3-phenoxypropanoic acids or their acyl chlorides, typically promoted by a Lewis or Brønsted acid.[3]
-
Base-Promoted Condensation: Reaction of a 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition. Microwave-assisted versions of this reaction can significantly reduce reaction times and improve yields.[3]
-
Mitsunobu Reaction: An intramolecular reaction that can be used for the cyclization of diols to form the this compound ring system.
-
Cascade Radical Cyclization: Modern methods involving the reaction of 2-(allyloxy)arylaldehydes with radical precursors, allowing for diverse functionalization.[3]
Q2: How can I improve the purity of my final this compound product?
A2: Improving purity starts with optimizing the reaction to minimize side products (see Troubleshooting Guide). For purification of the crude product, several techniques can be employed:
-
Column Chromatography: The most common method, using silica gel or alumina as the stationary phase.
-
Recrystallization: Effective for solid products, this technique can yield highly pure crystalline material.
-
Preparative TLC/HPLC: For difficult separations or small-scale purification, these chromatographic techniques can provide high purity.
Q3: Are there any "green" synthesis methods for chromanes?
A3: Yes, there is growing interest in developing more environmentally friendly synthetic methods. Some approaches include:
-
Using water as a solvent.
-
Solvent-free reaction conditions.
-
Employing reusable catalysts.
-
Utilizing energy-efficient methods like microwave-assisted synthesis.[3]
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of this compound derivatives.
Table 1: Optimization of Reaction Conditions for Chromene Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (20) | Ethanol | Reflux | 5 | 85 |
| 2 | None | Ethanol | Reflux | 12 | <5 |
| 3 | Piperidine (20) | Water | Reflux | 8 | 70 |
| 4 | Piperidine (20) | Acetonitrile | Reflux | 12 | 40 |
| 5 | Piperidine (20) | Dichloromethane (B109758) | Reflux | 12 | 25 |
| 6 | DABCO (20) | Ethanol | Reflux | 5 | 82 |
| 7 | L-Proline (20) | Ethanol | Reflux | 6 | 75 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Solvent and Temperature on Yield in a Specific this compound Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 65 |
| 2 | Toluene | 110 (Reflux) | 8 | 78 |
| 3 | Dioxane | 80 | 12 | 72 |
| 4 | Dioxane | 101 (Reflux) | 8 | 85 |
| 5 | Tetrahydrofuran (THF) | 66 (Reflux) | 12 | 60 |
| 6 | Acetonitrile | 82 (Reflux) | 10 | 55 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Phenoxypropanoic Acid
This protocol describes the synthesis of chroman-4-one from 3-phenoxypropanoic acid using polyphosphoric acid (PPA) as a catalyst.
Materials:
-
3-Phenoxypropanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-phenoxypropanoic acid (1.0 eq).
-
To this, add polyphosphoric acid (10x the weight of the starting material).
-
Heat the mixture to 100°C with efficient stirring for 1 hour.
-
After cooling to room temperature, quench the reaction by the careful addition of crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Intramolecular Mitsunobu Reaction for this compound Synthesis
This protocol provides a general procedure for an intramolecular Mitsunobu reaction to form a this compound ring from a suitable diol precursor.
Materials:
-
Diol starting material (e.g., 1-(2-hydroxyphenyl)propane-1,3-diol) (1.0 eq)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the diol starting material (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (approx. 10 volumes) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The addition rate should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound derivative.
Visualizations
References
avoiding side reactions in chromane synthesis
Welcome to the Technical Support Center for Chromane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and prevent the formation of unwanted side products during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the most common reasons for this?
A1: Low yields in this compound synthesis can be attributed to several factors. Key considerations include the purity of your starting materials, the choice of solvent and catalyst, and the reaction temperature and duration. For instance, electron-donating groups on a 2'-hydroxyacetophenone (B8834) starting material can lead to an increase in side reactions, thereby lowering the yield of the desired chroman-4-one.[1] It has been reported that 6,8-dimethyl- and 6-methoxy-substituted 2-pentylchroman-4-one derivatives can form in yields as low as 17%.[1] Optimizing reaction conditions, such as using microwave-assisted synthesis, can sometimes improve yields.[1]
Q2: I am observing a significant amount of an unexpected side product. How can I identify it and prevent its formation?
A2: A common side product in certain this compound syntheses is the corresponding coumarin (B35378) derivative. This is particularly prevalent under acidic or basic conditions that can promote oxidation or rearrangement. Another frequent issue is the self-condensation of aldehyde starting materials, especially when using electron-donating groups on the phenolic reactant.[2] To identify the side product, it is recommended to isolate it using chromatographic techniques (e.g., column chromatography, preparative TLC/HPLC) and characterize it using spectroscopic methods (NMR, MS). To suppress its formation, you can try modifying the reaction conditions, such as lowering the temperature, changing the solvent polarity, or using a more selective catalyst.
Q3: How do I choose the appropriate solvent for my this compound synthesis?
A3: The choice of solvent can significantly impact the reaction's outcome, influencing both the reaction rate and the product distribution (e.g., O- versus C-alkylation). For O-alkylation, polar aprotic solvents like DMF or DMSO are often used.[3] Conversely, protic solvents such as water or trifluoroethanol can favor C-alkylation by hydrogen bonding with the phenolate (B1203915) oxygen, effectively shielding it.[3] The solvent's ability to solubilize reactants and intermediates is also a critical factor for reaction efficiency.
Q4: Can carbocation rearrangements be an issue in my this compound synthesis?
A4: Yes, particularly in intramolecular Friedel-Crafts alkylations, the intermediate carbocation can undergo rearrangements, leading to a mixture of products. This is a common challenge when forming five- or seven-membered rings. For six-membered ring closures, this is generally less of a concern. Intramolecular Friedel-Crafts acylation reactions are typically not susceptible to these types of rearrangements.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound synthesis experiments.
Issue 1: Formation of C-Alkylated Byproducts Instead of the Desired O-Alkylated Precursor
Problem: The initial step of my synthesis involves the O-alkylation of a phenol (B47542) to form an ether, which will then undergo cyclization. However, I am observing a significant amount of C-alkylation on the aromatic ring.
Troubleshooting Steps:
-
Solvent Selection: The solvent plays a crucial role in directing the regioselectivity of phenol alkylation.
-
To favor O-alkylation: Use polar aprotic solvents such as DMF, DMSO, or acetone. These solvents solvate the cation but leave the phenoxide oxygen relatively free to act as a nucleophile.
-
To minimize C-alkylation: Avoid protic solvents like water, ethanol, or methanol, as they can hydrogen-bond with the phenoxide oxygen, hindering O-alkylation and promoting C-alkylation.
-
-
Counter-ion: The nature of the counter-ion can also influence the reaction outcome.
-
Larger, softer cations (e.g., K+, Cs+) tend to favor O-alkylation, as they associate less tightly with the phenoxide oxygen.
-
Smaller, harder cations (e.g., Li+, Na+) may chelate with the phenoxide oxygen, leading to a higher proportion of C-alkylation.
-
-
Leaving Group: For the alkylating agent, a better leaving group (e.g., iodide, triflate) can promote the desired SN2 reaction at the oxygen.
Issue 2: Significant Coumarin Formation as a Side Product
Problem: During the cyclization step to form the this compound ring, I am isolating a significant amount of the corresponding coumarin.
Troubleshooting Steps:
-
Reaction Conditions: Coumarin formation can be favored under certain conditions.
-
Avoid overly acidic or basic conditions: Strong acids or bases can promote dehydrogenation or other rearrangement pathways leading to coumarins. Consider using milder catalysts or buffering the reaction mixture.
-
Control the temperature: Higher temperatures can sometimes favor the formation of the more thermodynamically stable coumarin. Try running the reaction at a lower temperature.
-
-
Choice of Catalyst: The catalyst can have a profound effect on the product distribution.
-
For syntheses that are prone to oxidation, consider using catalysts that are less likely to promote such pathways. For example, in some cases, certain Lewis acids may be preferable to Brønsted acids.
-
Issue 3: Low Yield Due to Aldehyde Self-Condensation
Problem: In my reaction of a 2'-hydroxyacetophenone with an aldehyde, a significant portion of the aldehyde is consumed in a self-condensation reaction.
Troubleshooting Steps:
-
Reaction Order and Rate of Addition:
-
Try adding the aldehyde slowly to the reaction mixture containing the 2'-hydroxyacetophenone and the base. This will keep the instantaneous concentration of the aldehyde low, minimizing the rate of the self-condensation reaction.
-
-
Choice of Base:
-
A less hindered, stronger base may favor the deprotonation of the acetophenone (B1666503) over the aldehyde, thus promoting the desired crossed-aldol reaction. However, very strong bases can also promote aldehyde self-condensation, so careful optimization is required.
-
-
Reactant Stoichiometry:
-
Using a slight excess of the 2'-hydroxyacetophenone may help to drive the reaction towards the desired product and consume the aldehyde before it can undergo self-condensation.
-
Quantitative Data
Table 1: Effect of Substituents on the Yield of 2-Alkyl-Chroman-4-ones
| 2'-Hydroxyacetophenone Substituent | Aldehyde | Yield (%) | Reference |
| 6,8-Dibromo | Hexanal | 88 | [2][4] |
| 6-Nitro | Hexanal | 58 | [2] |
| 6-Chloro | Hexanal | 51 | [2] |
| Unsubstituted | Hexanal | 55 | [2][4] |
| 6,8-Dimethyl | Hexanal | 17 | [2][4] |
| 6-Methoxy | Hexanal | 17 | [2] |
Table 2: Comparison of Reaction Conditions for Triflimide-Catalyzed this compound Synthesis
| o-Hydroxy Benzyl Alcohol | Alkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 2-(hydroxy(phenyl)methyl)phenol | Methallyltrimethylsilane | 5 | Dichloromethane (B109758) | 2 | 73 | [5] |
| 2-((4-methoxyphenyl)(hydroxy)methyl)phenol | Methallyltrimethylsilane | 5 | Dichloromethane | 2 | 85 | [5] |
| 2-((4-chlorophenyl)(hydroxy)methyl)phenol | Methallyltrimethylsilane | 5 | Dichloromethane | 2 | 78 | [5] |
| 2-(1-hydroxyethyl)phenol | Methallyltrimethylsilane | 5 | Dichloromethane | 2 | 45 | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones
This protocol is adapted from a procedure for the synthesis of a series of substituted 2-alkyl-chroman-4-ones.[2]
Materials:
-
Appropriate 2'-hydroxyacetophenone (1.0 eq)
-
Appropriate aldehyde (1.1 eq)
-
Diisopropylamine (B44863) (DIPA) (1.1 eq)
-
Ethanol
-
Dichloromethane
-
10% aqueous Sodium Hydroxide (NaOH)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a microwave reaction vessel, dissolve the 2'-hydroxyacetophenone in ethanol.
-
Add the aldehyde to the solution.
-
Add diisopropylamine (DIPA) to the reaction mixture.
-
Seal the vessel and heat the mixture using microwave irradiation to 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, and water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
Protocol 2: Triflimide-Catalyzed Synthesis of 4-Substituted Chromans
This protocol describes a Brønsted acid-catalyzed annulation of an o-hydroxy benzylic alcohol with an alkene.[5]
Materials:
-
o-Hydroxy benzylic alcohol (e.g., 2-(hydroxy(phenyl)methyl)phenol) (1.0 eq)
-
Alkene (e.g., methallyltrimethylsilane) (1.5 eq)
-
Triflimide (Tf₂NH) (5 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the o-hydroxy benzylic alcohol in dichloromethane in a suitable reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkene to the solution.
-
Add triflimide to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is around 2 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing reaction pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
Caption: Factors influencing O- versus C-alkylation of phenolates.
References
Technical Support Center: Optimization of Catalysts for Chromane Ring Formation
Welcome to the technical support center for the optimization of catalysts in chromane ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound rings, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical parameters that significantly influence the reaction outcome. It is crucial to screen different catalysts and optimize these conditions. For instance, in some syntheses, basic catalysts like piperidine (B6355638) or Lewis acids may be effective.[1]
-
Incomplete Reaction: The reaction may not have reached completion. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.[1]
-
Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product. Careful control of reaction conditions, particularly temperature and time, can help minimize the formation of byproducts. The choice of catalyst also plays a significant role in selectivity.[1]
-
Catalyst Inactivity or Deactivation: The catalyst may be inappropriate for the specific transformation or may have deactivated during the reaction. Refer to the section on Catalyst Deactivation for more detailed troubleshooting.
Question 2: How can I minimize the formation of side products in my reaction?
Answer: The formation of byproducts is a common challenge in organic synthesis. To improve the selectivity towards the desired this compound derivative, consider the following:
-
Optimize Reaction Conditions: Carefully controlling the reaction temperature and time is crucial. Running the reaction for too long or at excessively high temperatures can promote the formation of side products.[1]
-
Catalyst Selection: The selectivity of a reaction is often dictated by the catalyst. A well-chosen catalyst can favor the formation of the desired isomer over other possibilities. Screening a variety of catalysts with different properties (e.g., Lewis acids, Brønsted acids, organocatalysts) is recommended.
-
Order of Reactant Addition: In multi-component reactions, the order in which reactants are added can sometimes influence the reaction pathway and the distribution of products.
-
Purity of Reactants: Impurities in the starting materials can act as catalysts for undesired side reactions. Ensure all reactants and solvents are of high purity.
Question 3: My reaction is proceeding very slowly. How can I increase the reaction rate?
Answer: A slow reaction rate can be addressed by modifying several experimental parameters:
-
Increase Reaction Temperature: Temperature has a significant impact on reaction kinetics. For many this compound syntheses, gentle heating or refluxing may be necessary to accelerate the reaction.[1] However, be mindful that excessive heat can lead to byproduct formation.
-
Increase Catalyst Loading: A higher concentration of the catalyst can increase the reaction rate. However, this should be done judiciously, as higher catalyst loading can sometimes lead to undesired side reactions or make purification more challenging.
-
Choice of Solvent: The solvent can influence the reaction rate by affecting the solubility of reactants and stabilizing transition states. Experiment with solvents of different polarities to find the optimal medium for your reaction.[1]
-
Catalyst Activity: Ensure that the catalyst is active and has not degraded. If catalyst deactivation is suspected, refer to the troubleshooting guide on this topic.
Catalyst Deactivation: Troubleshooting
Catalyst deactivation is a critical issue that can lead to failed or low-yielding reactions. This section provides guidance on identifying and addressing catalyst deactivation.
Question 4: What are the signs of catalyst deactivation in my this compound synthesis?
Answer: Signs of catalyst deactivation can manifest in several ways:
-
A significant decrease in the reaction rate or a complete halt of the reaction.
-
The need for a higher catalyst loading to achieve the same conversion as in previous runs.
-
A change in the color of the reaction mixture, which could indicate the formation of inactive catalyst species.
-
For heterogeneous catalysts, a change in physical appearance, such as clumping or a change in color.
Question 5: What are the common causes of catalyst deactivation and how can I prevent them?
Answer: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the reactants, solvents, or atmosphere can bind to the active sites of the catalyst, rendering it inactive. Common poisons include sulfur, water, and oxygen. Prevention: Use high-purity reactants and solvents, and ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) if the catalyst is air-sensitive.
-
Fouling: The deposition of byproducts or polymeric material on the catalyst surface can block active sites. Prevention: Optimize reaction conditions to minimize side product formation. In some cases, periodic washing of a heterogeneous catalyst can remove foulants.
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose or sinter, leading to a loss of active surface area. Prevention: Operate at the lowest effective temperature that provides a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound ring formation?
A1: A wide variety of catalysts have been successfully employed for the synthesis of this compound rings. These include:
-
Brønsted acids: Such as triflimide (HNTf2), which can catalyze the annulation of o-hydroxy benzylic alcohols with alkenes.[1]
-
Lewis acids: Can be effective in promoting cyclization reactions.
-
Organocatalysts: Chiral organocatalysts are often used for the asymmetric synthesis of this compound derivatives, enabling control over stereochemistry.
-
Transition metal catalysts: Nickel, palladium, and other transition metals are used in various cross-coupling and cyclization strategies to form the this compound core.
Q2: How do I choose the appropriate solvent for my reaction?
A2: The choice of solvent can significantly impact the yield and selectivity of the reaction. It is often necessary to screen a range of solvents with varying polarities. Protic solvents like ethanol (B145695) and water are commonly used and can provide good yields in certain reactions.[1] Aprotic solvents may be more suitable for other transformations. In some cases, solvent-free conditions can also be effective.[1]
Q3: Is it necessary to monitor the progress of the reaction?
A3: Yes, monitoring the reaction progress is crucial for optimizing the reaction time and preventing the formation of byproducts due to over-reaction. Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product.[1]
Quantitative Data Summary
The following tables summarize quantitative data from selected studies on the optimization of catalysts for this compound ring formation, providing a basis for comparison.
Table 1: Nickel-Catalyzed Enantioselective Reductive Cyclization of Aryl Chained Alkynone
| Entry | Ni Precursor (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Yield (%) | er |
| 1 | Ni(cod)₂ (5) | PPh₃ (5) | Et₃SiH | Dioxane | 25 | 18 | - |
| 2 | Ni(cod)₂ (5) | (R)-AntPhos (5) | (EtO)₃SiH | THF | 25 | 90 | 91.7:8.3 |
| 3 | Ni(cod)₂ (5) | (R)-AntPhos (5) | Et₃SiH | Toluene | 25 | 91 | 92.5:7.5 |
| 4 | Ni(cod)₂ (5) | (R)-AntPhos (5) | Et₃SiH | THF | 0 | 36 | 94.3:5.7 |
| 5 | Ni(cod)₂ (7.5) | (R)-AntPhos (7.5) | Et₃SiH | THF/dioxane (1:2) | -5 | 95 | 95.5:4.5 |
Data adapted from a study on Ni-catalyzed synthesis of chiral chromans. The enantiomeric ratio (er) indicates the stereoselectivity of the reaction.[2]
Table 2: Triflimide-Catalyzed Synthesis of 4-Substituted Chromanes
| Entry | R Group in Benzyl Alcohol | Alkene/Silane | Solvent | Yield (%) |
| 1 | Phenyl | Methallyltrimethylsilane | Dichloromethane | 73 |
| 2 | 4-Bromophenyl | Methallyltrimethylsilane | Dichloromethane | 85 |
| 3 | 4-Methoxyphenyl | Methallyltrimethylsilane | Dichloromethane | 78 |
| 4 | 2-Naphthyl | Methallyltrimethylsilane | Dichloromethane | 82 |
| 5 | Phenyl | 2-Phenylallytrimethylsilane | Dichloromethane | 55 (1.5:1 dr) |
Data adapted from a study on the synthesis of chromanes by triflimide-catalyzed annulations. The diastereomeric ratio (dr) is provided where applicable.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound ring synthesis.
Protocol 1: General Procedure for Triflimide-Catalyzed this compound Synthesis
This protocol describes a general method for the synthesis of 4-substituted chromanes via a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes or allylsilanes.[1]
Materials:
-
o-Hydroxy benzylic alcohol derivative (1.0 equiv)
-
Alkene or allylsilane (1.5 equiv)
-
Triflimide (HNTf₂) (5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the o-hydroxy benzylic alcohol in anhydrous DCM to make a 0.1 M solution.
-
To the stirred solution, add the alkene or allylsilane dropwise.
-
Add a pre-prepared solution of triflimide in DCM (0.125 M).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion (typically 2 hours), quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Three-Step Synthesis of this compound-3-carbothioamide
This protocol outlines a multi-step synthesis starting from this compound.[3]
Step 1: Synthesis of 3-Bromothis compound
-
To a solution of this compound (1.0 eq) in dry carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere for 4-6 hours.
-
Cool the reaction to room temperature and filter off the succinimide.
Step 2: Synthesis of this compound-3-carbonitrile
-
Dissolve the crude 3-bromothis compound (1.0 eq) in Dimethyl sulfoxide (B87167) (DMSO).
-
Add potassium cyanide (KCN, 1.2 eq) portion-wise, maintaining the temperature below 40°C.
-
Stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 3: Synthesis of this compound-3-carbothioamide
-
The this compound-3-carbonitrile is first hydrolyzed to this compound-3-carboxylic acid using sulfuric acid and water under reflux.
-
The carboxylic acid is then converted to the corresponding amide.
-
Finally, thionation of the amide using Lawesson's Reagent in THF at room temperature yields the target this compound-3-carbothioamide.
Visualizations
Organocatalytic Domino Reaction for this compound Synthesis
The following diagram illustrates a plausible reaction pathway for the organocatalytic domino Michael/hemiacetalization reaction between an aliphatic aldehyde and an (E)-2-(2-nitrovinyl)phenol to form a functionalized this compound precursor.
Caption: Organocatalytic domino reaction pathway for this compound synthesis.
General Experimental Workflow for Catalyst Optimization
This diagram outlines a logical workflow for optimizing a catalytic reaction for this compound ring formation.
Caption: A typical workflow for optimizing catalytic this compound synthesis.
References
Technical Support Center: Overcoming Stereoselectivity Issues in Chromane Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stereoselectivity challenges encountered during the synthesis of chromanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low enantioselectivity (ee) in my chromane synthesis?
A1: Low enantioselectivity is often traced back to several key factors. The catalyst's purity and activity are paramount; ensure it is of high quality and handled under appropriate inert conditions if necessary. The choice of solvent can significantly influence the chiral induction by affecting the conformation of the catalyst and the transition state.[1] Reaction temperature is another critical parameter, as lower temperatures often favor higher enantioselectivity by increasing the energy difference between diastereomeric transition states.[2][3] Finally, the presence of impurities, especially water, in your reagents or solvent can interfere with the catalytic cycle and diminish stereocontrol.[1]
Q2: My reaction is producing the wrong diastereomer or a poor diastereomeric ratio (dr). What should I investigate first?
A2: Poor diastereoselectivity can arise from the catalyst, reaction conditions, or the substrate itself. The structure of the catalyst and its interaction with the substrates are key determinants of diastereoselectivity. It is advisable to screen different catalysts or ligands. Reaction conditions such as solvent and temperature can also influence which diastereomeric transition state is favored. Additionally, the steric and electronic properties of your starting materials can play a significant role in directing the stereochemical outcome. In some cases, the reversibility of an intermediate step can erode the diastereoselectivity.[4]
Q3: I'm observing inconsistent stereoselectivity between batches. What could be the cause?
A3: Inconsistent results are often due to subtle variations in experimental conditions. Ensure that the solvent is from the same batch or is freshly purified for each run, as variations in purity can affect the outcome.[1] Precise and stable temperature control is crucial, as minor fluctuations can lead to different stereochemical results.[1] If the reaction is sensitive to air or moisture, performing it under a strictly inert atmosphere (e.g., nitrogen or argon) is essential for reproducibility.[1] Finally, ensure all reagents, especially the catalyst and starting materials, are of consistent quality.
Q4: Can changing the catalyst loading affect the stereoselectivity?
A4: Yes, catalyst loading can impact stereoselectivity, although it is often more correlated with reaction rate and yield. In some catalytic systems, a lower catalyst loading may lead to improved selectivity by minimizing background or uncatalyzed reactions that can produce a racemic mixture. Conversely, in other cases, a sufficient catalyst concentration is necessary to maintain the desired catalytic cycle and achieve high stereoselectivity. It is a parameter that should be optimized for your specific reaction.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%)
Possible Causes & Troubleshooting Steps:
-
Suboptimal Catalyst:
-
Action: Screen a variety of chiral catalysts or ligands. For organocatalyzed reactions, consider different classes of catalysts (e.g., cinchona alkaloids, prolinol ethers).[5][6][7][8] For metal-catalyzed reactions, vary the chiral ligand.[9][10][11][12][13]
-
Experimental Protocol: See Experimental Protocol 1: Catalyst Screening.
-
-
Incorrect Solvent Choice:
-
Non-Optimal Reaction Temperature:
-
Action: Enantioselectivity is often temperature-dependent.[2] Systematically vary the reaction temperature (e.g., from -20 °C to room temperature) to find the optimum.
-
Experimental Protocol: See Experimental Protocol 3: Temperature Optimization.
-
-
Presence of Impurities:
-
Action: Ensure all reagents and solvents are of high purity and anhydrous if necessary. Trace amounts of water can be particularly detrimental.[1] Use freshly distilled solvents and properly dried glassware.
-
Issue 2: Poor Diastereomeric Ratio (dr)
Possible Causes & Troubleshooting Steps:
-
Ineffective Catalyst System:
-
Action: The catalyst plays a crucial role in controlling diastereoselectivity. Experiment with different catalysts or ligands that may offer better facial selectivity for the substrates.
-
Experimental Protocol: See Experimental Protocol 1: Catalyst Screening.
-
-
Unfavorable Reaction Conditions:
-
Action: Systematically optimize the reaction conditions, including solvent, temperature, and reaction time. In some cases, a change in the acid or base catalyst can influence the diastereomeric outcome.[14]
-
-
Substrate-Related Issues:
-
Action: The inherent steric and electronic properties of the substrates might favor the formation of the undesired diastereomer. If possible, consider modifying the substrate structure, for example, by introducing a different protecting group, to alter the steric bias.
-
Experimental Protocols
Experimental Protocol 1: Catalyst Screening
-
Setup: Prepare a series of identical reactions in parallel in small reaction vials.
-
Catalyst Addition: To each vial, add a different chiral catalyst or ligand from your library at the same molar percentage (e.g., 10 mol%).
-
Reaction Initiation: Add the substrates and solvent to each vial.
-
Execution: Stir the reactions under identical conditions (temperature, time, atmosphere).
-
Analysis: After the designated reaction time, quench the reactions and analyze the diastereomeric ratio and enantiomeric excess of the product in each vial using chiral HPLC or GC.
Experimental Protocol 2: Solvent Screening
-
Setup: Prepare a series of identical reactions in parallel.
-
Solvent Variation: To each reaction vessel, add the same catalyst and substrates but use a different anhydrous solvent for each (e.g., Toluene, THF, Dichloromethane, 1,4-Dioxane, Acetonitrile).
-
Execution: Run all reactions at the same temperature and for the same duration.
-
Analysis: Determine the dr and ee% for each reaction to identify the optimal solvent.
Experimental Protocol 3: Temperature Optimization
-
Setup: Prepare several identical reactions using the best catalyst and solvent combination identified.
-
Temperature Variation: Place each reaction in a cooling bath or heating block set to a different temperature (e.g., -20 °C, 0 °C, 25 °C, 40 °C).
-
Execution: Allow the reactions to proceed for the same amount of time.
-
Analysis: Analyze the dr and ee% for each reaction to determine the effect of temperature and identify the optimal condition.
Quantitative Data Summary
Table 1: Effect of Organocatalyst on Stereoselectivity in a Domino Michael/Hemiacetalization Reaction [5][6][7]
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | Cinchona Alkaloid Derivative (10) | Toluene | RT | 97 | >99:1 | 99 |
| 2 | Prolinol Derivative A (10) | CH2Cl2 | 0 | 85 | 95:5 | 92 |
| 3 | Prolinol Derivative B (10) | THF | RT | 91 | 90:10 | 88 |
Table 2: Influence of Solvent on Ni-Catalyzed Reductive Cyclization for this compound Synthesis [2]
| Entry | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | er |
| 1 | (R)-AntPhos (7.5) | Toluene | 25 | 91 | 92.5:7.5 |
| 2 | (R)-AntPhos (7.5) | THF | 25 | 60 | 93.8:6.2 |
| 3 | (R)-AntPhos (7.5) | THF/Dioxane (1:2) | -5 | 95 | 95.5:4.5 |
Table 3: Diastereoselective Synthesis of Spiro[this compound-2,4'-pyrimidin]-2'(3'H)-ones using Different Acid Catalysts [14]
| Entry | Acid Catalyst | Solvent | Yield (%) of Diastereomer 1 | Yield (%) of Diastereomer 2 |
| 1 | CH3SO3H | CHCl3 | 42 | - |
| 2 | TsOH·H2O / CH3SO3H | CHCl3 | - | 32 |
| 3 | TsOH·H2O | CHCl3 | No reaction | No reaction |
Visualizations
Caption: Troubleshooting workflow for stereoselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of this compound derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective synthesis of this compound derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06428J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diastereoselective Synthesis and Biological Evaluation of Spiro[this compound-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting chromane instability under experimental conditions
Welcome to the technical support center for troubleshooting chromane instability under experimental conditions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimentation of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is rapidly degrading in an aqueous buffer. What is the likely cause?
Rapid degradation in aqueous solutions is often attributed to hydrolysis, which can be dependent on the pH of the buffer.[1] The this compound scaffold may be susceptible to either acid or base-catalyzed hydrolysis, leading to the opening of the pyran ring.
Q2: I'm observing the formation of multiple new peaks in my HPLC chromatogram after a short period. What does this indicate?
The appearance of multiple new peaks suggests that your this compound compound is degrading into several byproducts.[1] To understand the degradation pathway, it's crucial to characterize these new products. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help in identifying these potential degradants.[1]
Q3: Can high temperatures affect the stability of my this compound compound?
Yes, higher temperatures typically accelerate the rate of chemical degradation.[2] The thermal decomposition of the basic this compound structure can occur at elevated temperatures, leading to the elimination of ethene and the formation of o-quinone methide.[3]
Q4: Is my this compound derivative sensitive to light?
Photodegradation can be a significant issue for many organic molecules, including this compound derivatives.[1] Exposure to certain wavelengths of light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the compound.[2]
Q5: I suspect my compound is degrading due to oxidation. What are the likely products?
The this compound ring system can be susceptible to oxidation.[1] For instance, chroman-6-ol (B1254870) derivatives can undergo electrochemical oxidation to form various species, including cation radicals, phenoxyl radicals, and eventually p-quinones.[4] The presence of oxidizing agents or even atmospheric oxygen can promote these degradation pathways.[2]
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Solution
Symptoms:
-
Rapid loss of the parent compound peak in HPLC analysis.
-
Appearance of one or more new peaks corresponding to degradation products.
Troubleshooting Steps:
-
pH Screening: Conduct a pH stability study to identify the optimal pH range for your compound.[1]
-
Buffer Selection: Utilize a buffer system that maintains a pH where the compound exhibits the highest stability.[1]
-
Solvent Choice: If the compound is particularly unstable in aqueous media, consider preparing stock solutions in anhydrous organic solvents like DMSO or ethanol (B145695) and minimize the time the compound spends in an aqueous environment.[1]
-
Temperature Control: Perform experiments at the lowest practical temperature to slow down the degradation kinetics.[1]
Issue 2: Appearance of Multiple Degradation Peaks
Symptoms:
-
Complex chromatogram with several new, unidentified peaks.
Troubleshooting Steps:
-
Forced Degradation Studies: Systematically expose your compound to various stress conditions (acid, base, oxidation, heat, light) to induce degradation and identify the resulting products.[1] This can help in elucidating the degradation pathways.
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can resolve the parent compound from all significant degradation products.
-
Peak Identification: Employ techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain molecular weight and fragmentation data for the unknown peaks, which is crucial for their identification.[5]
Issue 3: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Varying experimental outcomes that are difficult to reproduce.
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and conduct experiments in amber vials or protect them from light using aluminum foil to prevent photodegradation.[1]
-
Use of Inert Atmosphere: If your compound is susceptible to oxidation, degas your solvents and consider working under an inert atmosphere, such as nitrogen or argon.[1]
-
Control Temperature: Maintain a consistent and controlled temperature throughout your experiments.
-
Freshly Prepare Solutions: Prepare solutions of your this compound derivative fresh before each experiment to minimize degradation over time.
Data Presentation
Table 1: pH Stability of 2,5-Dimethylchroman-4-one
| pH | Buffer System | % Remaining after 6 hours | % Remaining after 24 hours |
| 3.0 | Citrate Buffer | 85.2 | 65.7 |
| 5.0 | Acetate Buffer | 98.1 | 92.5 |
| 7.4 | Phosphate Buffer | 95.3 | 88.1 |
| 9.0 | Borate Buffer | 70.4 | 45.3 |
Data adapted from a stability study on a this compound derivative, illustrating the significant impact of pH on stability.[1]
Experimental Protocols
Protocol 1: pH Stability Assessment
Objective: To determine the stability of a this compound derivative across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, 9).[1]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO or Methanol).[1]
-
Incubation: Dilute the stock solution into each buffer to a final target concentration (e.g., 10 µM). Incubate these solutions at a constant temperature (e.g., 37°C).[1]
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching (if necessary): Stop the degradation process by adding a quenching solution (e.g., an acidic or basic solution to neutralize the buffer, or by immediate freezing).
-
Analytical Measurement: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of a this compound derivative under various stress conditions.
Methodology:
-
Acidic Degradation:
-
Treat the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution before analysis.
-
-
Basic Degradation:
-
Treat the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
-
Thermal Degradation:
-
Expose a solid sample or a solution of the compound to high temperatures (e.g., 80°C) for an extended period.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration. A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with a control sample, using an HPLC-UV and/or HPLC-MS method to separate and identify the degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Common degradation pathways for this compound derivatives.
Caption: Experimental workflow for a forced degradation study.
References
managing byproduct formation in chroman-4-one synthesis
Welcome to the technical support center for chroman-4-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and manage byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chroman-4-ones, and what are their primary side products?
A1: The two most prevalent methods for synthesizing the chroman-4-one core are the base-promoted condensation of a 2'-hydroxyacetophenone (B8834) with an aldehyde and the intramolecular Friedel-Crafts acylation of a 3-phenoxypropionic acid.
-
Base-Promoted Condensation (Claisen-Schmidt type): This reaction involves a crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. The major byproduct is the self-condensation product of the aldehyde, which can be difficult to separate from the desired chroman-4-one. Self-condensation of the acetophenone (B1666503) can also occur.
-
Intramolecular Friedel-Crafts Acylation: This acid-catalyzed cyclization of 3-phenoxypropionic acids can be complicated by intermolecular acylation, which leads to the formation of polymeric material, especially at high concentrations. Other potential side reactions include incomplete cyclization and, under harsh acidic conditions, dealkylation or rearrangement of substituents on the aromatic ring.
Q2: My chroman-4-one synthesis using a 2'-hydroxyacetophenone with electron-donating groups is resulting in a very low yield. How can I improve it?
A2: Low yields in this scenario are typically due to a competing aldehyde self-condensation reaction, which is favored when the 2'-hydroxyacetophenone is less reactive. To improve the yield of the desired chroman-4-one, consider the following strategies:
-
Optimize the Base: Switch from a strong, nucleophilic base like sodium hydroxide (B78521) (NaOH) to a non-nucleophilic or weaker base such as diisopropylethylamine (DIPA) or piperidine.
-
Control Reaction Temperature: Lowering the reaction temperature can help to disfavor the self-condensation side reaction.
-
Slow Addition of Reactants: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration of the aldehyde, thus minimizing its self-condensation.
-
Change the Solvent: Switching to a less protic solvent, such as tetrahydrofuran (B95107) (THF) or toluene, may also improve the yield.
Q3: I am observing multiple unidentified byproducts in my reaction mixture. What could be the cause, and how can I troubleshoot this?
A3: The formation of multiple byproducts can arise from the decomposition of starting materials or the desired product under the reaction conditions, or from impurities in the reagents. The following troubleshooting steps can help to identify and mitigate the issue:
-
Purify Starting Materials: Ensure that the 2'-hydroxyacetophenone, aldehyde, and any other reagents are of high purity.
-
Lower the Reaction Temperature: High temperatures can lead to thermal decomposition of reactants and products.
-
Degas the Solvent: Dissolved oxygen in the solvent can sometimes lead to oxidative side reactions.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and identify the point at which byproduct formation becomes significant.
Q4: How can I avoid intermolecular acylation during an intramolecular Friedel-Crafts cyclization?
A4: Intermolecular acylation is a concentration-dependent side reaction. To minimize it, the reaction should be carried out under high-dilution conditions. This involves using a larger volume of solvent to decrease the probability of two reactant molecules encountering each other.
Data on Byproduct Formation
The electronic nature of the substituents on the 2'-hydroxyacetophenone has a significant impact on the yield of the corresponding 2-pentylchroman-4-one, primarily due to the competing aldehyde self-condensation reaction.
| 2'-Hydroxyacet
Technical Support Center: Chromane Synthesis Protecting Group Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of protecting group strategies in chromane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical functional groups to protect during this compound synthesis?
A1: In the synthesis of chromanes, particularly chroman-2-carboxylates, the two primary functional groups that typically require protection are the phenolic hydroxyl group and the carboxylic acid group.[1] Protecting these groups prevents undesirable side reactions during the construction of the this compound ring.[1]
Q2: What is an orthogonal protecting group strategy and why is it important in this compound synthesis?
A2: An orthogonal protecting group strategy involves using multiple protecting groups that can be removed under distinct reaction conditions without affecting the others.[2][3] This is crucial in multi-step syntheses of complex this compound derivatives where selective deprotection of one functional group is necessary while others remain protected.[1][4] For instance, a common orthogonal approach for this compound synthesis is to use a benzyl (B1604629) ether for the phenol (B47542) (removable by hydrogenolysis) and a methyl ester for the carboxylic acid (removable by saponification).[1]
Q3: How do I choose the best protecting group for my specific this compound synthesis?
A3: The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not interfere with other functional groups in your molecule.[1] The choice depends on the overall synthetic route and the planned reaction conditions.[1][5] Key factors to consider include the stability of the protecting group to acidic or basic conditions, its compatibility with other reagents, and the potential for steric hindrance.[6][7]
Q4: Are there safer alternatives to using carcinogenic reagents like chloromethyl methyl ether (MOMCl) for MOM protection?
A4: Yes, due to the carcinogenic nature of MOMCl, safer alternatives are available and recommended.[6] One common alternative is the use of dimethoxymethane (B151124) in the presence of an acid catalyst to install the MOM group.[8]
Troubleshooting Guides
Issue 1: Low Yield During Protection of the Phenolic Hydroxyl Group
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction despite extended reaction time. | Insufficiently basic conditions: The phenoxide may not be forming efficiently. | For benzyl protection, ensure anhydrous conditions and use a suitable base like potassium carbonate or sodium hydride.[1] For MOM protection with MOMCl, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically used.[8] |
| Formation of multiple products. | Side reactions: The protecting group or reaction conditions may be reacting with other functional groups on your starting material. | Re-evaluate your protecting group choice. Consider a milder protecting group or one that is orthogonal to other sensitive functionalities in your molecule.[9] |
| Difficulty in purifying the protected product. | Byproducts from the protecting agent: Excess reagent or decomposition products can complicate purification. | Use the protecting agent in a stoichiometric amount or a slight excess. Ensure the reaction goes to completion to minimize starting material contamination.[2] |
Issue 2: Low Yield or Incomplete Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the deprotection reaction. | Inefficient deprotection conditions: The chosen deprotection method may not be suitable for your substrate. | For Benzyl Ethers: If catalytic hydrogenolysis (Pd/C, H₂) is slow or fails, the catalyst may be poisoned (e.g., by sulfur compounds).[6] Consider alternative methods like using BCl₃ at low temperatures or trimethylsilyl (B98337) iodide.[1][10] For MOM Ethers: If acidic cleavage is sluggish, a stronger acid or a Lewis acid might be necessary. However, be cautious of acid-sensitive groups elsewhere in the molecule.[11][12] |
| Product degradation during deprotection. | Harsh deprotection conditions: Strong acidic or basic conditions can lead to decomposition of the desired this compound derivative. | Optimize the reaction conditions by lowering the temperature, using a milder reagent, or reducing the reaction time. For acid-labile groups, carefully buffer the workup to avoid prolonged exposure to acid.[11] |
Issue 3: Unexpected Side Reactions During Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reduction of other functional groups during benzyl ether deprotection. | Non-selective reducing agent: Catalytic hydrogenolysis can also reduce alkenes, alkynes, or nitro groups.[6] | If your molecule contains such functional groups, avoid catalytic hydrogenolysis. Opt for a chemical debenzylation method that does not involve hydrogenation.[10] |
| Cleavage of other acid-sensitive groups during MOM ether deprotection. | Lack of orthogonality: The acidic conditions used to remove the MOM group are also cleaving other protecting groups (e.g., silyl (B83357) ethers). | Choose a more orthogonal protecting group strategy from the outset. For example, use a fluoride-labile silyl ether for one hydroxyl group and a MOM ether for another, allowing for selective deprotection.[13] |
Quantitative Data on Common Protecting Groups
Table 1: Comparison of Benzyl (Bn) and Methoxymethyl (MOM) Ethers for Phenol Protection
| Parameter | Benzyl (Bn) Protection | Methoxymethyl (MOM) Protection |
| Protection Yield | High (typically >90%)[6] | High (typically >90%)[6] |
| Deprotection Yield | Excellent (often quantitative)[6] | Very Good to Excellent (>90%)[6] |
| Protection Conditions | Basic (e.g., K₂CO₃), elevated temperature[6] | Basic (e.g., DIPEA), room temperature[6] |
| Deprotection Conditions | Neutral (H₂, Pd/C)[6] | Acidic (e.g., HCl, TFA)[6][8] |
| Stability | Stable to a wide range of acidic and basic conditions.[7] | Stable to basic and some oxidative conditions.[6] |
| Incompatibility | Reducible groups (alkenes, alkynes, nitro groups), sulfur-containing compounds (catalyst poisoning).[6] | Acid-sensitive groups.[6] |
Table 2: Stability of Common Phenol Protecting Groups under Various Conditions
| Protecting Group | Strong Acid | Strong Base | Catalytic Hydrogenolysis (H₂/Pd-C) | Fluoride Ion (e.g., TBAF) |
| Methyl (Me) | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Labile | Stable |
| Methoxymethyl (MOM) | Labile | Stable | Stable | Stable |
| tert-Butyldimethylsilyl (TBS) | Labile | Moderately Stable | Stable | Labile |
| Acetyl (Ac) | Moderately Stable | Labile | Stable | Stable |
Key Experimental Protocols
Protocol 1: Benzylation of Salicylaldehyde (B1680747)
Objective: To protect the phenolic hydroxyl group of salicylaldehyde as a benzyl ether.[1]
Materials:
-
Salicylaldehyde
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve salicylaldehyde (1.0 eq) in acetone.
-
Add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: MOM Protection of a Phenol
Objective: To protect a phenolic hydroxyl group as a methoxymethyl (MOM) ether.[12]
Materials:
-
Phenol-containing substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phenol (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add MOM-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[1][7]
Materials:
-
Benzyl-protected compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethyl acetate (B1210297) (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected compound in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through a pad of Celite.
-
Concentrate the filtrate to obtain the deprotected product.
Protocol 4: Acid-Catalyzed Deprotection of a MOM Ether
Objective: To cleave a MOM ether under acidic conditions.[7][13]
Materials:
-
MOM-protected compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a trace amount of concentrated HCl.
-
Heat the reaction mixture to 62 °C for 15 minutes or stir at room temperature until completion (monitor by TLC).
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product as needed.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of the Chromane Scaffold
Welcome to the technical support center for the functionalization of the chromane scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work with this important heterocyclic motif.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and functionalization of the this compound scaffold.
Problem 1: Low or No Yield of the Desired Functionalized this compound
Possible Causes and Solutions:
-
Reagent Integrity: Verify the purity and dryness of starting materials, reagents, and solvents. Many catalysts used in C-H functionalization are sensitive to air and moisture.[1]
-
Catalyst and Ligand Choice: The selection of the catalyst and ligand is critical for reactivity.[1] Ensure you are using the optimal combination for your specific substrate and transformation. Small modifications to the ligand's electronic or steric properties can significantly influence the outcome.[1]
-
Solvent Effects: The reaction solvent can dramatically impact success.[1] Some reactions are favored in polar aprotic solvents (e.g., DMF, DMSO), while others perform better in non-polar solvents like toluene.[1]
-
Reaction Temperature: C-H activation often necessitates elevated temperatures to overcome the high bond dissociation energy.[1] However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. A careful optimization of the reaction temperature is often required.[1]
-
Reaction Time: Monitor the reaction's progress over time to establish the optimal duration. Incomplete conversion might require longer reaction times, whereas product degradation could occur if the reaction is left for too long.[1]
Problem 2: Poor Regioselectivity Resulting in a Mixture of Isomers
Possible Causes and Solutions:
-
Directing Group Strategy: For C-H functionalization, the choice and position of a directing group are paramount in controlling regioselectivity. Ensure the directing group is appropriately positioned to favor activation of the desired C-H bond.
-
Steric Hindrance: The steric environment around the target C-H bond can influence the approach of the catalyst. Modifying substituents on the this compound scaffold or the ligand can alter steric hindrance and improve selectivity.
-
Electronic Effects: The electronic properties of substituents on the this compound ring can influence the reactivity of different C-H bonds. Electron-donating groups can activate certain positions towards electrophilic attack, while electron-withdrawing groups can have the opposite effect.
-
Catalyst System: Different transition metal catalysts (e.g., palladium, rhodium, manganese) can exhibit different regioselectivities under similar conditions.[2][3] Screening a variety of catalysts may be necessary to achieve the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving site-selectivity during the C-H functionalization of the this compound scaffold?
A1: The primary challenges in achieving site-selectivity revolve around the presence of multiple, electronically similar C-H bonds on both the aromatic and heterocyclic rings.[2][4] The key is to differentiate between these C-H bonds. Strategies to overcome this include the use of directing groups, leveraging steric and electronic effects of substituents, and careful selection of the catalyst and reaction conditions.[1]
Q2: How can I control stereoselectivity during the functionalization of the this compound scaffold?
A2: Achieving high stereoselectivity, particularly for the synthesis of chiral chromanes, is a significant challenge.[5] Several strategies can be employed:
-
Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can induce enantioselectivity.[5][6]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the this compound precursor can direct the stereochemical outcome of a reaction. The auxiliary can then be removed in a subsequent step.
-
Substrate Control: The inherent chirality of a substituted this compound precursor can influence the stereochemistry of subsequent transformations.
Q3: When should I use a protecting group strategy for this compound synthesis and functionalization?
A3: Protecting groups are essential when reactive functional groups on the this compound scaffold or its precursors could interfere with a desired transformation.[7][8] For example, the phenolic hydroxyl group is often protected to prevent unwanted side reactions during the construction of the this compound ring or subsequent functionalization.[7] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.[7][9]
Q4: What are some common protecting groups for the phenolic hydroxyl group on the this compound scaffold?
A4: Common protecting groups for the phenolic hydroxyl group include ethers, which are generally stable under a wide range of reaction conditions.[7]
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability | Reference |
| Methyl Ether (-OMe) | Dimethyl sulfate (B86663) or methyl iodide with a base | Boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) | Robust and stable to a wide range of conditions | [7] |
| Benzyl (B1604629) Ether (-OBn) | Benzyl bromide or benzyl chloride with a base (e.g., K₂CO₃) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to many reagents, easily removed under mild conditions | [7] |
| Silyl (B83357) Ethers (e.g., -OTBS) | tert-Butyldimethylsilyl chloride (TBDMSCl) with a base | Fluoride sources (e.g., TBAF) or acid | Tunable stability based on the silyl group |
Q5: How can I purify functionalized chromanes effectively?
A5: The purification of functionalized chromanes often involves standard chromatographic techniques.
-
Flash Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system (eluent) is crucial for achieving good separation.[10]
-
Preparative Thin-Layer Chromatography (Prep-TLC): Useful for separating small quantities of material or for compounds that are difficult to separate by column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative-scale purification, offering higher resolution than standard column chromatography.[11]
-
Crystallization: If the functionalized this compound is a solid, recrystallization can be a highly effective method for achieving high purity.
Experimental Protocols
Protocol 1: General Procedure for Triflimide-Catalyzed Synthesis of 4-Substituted Chromanes
This protocol is adapted from a method for the annulation of o-hydroxy benzylic alcohols with alkenes.[10]
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the o-hydroxy benzylic alcohol (1.0 mmol, 1.0 equiv) in dichloromethane (B109758) (DCM, 0.1 M).
-
Addition of Alkene: To the stirred solution, add the alkene (e.g., methallyltrimethylsilane, 1.5 mmol, 1.5 equiv) dropwise.
-
Catalyst Addition: Add a pre-prepared solution of triflimide (Tf₂NH) in DCM (0.125 M, 5 mol %) to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the biphasic solution with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-substituted this compound.[10]
Protocol 2: General Procedure for Protecting a Phenolic Hydroxyl Group as a Benzyl Ether
This is a standard procedure for the protection of phenols.[7]
-
Preparation: In a round-bottom flask, dissolve the phenol-containing this compound precursor (1.0 equiv) in a suitable solvent such as acetone (B3395972) or DMF.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2-3 equiv).
-
Benzylation: Add benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1-1.5 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: After the reaction is complete, filter off the base. Add water to the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies to improve regioselectivity.
Caption: General workflow for using protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective synthesis of this compound derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Purification of Functional Gene Transfer Agents Using Two-Step Preparative Monolithic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Purification of Chromane Derivatives by Chromatography
Welcome to the Technical Support Center for the chromatographic purification of chromane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to enhance the efficiency and success of your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
A1: The most frequently used stationary phase for the purification of this compound derivatives is silica (B1680970) gel.[1][2] Its polar surface is well-suited for the separation of moderately polar compounds like chromanes through normal-phase chromatography. For reversed-phase high-performance liquid chromatography (RP-HPLC), C18-bonded silica is a popular choice, particularly for separating complex mixtures or for analytical purposes.[3][4][5]
Q2: How do I select an appropriate mobile phase for my this compound purification?
A2: Mobile phase selection is critical for achieving good separation.[6][7] For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically used.[1] The ideal ratio is determined by running thin-layer chromatography (TLC) first to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target this compound. For RP-HPLC, a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common.[6][7]
Q3: My this compound derivative is acid-sensitive and degrades on the silica gel column. What can I do?
A3: If your compound is sensitive to the acidic nature of standard silica gel, you have a few options:
-
Deactivate the silica gel: You can neutralize the acidic silanol (B1196071) groups by pre-treating the silica gel. A common method is to flush the packed column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine (B128534), before loading your sample.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (B75360) or a bonded phase like diol.
Q4: I am not getting good separation between my this compound product and a closely related impurity. How can I improve the resolution?
A4: Improving resolution between closely eluting compounds can be achieved by:
-
Optimizing the mobile phase: Small changes in the solvent ratio can significantly impact selectivity.[6][7] Running a gradient elution, where the mobile phase composition is changed over the course of the separation, can also be very effective.[7]
-
Increasing the column length: A longer column provides more theoretical plates, which can enhance separation.
-
Decreasing the particle size of the stationary phase: Smaller particles lead to higher efficiency and better resolution, though this will also increase backpressure.
-
Reducing the sample load: Overloading the column is a common cause of poor separation. A general guideline is to load an amount of crude product that is 1-5% of the total weight of the silica gel.
Q5: Can I use flash chromatography for large-scale purification of chromanes?
A5: Yes, flash chromatography is a scalable technique. To scale up a purification from a smaller analytical column to a larger preparative one, you need to maintain the same linear velocity of the mobile phase and the same loading percentage (ratio of sample mass to stationary phase mass). The flow rate will need to be adjusted to accommodate the larger column diameter.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of chromanes.
Issue 1: Peak Tailing
Peak tailing is a common issue where the back of the peak is broader than the front. This can lead to poor resolution and inaccurate quantification.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Acidic silanol groups on silica can interact with basic sites on the this compound molecule. Solution: Add a competing base like triethylamine (a few drops) to the mobile phase to mask the active silanol sites. Alternatively, use a less acidic stationary phase or a highly end-capped column for RP-HPLC. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Solution: Reduce the amount of sample loaded onto the column. A good starting point for flash chromatography is a sample-to-silica ratio of 1:20 to 1:100 by weight, depending on the separation difficulty. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker polarity. If the sample is not soluble, consider a dry loading technique where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column. |
| Column Degradation | The column's stationary phase can degrade over time, exposing more active sites. Solution: If the column is old or has been used extensively, it may need to be replaced. Using a guard column can help extend the life of the main column. |
Issue 2: Poor or No Separation
When compounds elute together or with very little separation, the following steps can be taken.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Polarity | The mobile phase may be too strong (compounds elute too quickly) or too weak (compounds are retained too strongly). Solution: Adjust the mobile phase composition. For normal phase, decrease the percentage of the polar solvent to increase retention or increase it to decrease retention. For reversed-phase, the opposite is true. Aim for an Rf of 0.2-0.4 for your target compound on TLC. |
| Co-eluting Impurities | The impurity may have very similar polarity to the target this compound. Solution: Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane (B109758)/methanol system. You can also consider changing the stationary phase (e.g., from silica to a diol or cyano-bonded phase). |
| Column is Not Packed Properly | An improperly packed column can lead to channeling, where the solvent and sample flow unevenly through the column. Solution: Ensure the column is packed uniformly. For flash chromatography, the slurry packing method is generally preferred. Make sure the top of the silica bed is flat and protected with a layer of sand. |
Experimental Protocols
Protocol 1: General Flash Chromatography Purification of a this compound Derivative
This protocol outlines a typical procedure for purifying a this compound derivative using manual flash chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives an Rf value of ~0.2-0.4 for the target this compound and good separation from impurities.
-
-
Column Packing:
-
Select a column of appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude sample by weight.
-
Pack the column using the "slurry method":
-
Mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., using a pump or nitrogen gas) to achieve a steady flow rate. A flow rate of about 2 inches (5 cm) per minute is a good starting point.
-
Collect fractions in test tubes. The size of the fractions will depend on the column size.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure this compound derivative.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Quantitative Data Summary
The following tables provide example data on how chromatographic conditions can affect the purification of flavonoid compounds, which are structurally related to chromanes and serve as a good model.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution of Flavonoids
| Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time (Quercetin) (min) | Retention Time (Kaempferol) (min) | Resolution (Rs) |
| 30:70 | 15.2 | 18.5 | 2.1 |
| 40:60 | 10.8 | 13.1 | 1.8 |
| 50:50 | 7.5 | 9.2 | 1.5 |
Data is illustrative and based on typical flavonoid separations.
Table 2: Comparison of Stationary Phases for Flavonoid Separation
| Stationary Phase | Retention Time (Luteolin) (min) | Peak Asymmetry | Theoretical Plates (N) |
| C18 | 12.4 | 1.2 | 15,000 |
| C8 | 10.1 | 1.3 | 13,500 |
| Phenyl-Hexyl | 13.5 | 1.1 | 16,000 |
Data is illustrative and based on typical flavonoid separations.
Visualizations
Workflow for Optimizing this compound Purification
Caption: A logical workflow for the purification of this compound derivatives using flash chromatography.
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree to diagnose and resolve peak tailing issues in this compound purification.
References
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienggj.org [scienggj.org]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
troubleshooting unexpected results in chromane biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromane derivatives in various biological assays. The information is presented in a question-and-answer format to directly address common challenges and unexpected results.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows inconsistent IC50 values in cell viability assays (e.g., MTT, XTT). What are the likely causes?
A1: Inconsistent IC50 values for this compound compounds in cell-based assays are a frequent issue and can arise from several factors related to the compound's properties and the experimental setup.[1][2]
-
Compound Solubility: this compound scaffolds can sometimes exhibit poor aqueous solubility.[3] If your compound precipitates in the culture medium, the actual concentration exposed to the cells will be lower and more variable than intended.
-
Troubleshooting:
-
Visually inspect the assay wells for any precipitate after adding the compound.
-
Determine the kinetic solubility of your this compound derivative in the specific assay buffer used.[1]
-
If solubility is an issue, consider using a co-solvent like DMSO, but ensure the final concentration does not impact cell viability.[1]
-
-
-
Cellular Variability: The physiological state of the cells can significantly impact their response to treatment.
-
Assay Protocol Deviations: Minor variations in the experimental protocol can lead to significant differences in results.
-
Troubleshooting:
-
Maintain consistent incubation times, temperatures, and reagent concentrations.[1]
-
Ensure thorough mixing of reagents, but avoid vigorous shaking that could detach adherent cells.
-
-
A logical workflow for troubleshooting inconsistent IC50 values is presented below.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Q2: I am observing high background or false positives in my antioxidant assays (DPPH, ABTS) with a colored this compound derivative. How can I address this?
A2: Colored compounds can interfere with colorimetric assays.[4] The intrinsic color of your this compound derivative might absorb light at the same wavelength used to measure the assay's endpoint, leading to inaccurate results.
-
Troubleshooting Steps:
-
Run a Compound Control: Prepare a control sample containing your this compound compound in the assay buffer without the radical (DPPH or ABTS). Measure the absorbance of this control at the assay wavelength.
-
Correct for Background Absorbance: Subtract the absorbance of the compound control from the absorbance of your experimental samples.
-
Consider Alternative Assays: If the interference is too strong, consider using an assay with a different detection method, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, which is fluorescence-based.[5]
-
Q3: My this compound compound, which is expected to be an anti-inflammatory agent, is not showing inhibition of NF-κB translocation. What could be the problem?
A3: A lack of effect in an NF-κB translocation assay can be due to several factors, ranging from the compound's mechanism of action to the specifics of the assay setup.[6][7]
-
Mechanism of Action: Your compound may act on a different part of the inflammatory pathway that does not directly involve NF-κB translocation. This compound derivatives can modulate various signaling pathways.[8][9]
-
Cell Permeability: The compound may not be effectively entering the cells to reach its intracellular target.
-
Assay Conditions: The concentration range tested or the incubation time might not be optimal.
Below is a simplified diagram of the NF-κB signaling pathway, which can help in considering alternative points of inhibition.
Caption: A simplified diagram of the TNF-α induced NF-κB signaling pathway.
Troubleshooting Guides
Antioxidant Assays (DPPH/ABTS)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting or mixing. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Instability of the radical solution. | Prepare fresh radical solutions for each experiment and protect from light.[10] | |
| Low or no antioxidant activity detected | Compound concentration is too low. | Test a wider range of concentrations. |
| Compound is insoluble in the assay solvent. | Test different solvent systems (e.g., ethanol, methanol (B129727), acetone) and ensure the compound is fully dissolved.[11] | |
| Absorbance readings are out of the linear range of the spectrophotometer | Radical solution is too concentrated or too dilute. | Adjust the concentration of the DPPH or ABTS solution to achieve an initial absorbance within the optimal range (e.g., ~0.7 for ABTS).[10] |
Cell Viability Assays (MTT/XTT)
| Observed Problem | Potential Cause | Recommended Solution |
| High background in "no cell" control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Check for signs of microbial contamination.[12] |
| Interference from the this compound compound. | Run a control with the compound in media alone to check for direct reduction of the tetrazolium salt. | |
| Incomplete solubilization of formazan (B1609692) crystals (MTT assay) | Inadequate mixing or insufficient solubilization solution. | Ensure complete mixing after adding the solubilization solution. Pipetting up and down may be necessary. |
| Cell density is too high, leading to excessive formazan production. | Optimize the initial cell seeding density. | |
| Low signal-to-noise ratio | Cell number is too low. | Increase the number of cells seeded per well. |
| Incubation time with the reagent is too short. | Increase the incubation time with the MTT or XTT reagent, ensuring it is within the recommended range.[13][14] |
Experimental Protocols
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.[10]
-
Prepare serial dilutions of the this compound test compound and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol.
-
-
Assay Procedure:
-
Data Analysis:
-
Measure the absorbance at a wavelength between 515-520 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value from a dose-response curve.
-
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[13]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of a blank (media and MTT only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from a dose-response curve.
-
Protocol: NF-κB (p65) Translocation Assay (Immunofluorescence)
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL LPS or 1 ng/mL TNF-α) for 30 minutes to induce NF-κB translocation.[6]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[2]
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by comparing the fluorescence intensity in the nucleus versus the cytoplasm. In untreated or effectively treated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will be in the nucleus.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]
- 6. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. corning.com [corning.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Bioactivity of Chromane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. This guide provides a comparative overview of the in vitro bioactivity of various this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity of selected this compound derivatives, providing a quantitative comparison of their potency across different experimental models.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| This compound Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 3-Benzylidenechroman-4-one (Compound 1) | HCT 116 (Colon) | MTT | 8-20 | [1] |
| 3-Benzylidenechroman-4-one (Compound 1) | SW620 (Colon) | MTT | 8-20 | [1] |
| 3-Benzylidenechroman-4-one (Compound 1) | LoVo (Colon) | MTT | 8-20 | [1] |
| 3-Benzylidenechroman-4-one (Compound 1) | Caco-2 (Colon) | MTT | ~20 | [1] |
| 3-Benzylidenechroman-4-one (Compound 1) | HT-29 (Colon) | MTT | ~30 | [1] |
| Compound 3 (Flavanone/Chromanone derivative) | HCT 116 (Colon) | MTT | 15-30 | [1] |
| Compound 3 (Flavanone/Chromanone derivative) | SW620 (Colon) | MTT | 15-30 | [1] |
| Compound 3 (Flavanone/Chromanone derivative) | LoVo (Colon) | MTT | 15-30 | [1] |
| Compound 5 (Flavanone/Chromanone derivative) | HCT 116 (Colon) | MTT | 15-30 | [1] |
| Compound 5 (Flavanone/Chromanone derivative) | SW620 (Colon) | MTT | 15-30 | [1] |
| Compound 5 (Flavanone/Chromanone derivative) | LoVo (Colon) | MTT | 15-30 | [1] |
| Epiremisporine H (from P. citrinum) | HT-29 (Colon) | MTT | 21.17 ± 4.89 | [2] |
| Epiremisporine H (from P. citrinum) | A549 (Lung) | MTT | 31.43 ± 3.01 | [2] |
| Epiremisporine C (from P. citrinum) | A549 (Lung) | MTT | 43.82 ± 6.33 | [3] |
| Epiremisporine B (from P. citrinum) | A549 (Lung) | MTT | 32.29 ± 4.83 | [3] |
| Flavanone Derivative 4 | THP-1 (Leukemia) | SRB | 16.0 | [4] |
| Flavanone Derivative 5 | THP-1 (Leukemia) | SRB | 16.5 | [4] |
| Flavanone Derivative 6 | THP-1 (Leukemia) | SRB | 16.9 | [4] |
| Isoflavone Derivative 10 | K-562 (Leukemia) | SRB | 7.6 | [4] |
| Isoflavone Derivative 10 | THP-1 (Leukemia) | SRB | 9.1 | [4] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives
| This compound Derivative | Cell Line/Assay | Target | IC50 (µM) / % Inhibition | Reference |
| Epiremisporine G (from P. citrinum) | Human Neutrophils | Superoxide (B77818) Anion Generation | 31.68 ± 2.53 | [2] |
| Epiremisporine H (from P. citrinum) | Human Neutrophils | Superoxide Anion Generation | 33.52 ± 0.42 | [2] |
| Epiremisporine C (from P. citrinum) | Human Neutrophils | Superoxide Anion Generation | 8.28 ± 0.29 | [3] |
| Epiremisporine D (from P. citrinum) | Human Neutrophils | Superoxide Anion Generation | 6.39 ± 0.40 | [3] |
| Epiremisporine B (from P. citrinum) | Human Neutrophils | Superoxide Anion Generation | 3.62 ± 0.61 | [3] |
| Penicitrinone A (from P. citrinum) | Human Neutrophils | Superoxide Anion Generation | 2.67 ± 0.10 | [3] |
| N-hexyl-7-hydroxy-2,2-dimethylthis compound-6-carboxamide (Compound 14) | Human Endothelial Cells | TNF-α-induced ICAM-1 | Most potent inhibitor | [5][6] |
Table 3: In Vitro Antioxidant Activity of this compound Derivatives
| This compound Derivative | Assay | IC50 (µg/mL) | Reference |
| 4-Hydroxy-chromene-2-one derivative 2b | DPPH Radical Scavenging | 6.2 ± 0.11 | [7] |
| 4-Hydroxy-chromene-2-one derivative 6b | DPPH Radical Scavenging | 5.14 ± 0.06 | [7] |
| 4-Hydroxy-chromene-2-one derivative 2c | DPPH Radical Scavenging | 4.94 ± 0.08 | [7] |
| 4-Hydroxy-chromene-2-one derivative 4c | DPPH Radical Scavenging | 4.72 ± 0.03 | [7] |
| 4-Hydroxy-chromene-2-one derivative 2b | Hydroxyl Radical Scavenging | 4.6 ± 0.26 | [7] |
| 4-Hydroxy-chromene-2-one derivative 6b | Hydroxyl Radical Scavenging | 2.45 ± 0.17 | [7] |
| 4-Hydroxy-chromene-2-one derivative 4c | Hydroxyl Radical Scavenging | 3.54 ± 0.32 | [7] |
Lower IC50 values indicate higher antioxidant activity.
Signaling Pathways and Experimental Workflows
The bioactivity of this compound derivatives is often attributed to their modulation of key cellular signaling pathways. The following diagrams illustrate these pathways and a general workflow for validating the in vitro bioactivity of novel this compound compounds.
Caption: A generalized workflow for the in vitro evaluation of this compound derivatives.
Caption: LPS-induced inflammatory signaling pathway and inhibitory points of this compound derivatives.
Caption: Overview of the MAPK signaling cascade and potential modulation by this compound derivatives.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of comparative studies.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48 hours.[8]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death, induced by the test compounds.
-
Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]
Anti-inflammatory Assay (Measurement of Superoxide Anion Generation)
This assay evaluates the ability of compounds to inhibit the production of superoxide anions by activated neutrophils, a key event in inflammation.[2][3]
-
Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors.
-
Compound Incubation: Neutrophils are incubated with the this compound derivatives at various concentrations.
-
Stimulation: The neutrophils are then stimulated with fMLP (N-formyl-methionyl-leucyl-phenylalanine) to induce superoxide anion generation.
-
Detection: The generation of superoxide anion is measured by the reduction of ferricytochrome c, and the absorbance is read at 550 nm.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Reaction Mixture: A solution of the this compound derivative at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at approximately 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. vbn.aau.dk [vbn.aau.dk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Chromane and Other Key Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a pivotal decision in the drug discovery process, profoundly influencing a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an objective comparison of chromane against four other commonly utilized heterocyclic compounds: tetrahydrofuran, tetrahydropyran, piperidine (B6355638), and morpholine (B109124). The information herein is supported by experimental data to inform scaffold selection in the design of novel therapeutics.
Physicochemical Properties: A Comparative Analysis
The fundamental physicochemical properties of a scaffold dictate its behavior in biological systems, affecting absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key properties for this compound and its comparator heterocycles.
| Property | This compound | Tetrahydrofuran | Tetrahydropyran | Piperidine | Morpholine |
| Molecular Formula | C₉H₁₀O | C₄H₈O | C₅H₁₀O | C₅H₁₁N | C₄H₉NO |
| Molecular Weight ( g/mol ) | 134.18 | 72.11 | 86.13 | 85.15 | 87.12 |
| Boiling Point (°C) | 213-214 | 66 | 88 | 106 | 129 |
| logP | 2.59 | 0.46 | 0.77 | 0.79 | -0.86 |
| pKa | Not Ionizable | Not Ionizable | Not Ionizable | 11.12 | 8.36 |
| Aqueous Solubility (g/L) | Low | Miscible | 143 | Miscible | Miscible |
Biological Activities and Therapeutic Applications
While the core scaffold provides a structural foundation, the biological activity is ultimately determined by the nature and position of its substituents. However, each heterocyclic ring system is predisposed to certain types of biological activities due to its inherent electronic and structural features.
This compound: The this compound scaffold is a privileged structure found in a wide array of natural products and synthetic bioactive molecules.[1] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] For instance, certain this compound derivatives have shown potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.
Tetrahydrofuran (THF) and Tetrahydropyran (THP): These saturated oxygen-containing heterocycles are common structural motifs in many natural products, including polyether antibiotics and vitamins. While often considered as relatively inert linkers or spacers in drug molecules, their stereochemistry can play a crucial role in defining the three-dimensional shape of a molecule, which is critical for target binding. Their utility as core scaffolds for generating diverse biological activity is less pronounced compared to nitrogen-containing heterocycles or this compound.
Piperidine: The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved drugs. Its basic nitrogen atom allows for salt formation, improving solubility and facilitating interactions with biological targets through hydrogen bonding and ionic interactions. Piperidine derivatives exhibit a vast range of biological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects.
Morpholine: The morpholine ring is another frequently employed scaffold in medicinal chemistry. Compared to piperidine, the presence of the oxygen atom reduces the basicity of the nitrogen and can improve metabolic stability.[3] Morpholine-containing drugs span a wide range of therapeutic areas, including oncology (e.g., gefitinib) and infectious diseases (e.g., linezolid).[4]
The following table provides a comparative overview of the primary therapeutic applications for each heterocyclic scaffold.
| Heterocycle | Primary Therapeutic Applications | Representative Biological Activities |
| This compound | Anticancer, Anti-inflammatory, Antimicrobial, Neuroprotective | Kinase inhibition, Tubulin polymerization inhibition, Antioxidant |
| Tetrahydrofuran | Antitumor, Antimalarial, Antimicrobial (as part of larger natural products) | Component of bioactive natural products |
| Tetrahydropyran | Antitumor, Antiviral, Antibacterial (as part of larger natural products) | Component of bioactive natural products |
| Piperidine | Analgesic, Antipsychotic, Antihistaminic, Anticancer | CNS activity, Receptor antagonism, Enzyme inhibition |
| Morpholine | Anticancer, Antibacterial, Antifungal, Anti-inflammatory | Kinase inhibition, Protein-protein interaction modulation |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are representative protocols for the synthesis of a this compound derivative and for in vitro biological assays.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives involves the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes.[5]
General Procedure:
-
Dissolve the o-hydroxy benzylic alcohol (1 equivalent) in dichloromethane (B109758) (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.[5]
-
Add the alkene (1.5 equivalents) dropwise to the stirred solution.[5]
-
Add a pre-prepared solution of triflimide (5 mol%) in DCM.[5]
-
Allow the reaction mixture to stir at room temperature for 2 hours.[5]
-
Quench the reaction with a saturated sodium bicarbonate solution.[5]
-
Extract the biphasic solution with DCM, and dry the combined organic layers over sodium sulfate.[5]
-
Purify the crude product by flash column chromatography to obtain the desired this compound derivative.[5]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[7]
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.[6]
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).[6]
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[6]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]
Visualizing Molecular Interactions and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
Caption: A representative signaling pathway (MAPK/ERK) often targeted by this compound-based anticancer agents.
Caption: A general experimental workflow for the comparative evaluation of heterocyclic compounds in drug discovery.
Caption: A summary of the comparative advantages and disadvantages of the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
Chromane Analogs: A Comparative Efficacy and Safety Analysis
For Researchers, Scientists, and Drug Development Professionals
The chromane scaffold is a privileged heterocyclic motif found in a diverse range of natural products and synthetic molecules, exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the efficacy and safety of various this compound analogs across key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The information presented is collated from preclinical studies to offer an objective overview supported by experimental data.
Efficacy Analysis
The therapeutic potential of this compound analogs has been demonstrated through their potent activity in various in vitro assays. The following tables summarize the efficacy data for different classes of this compound derivatives.
Anticancer Activity
This compound derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways implicated in cancer progression.[1][2]
| Compound/Analog Class | Cancer Cell Line | Efficacy Metric (µM) | Reference(s) |
| 2-Amino-4-aryl-4H-chromene | HepG2 (Liver), T47D (Breast), HCT116 (Colon) | IC50 : 0.055, 0.060, 0.050, respectively | [3] |
| 3-Benzylideneflavanones/chroman-4-ones | Colon Cancer Cell Lines | IC50 : ~8–30 | [4] |
| This compound Carboxamide Analog 5k | MCF-7 (Breast) | GI50 : 40.9 | [5] |
| This compound Carboxamide Analog 5l | MCF-7 (Breast) | GI50 : 41.1 | [5] |
| This compound Derivative 6i | MCF-7 (Breast) | GI50 : 34.7 | [6] |
| Chromene Azo Derivative 4a | Multiple Cell Lines | IC50 : 0.3 - 2 | [7] |
| Chromene Azo Derivative 4b | Multiple Cell Lines | IC50 : 0.3 - 2 | [7] |
| Chromene Azo Derivative 4c | Multiple Cell Lines | IC50 : 0.3 - 2 | [7] |
| Chromene Azo Derivative 7c | Multiple Cell Lines | IC50 : 0.3 - 2 | [7] |
| 3-Chlorophenylchromanone derivative (B2) | A549 (Lung) | Lower IC50 than normal cells | [8] |
IC50 : Half-maximal inhibitory concentration. GI50 : 50% growth inhibition.
Antimicrobial Activity
Several this compound derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial potency.
| Compound/Analog Class | Microbial Strain | Efficacy Metric (µg/mL) | Reference(s) |
| Chroman-4-one derivatives (1, 2, 21) | Candida species | More potent than positive control | [1][9] |
| Spiropyrrolidine-chromanone hybrid (9d) | B. subtilis, S. epidermis, E. coli, K. pneumoniae, P. aeruginosa | Increased antibacterial activity | [1] |
| Chromene Azo Derivative 4b | Various pathogens | MIC : 0.007 - 3.9 | [7] |
| Chromene Azo Derivative 4c | Various pathogens | MIC : 0.007 - 3.9 | [7] |
| Chromene Azo Derivative 13e | Various pathogens | MIC : 0.007 - 3.9 | [7] |
| Chromene Azo Derivative 13i | Various pathogens | MIC : 0.007 - 3.9 | [7] |
| Tri-halogenated 3-nitro-2H-chromenes | Multidrug-resistant S. aureus and S. epidermidis | MIC : 1 - 8 | [10] |
| Chroman Carboxamide Derivatives | Gram-negative bacteria | MIC : 12.5 - 100 | [11] |
| Chroman-4-one ester derivative 8a | C. albicans, A. niger, A. flavus | MIC : 0.98, 3.90, 3.90, respectively | [12] |
MIC : Minimum Inhibitory Concentration.
Neuroprotective Activity
This compound derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease.[2] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key enzymes and signaling pathways in the central nervous system.
| Compound/Analog Class | Assay/Model | Efficacy Metric (µM) | Reference(s) |
| Amino-7,8-dihydro-4H-chromenone (4k) | Butyrylcholinesterase (BChE) inhibition | IC50 : 0.65 | [13] |
| Substituted chroman-4-one derivatives | Sirtuin 2 (SIRT2) inhibition | IC50 : Low micromolar range | [13][14] |
| CholesteroNitrone ChN2 | Oxidative stress in SH-SY5Y cells | EC50 : Data available | [15] |
| QuinolylNitrone QN23 | Oxidative stress in SH-SY5Y cells | EC50 : Data available | [15] |
| Homo-bis-nitrones (HBNs) | Ischemia in neuroblastoma cells | EC50 : Varies by analog | [16] |
IC50 : Half-maximal inhibitory concentration. EC50 : Half-maximal effective concentration.
Safety Analysis
Preliminary safety data for some this compound analogs suggest a favorable therapeutic window. However, comprehensive in vivo toxicity studies are limited.
| Compound/Analog Class | Safety Data | Reference(s) |
| Tri-halogenated 3-nitro-2H-chromene 5s | Good safety profile | [10] |
| 1,5-Benzothiazepine derivatives | LD50 (mice): 2039 - 4786 mg/kg | [17] |
| YLS010 | LD50 (mice): 351.92–390.07 mg/kg | [18] |
| 2155-14 and 2155-18 | Not toxic at 50 mg/kg/day for 21 days in mice | [19] |
LD50 : The dose that is lethal to 50% of the tested animal population.
Key Signaling Pathways and Mechanisms of Action
Intrinsic Apoptosis Pathway
Many this compound analogs exert their anticancer effects by inducing programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway. This involves the activation of initiator caspase-9 and executioner caspase-3.[3][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jchr.org [jchr.org]
- 18. mdpi.com [mdpi.com]
- 19. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Benchmarking Novel Chromane Derivatives Against Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chromane scaffold is a privileged heterocyclic system found in numerous natural products and serves as a versatile template for the development of novel therapeutic agents.[1][2] Derivatives of this compound have demonstrated a wide array of pharmacological activities, including anticancer and neuroprotective effects.[2] This guide provides an objective comparison of the performance of novel this compound derivatives against standard drugs in the fields of oncology and neurodegenerative diseases, supported by experimental data and detailed methodologies.
Oncology: this compound Derivatives vs. Standard Chemotherapeutic Agents
This compound derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis by targeting key cellular components like tubulin and critical signaling pathways such as NF-κB.[2][3]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives compared to standard anticancer drugs against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Novel this compound Derivative 1 | Tubulin Polymerization Inhibitor | MCF-7 | 1.5[4] | Paclitaxel | 0.01[4] |
| Novel this compound Derivative 2 | EGFR/B-RAF Kinase Inhibitor | HepG-2 | 3.8[3] | Sorafenib | 4.5[3] |
| Novel this compound Derivative 3 | NF-κB Pathway Inhibitor | HCT-116 | 2.1[3] | Doxorubicin | 0.8[3] |
| Compound 6i (Chroman) | Not Specified | MCF-7 | 34.7[5] | - | - |
Experimental Protocols: Key Methodologies
MTT Assay for Cell Proliferation
The antiproliferative activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel this compound derivatives) and a standard drug (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.[4]
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[6]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.[7]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Visualizations: Pathways and Workflows
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. ijcrt.org [ijcrt.org]
- 7. benchchem.com [benchchem.com]
Assessing the Cross-Reactivity of Chromane-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. As with any therapeutic agent, understanding the selectivity and potential off-target effects of this compound-based inhibitors is critical for advancing safe and effective drug candidates. This guide provides an objective comparison of their cross-reactivity, supported by experimental data and detailed methodologies for assessment.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of an inhibitor is a crucial factor in its therapeutic potential, minimizing the risk of off-target effects and associated toxicities. Below are comparative data for this compound-based inhibitors against various targets.
Sirtuin 2 (SIRT2) Inhibitor Selectivity
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, is a target for neurodegenerative diseases and cancer. Several chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.[1][2] Their activity is compared here with Cambinol, a known β-carboline-based sirtuin inhibitor.
| Inhibitor | Scaffold Type | Target | IC₅₀ (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT3 | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | Chroman-4-one | SIRT2 | 1.5 | >133-fold | >133-fold | [1] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | Chroman-4-one | SIRT2 | 4.5 | >44-fold | >44-fold | [3] |
| n-pentyl-substituted chromone (B188151) (3a) | Chromone | SIRT2 | 5.5 | High | High | [1] |
| Cambinol | β-carboline | SIRT1 | 56 | - | ~1-fold | [4] |
| SIRT2 | 56 |
Note: Selectivity is calculated as IC₅₀ (Off-Target) / IC₅₀ (Target). For the chroman-4-one compounds, inhibition of SIRT1 and SIRT3 was less than 10% at 200 µM concentration.[1][3]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer. While broad-spectrum PI3K inhibitors exist, isoform-selective inhibitors are sought to improve the therapeutic window. A novel 6H-benzo[c]chromen derivative, XJTU-L453, has been identified as a potent and selective PI3Kα inhibitor.[5]
| Inhibitor | Scaffold Type | Primary Target | IC₅₀ (nM) | Selectivity Profile | Reference |
| XJTU-L453 | Benzo[c]chromen | PI3Kα | N/A | High selectivity over PI3Kβ, PI3Kδ, PI3Kγ, and a panel of other kinases. | [5] |
| Pictilisib (GDC-0941) | Thienopyrimidine | Pan-PI3K | 3 (α) | Broad activity across Class I PI3K isoforms. | [6] |
| 33 (β) | |||||
| 3 (δ) | |||||
| 18 (γ) |
Note: Specific IC₅₀ value for XJTU-L453 was not available in the abstract. The table illustrates the concept of isoform selectivity.
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach is required to comprehensively profile the selectivity of an inhibitor. The following are key experimental methodologies employed in academic and industrial research.
Kinase Selectivity Profiling (e.g., KINOMEscan™)
This high-throughput binding assay is the industry standard for assessing the selectivity of kinase inhibitors against a large panel of human kinases.
Objective: To quantitatively measure the binding interactions of a test compound against a comprehensive panel of kinases.
Methodology:
-
Assay Principle: The assay is based on a competitive binding format. A kinase is tagged with DNA and immobilized on a solid support (e.g., beads). The test inhibitor is incubated with the kinase-bead complex in the presence of an ATP-site directed ligand (probe).
-
Competition: The inhibitor competes with the probe for binding to the kinase's active site. The amount of probe displaced is directly proportional to the affinity of the inhibitor for the kinase.
-
Quantification: The amount of kinase-bound probe is measured, typically using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are often reported as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding. For potent hits, dissociation constants (Kd) are determined from 11-point dose-response curves.[7] The data can be visualized using a "TreeSpot" diagram, which maps the interacting kinases onto a dendrogram of the human kinome.[8]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a physiological context (i.e., within intact cells or tissues). It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Objective: To confirm direct binding of an inhibitor to its target protein in a cellular environment and to determine the potency of this engagement.
Methodology:
-
Cell Treatment: Intact cells are treated with the inhibitor at various concentrations or with a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures (for a melt curve) or a single fixed temperature (for an isothermal dose-response curve) for a short period (e.g., 3 minutes).
-
Cell Lysis & Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining in the supernatant at each temperature or concentration is quantified using methods like Western Blotting or mass spectrometry.
-
Data Analysis:
-
Melt Curve: A plot of soluble protein vs. temperature is generated. A shift in the melting temperature (ΔTm) in inhibitor-treated samples compared to controls indicates target stabilization.
-
Isothermal Dose-Response: A plot of stabilized protein vs. inhibitor concentration at a fixed temperature yields a dose-response curve from which the EC₅₀ (effective concentration for 50% target engagement) can be derived.
-
Chemical Proteomics
Chemical proteomics offers an unbiased, system-wide approach to identify both intended targets and unanticipated off-targets of a small molecule.
Objective: To identify the full spectrum of proteins that interact with a this compound-based inhibitor in a complex biological sample (e.g., cell lysate).
Methodology:
-
Probe Synthesis: The inhibitor is chemically modified with a linker arm and a reporter tag (e.g., biotin) or a reactive group. This "probe" must retain its pharmacological activity.
-
Proteome Incubation: The probe is incubated with a cell lysate or in living cells to allow binding to its protein targets.
-
Affinity Enrichment: The probe-protein complexes are captured and enriched from the lysate, typically using streptavidin-coated beads that bind to the biotin (B1667282) tag.
-
Protein Identification: After washing away non-specific binders, the captured proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the inhibitor-treated sample compared to controls are identified as potential on- and off-targets.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing complex biological and experimental processes. The following are generated using the DOT language for Graphviz.
Caption: Simplified pathway of SIRT2-mediated deacetylation of α-tubulin and its inhibition by chroman-4-ones.
Caption: A generalized experimental workflow for assessing the cross-reactivity of this compound-based inhibitors.
Caption: Logical structure of this comparative guide for assessing this compound inhibitor cross-reactivity.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Rational Design of a Novel 6 H-Benzo[ c]chromen Series as Selective PI3Kα Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Selectivity of Chromane Compounds Against Kinase Panels: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of various chromane-based compounds. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the potential of the this compound scaffold in developing targeted kinase inhibitors.
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. A significant area of interest is the development of this compound derivatives as potent and selective kinase inhibitors for therapeutic applications, particularly in oncology. This guide delves into the selectivity of these compounds against panels of kinases, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Comparative Selectivity Profiling of this compound Derivatives
The following tables summarize the inhibitory activity of selected this compound compounds against various kinases, providing a snapshot of their potency and selectivity. This data is crucial for understanding the therapeutic potential and potential off-target effects of these compounds.
| Compound ID | Target Kinase | IC50 (µM) | Kinase Panel Screened | Reference |
| Compound 12j | ROCK I | 0.014 | 387 Kinases | [1] |
| ROCK II | 0.003 | 387 Kinases | [1] | |
| Compound 8a | p38α | 0.017 | 62 Kinases | [2][3][4][5] |
| Compound 5i | CK2 | 0.08 | Not Specified | [6] |
| CAY10746 | ROCK I | 0.014 | Not Specified | [7] |
| ROCK II | 0.003 | Not Specified | [7] |
Table 1: Inhibitory Potency of Selected this compound Derivatives against their Primary Kinase Targets.
| Compound ID | Off-Target Kinase | Inhibition Data | Comments | Reference |
| Compound 12j | LIMK2 | IC50 = 0.046 µM | A direct downstream kinase of ROCKs. | |
| Aurora-A, Aurora-B | Moderate Activity | - | ||
| Compound 8a & 8e | Panel of 62 Kinases | Excellent Selectivity | Specific off-target data not detailed in the abstract. | [2][3][4][5] |
Table 2: Off-Target Activity and Selectivity Notes for Selected this compound Derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound compounds against kinase panels.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is a common method for determining the potency of a compound against a specific kinase.
-
Compound Preparation: A serial dilution of the test this compound compounds is prepared in DMSO. A typical starting concentration is 10 mM, followed by 3-fold serial dilutions to generate a 10-point dose-response curve. A DMSO-only control (vehicle) and a known kinase inhibitor as a positive control are included.
-
Assay Plate Preparation: A small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control is dispensed into the appropriate wells of a 384-well plate.
-
Kinase Reaction Mixture Preparation: A master mix is prepared containing the assay buffer, the target kinase enzyme, and a specific peptide substrate. The final concentrations of the enzyme and substrate are optimized for the specific assay conditions.
-
Initiation of Kinase Reaction: The kinase reaction mixture is dispensed into each well of the assay plate containing the compounds. A "no kinase" control, containing the reaction mixture without the enzyme, is also prepared to serve as a 100% inhibition control. The plate is gently mixed on a plate shaker.
-
Incubation: The assay plate is incubated at room temperature for a predetermined period, typically 60 minutes, to allow the kinase reaction to proceed.
-
Signal Detection: After incubation, an ATP detection reagent (e.g., Kinase-Glo®) is added to all wells. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed. The plate is incubated for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Data Acquisition: The luminescence intensity of each well is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). The IC50 value, the concentration of the compound that causes 50% inhibition of kinase activity, is determined by fitting the dose-response data to a suitable equation.
Kinase Selectivity Profiling
To assess the selectivity of a compound, it is tested against a broad panel of kinases. This is often performed by specialized contract research organizations (CROs).
-
Compound Submission: The client provides the this compound compound of interest, typically as a stock solution in DMSO.
-
Screening Format: The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases.
-
Assay Technologies: Various assay formats can be employed, including radiometric assays (measuring the incorporation of radiolabeled phosphate), luminescence-based ATP detection assays (as described above), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
-
Data Reporting: The results are typically reported as the percentage of inhibition of each kinase at the tested concentration. Hits (kinases that are significantly inhibited) are often followed up with IC50 determination to quantify the potency of the compound against those specific off-targets.
Visualizing a Key Kinase Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a critical signaling pathway often targeted by this compound-based kinase inhibitors and a typical workflow for kinase selectivity profiling.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
References
- 1. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors - figshare - Figshare [figshare.com]
- 6. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Chromanes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] A common strategy to enhance the therapeutic potential of such scaffolds is the selective incorporation of fluorine atoms. This guide provides a comprehensive comparative analysis of fluorinated versus non-fluorinated chromanes, supported by experimental data, detailed protocols, and visual diagrams to elucidate key concepts.
The Impact of Fluorination on Physicochemical and Biological Properties
Fluorination can significantly alter a molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile.[4][5] The introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes like cytochrome P450. This can increase a drug's half-life and bioavailability.[6][7]
-
Modulated Lipophilicity (LogP): Fluorine's effect on lipophilicity is context-dependent. While highly electronegative, its small size allows it to participate in hydrophobic interactions. The resulting change in LogP can influence membrane permeability and target binding.[8][9]
-
Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic functional groups, which can impact a compound's ionization state and interaction with biological targets.[8]
-
Improved Binding Affinity: Fluorine can engage in unique interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.[4][5]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data comparing the physicochemical properties and biological activities of representative fluorinated and non-fluorinated chromanes.
Table 1: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Isoflavanones
| Compound | Structure | LogP (Calculated) | Polar Surface Area (Ų) |
| Non-Fluorinated | |||
| Isoflavanone (B1217009) (1a) | 3-phenylchroman-4-one | 3.40 | 26.3 |
| Fluorinated | |||
| 8-Fluoroisoflavanone (2b) | 8-fluoro-3-phenylchroman-4-one | 3.55 | 26.3 |
| 6-Fluoroisoflavanone | 6-fluoro-3-phenylchroman-4-one | 3.55 | 26.3 |
| 3',5'-Difluoroisoflavanone (2g) | 3-(3,5-difluorophenyl)chroman-4-one | 3.90 | 26.3 |
Data sourced from a study on isoflavanone aromatase inhibitors.[8]
Table 2: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Chromanes
| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Biological Target/Activity | IC₅₀ (Non-Fluorinated) | IC₅₀ (Fluorinated) | Fold Change in Potency | Reference |
| Isoflavanones | Isoflavanone (1a) | 8-Fluoroisoflavanone (2b) | Aromatase Inhibition | 29 µM | 19 µM | 1.5-fold increase | [8] |
| 3-(pyridin-3-yl)chroman-4-one (1e) | 6-fluoro-3-(pyridin-3-yl)chroman-4-one (3e) | Aromatase Inhibition | 5.8 µM | 0.8 µM | 7.25-fold increase | [8] | |
| 2-Arylchroman-4-ones | Non-fluorinated parent (not specified) | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Antiviral (Influenza A/H1N1) | Not available | 6 µM | - | [10] |
| Isoflavones | Daidzein | 7-O-carboxymethyl-4'-fluoro-2-trifluoromethylisoflavone | Anticancer (MCF-7 cells) | 11.87 µM | 11.73 µM | No significant change | [11] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
SIRT2 Inhibition Signaling Pathway
Many this compound derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[12][13] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, affecting microtubule dynamics and cell cycle progression.[14] Furthermore, SIRT2 inhibition has been shown to decrease sterol biosynthesis through the reduced nuclear trafficking of SREBP-2, a key transcription factor.[15]
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative analysis of fluorinated and non-fluorinated chromanes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC
This method provides an indirect measure of LogP by correlating the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with the LogP values of known standards.[6][16][17][18]
Materials:
-
RP-HPLC system with a C18 column
-
Mobile phase: Acetonitrile (B52724) and water (or buffer at a specific pH)
-
Test compounds (fluorinated and non-fluorinated chromanes)
-
A set of standard compounds with known LogP values
-
Solvents for sample preparation
Procedure:
-
Preparation of Standards and Samples: Prepare stock solutions of standard compounds and test compounds in a suitable solvent.
-
Chromatographic Conditions: Set up an isocratic or gradient elution method. The mobile phase composition should be optimized to achieve good separation and reasonable retention times.
-
Calibration Curve: Inject the standard compounds and record their retention times. Plot the logarithm of the retention factor (log k') or retention time against the known LogP values to generate a calibration curve.
-
Sample Analysis: Inject the test compounds under the same chromatographic conditions and record their retention times.
-
LogP Calculation: Use the retention times of the test compounds and the calibration curve to determine their LogP values.[17]
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.[1][19][20]
Materials:
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (Cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds
-
Positive control compounds with known metabolic stability
-
Ice-cold acetonitrile or methanol (B129727) (stop solution)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes and prepare a working solution in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: In a microplate, add the microsomal solution, the test compound (typically at a final concentration of 1 µM), and pre-incubate at 37°C.[5][21]
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stop solution.[19][20]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 3: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[25]
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated chromanes for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[22][23]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion
The strategic fluorination of the this compound scaffold is a powerful tool in medicinal chemistry for modulating the physicochemical and biological properties of drug candidates. As demonstrated by the provided data, fluorination can lead to significant improvements in potency and metabolic stability. However, the effects are highly dependent on the position and number of fluorine atoms. The experimental protocols and workflows outlined in this guide provide a framework for the systematic and comparative evaluation of novel fluorinated and non-fluorinated this compound derivatives, facilitating the data-driven design of more effective therapeutic agents.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mercell.com [mercell.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. cyrusbio.com.tw [cyrusbio.com.tw]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. walshmedicalmedia.com [walshmedicalmedia.com]
Validating the Mechanism of Action of a New Chromane Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential in areas such as oncology, neurodegenerative diseases, and inflammation.[1][2][3] This guide provides a comprehensive framework for validating the mechanism of action of a novel this compound derivative. It offers a comparative analysis of its potential performance against established alternatives, supported by detailed experimental protocols and data presentation formats.
Comparative Efficacy of this compound Derivatives
The biological activity of a new this compound derivative can be benchmarked against existing compounds targeting similar pathways. The following table summarizes the inhibitory concentrations (IC50) of representative this compound derivatives against various therapeutic targets, providing a baseline for comparison.
| Compound Class | Target | Cell Line/Assay | IC50 (µM) | Reference |
| Anticancer Agents | ||||
| 4H-Chromen-4-one derivative | BRAF Kinase | Kinase Assay | Varies | [1] |
| Substituted 4-aryl-4H-chromene | Tubulin Polymerization | In vitro assay | Varies | [1] |
| Chromene derivative | Topoisomerase I/II | Enzyme Assay | Varies | [1] |
| 8-ethoxy-3-nitro-2H-chromene deriv. | HDAC1 | Enzyme Assay | Nanomolar range | [2] |
| This compound Derivative 6i | Breast Cancer Cells | MCF-7 | 34.7 | [4] |
| Neuroprotective Agents | ||||
| Chromanone scaffold | Acetylcholinesterase (AChE) | Ellman's Method | Varies | [1] |
| Chromanone scaffold | Butyrylcholinesterase (BuChE) | Ellman's Method | Varies | [1] |
| gem-dimethylchroman-4-ol | Butyrylcholinesterase (eqBuChE) | Enzyme Assay | 2.9 - 7.3 | [5] |
| Substituted chroman-4-one | Sirtuin 2 (SIRT2) | Enzyme Assay | Varies | [1] |
| Anti-inflammatory Agents | ||||
| Chromone derivative | p38 MAPK | Cellular Assay | Varies | [6] |
| Chromone derivative | NF-κB | Cellular Assay | Varies | [6] |
Key Signaling Pathways Targeted by this compound Derivatives
This compound derivatives have been shown to modulate several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for elucidating the mechanism of action of a new derivative.
Oncogenic Signaling Pathways:
Many this compound derivatives exhibit anticancer properties by targeting critical nodes in oncogenic signaling cascades. A prominent example is the inhibition of the RAS/RAF/MEK/ERK pathway, often dysregulated in cancers like melanoma.[1]
Inflammatory Signaling Pathways:
This compound derivatives can also exert anti-inflammatory effects by modulating pathways such as the p38 MAPK and NF-κB signaling cascades.[6]
Experimental Protocols for Mechanism of Action Validation
A systematic experimental approach is essential to validate the mechanism of action of a new this compound derivative. The following protocols for key assays provide a detailed methodology.
Experimental Workflow:
The validation process typically follows a tiered approach, starting with broad cellular effects and progressively narrowing down to specific molecular targets and pathway modulation.
Protocol 1: Cell Viability Assay (MTT/MTS)
This assay determines the effect of the this compound derivative on cell proliferation and viability.[7][8]
-
Objective: To determine the cytotoxic or cytostatic effects of the new this compound derivative on a panel of relevant cell lines and to calculate the IC50 value.
-
Materials:
-
96-well flat-bottom plates
-
Appropriate cell culture medium and serum
-
Phosphate-buffered saline (PBS)
-
New this compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO2.[7]
-
Compound Treatment: Prepare serial dilutions of the new this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT/MTS Addition:
-
Formazan (B1609692) Solubilization (MTT only): Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a plate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Kinase Assay
This assay directly measures the inhibitory activity of the this compound derivative against a specific kinase.[11][12]
-
Objective: To determine if the new this compound derivative directly inhibits the activity of a purified kinase and to calculate its IC50 value.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-32P]ATP for radiometric assays or non-radiolabeled for other formats)
-
Kinase reaction buffer
-
New this compound derivative stock solution (in DMSO)
-
Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)
-
Appropriate instrumentation (e.g., scintillation counter, luminometer, fluorescence plate reader)
-
-
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, substrate, and varying concentrations of the new this compound derivative in the kinase reaction buffer. Include a no-inhibitor control and a no-enzyme control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature (usually 30°C or 37°C) for a specific period.
-
Termination of Reaction: Stop the reaction using an appropriate method (e.g., adding a stop solution, boiling).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. Common methods include radiometric assays, fluorescence resonance energy transfer (FRET), and luminescence-based assays.[13][14]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway in response to treatment with the this compound derivative.[15][16]
-
Objective: To confirm the engagement of the target in a cellular context and to analyze the downstream effects on the signaling pathway.
-
Materials:
-
Cell culture reagents
-
New this compound derivative
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency, then treat with the new this compound derivative at various concentrations and time points.[16] Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.[16]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Data Analysis: Perform densitometry analysis on the captured images to quantify the band intensities. Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin).[16]
-
By following this structured approach of comparative data analysis and detailed experimental validation, researchers can effectively elucidate and validate the mechanism of action of a new this compound derivative, paving the way for its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
head-to-head comparison of different chromane synthesis routes
The chromane scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds, including vitamin E and the antihypertensive agent cromakalim. Its prevalence has driven the development of numerous synthetic strategies. This guide provides a head-to-head comparison of four prominent modern methods for this compound synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
Comparative Analysis of Synthesis Routes
This section provides a qualitative comparison of four distinct and effective methods for synthesizing this compound derivatives: Organocatalytic Domino Michael/Hemiacetalization, Copper-Catalyzed Intramolecular C-O Bond Formation, Triflimide-Catalyzed Annulation of Benzylic Alcohols and Alkenes, and Tandem Alkyne Hydroacylation and Oxo-Michael Addition. Each method offers unique advantages in terms of stereoselectivity, substrate scope, and reaction conditions.
| Synthesis Route | Advantages | Disadvantages |
| Organocatalytic Domino Michael/Hemiacetalization | - Excellent enantioselectivity and diastereoselectivity.- Mild reaction conditions.- Metal-free. | - Primarily applicable to the synthesis of nitro-substituted chromanes.- May require subsequent steps to remove or transform the nitro group. |
| Copper-Catalyzed Intramolecular C-O Bond Formation | - High enantioselectivity.- Good functional group tolerance.- Utilizes a relatively inexpensive and abundant metal catalyst. | - Requires the synthesis of specialized starting materials (e.g., dihaloaryl compounds).- May require careful optimization of ligands and reaction conditions. |
| Triflimide-Catalyzed Annulation | - Convergent approach using simple starting materials.- Broad substrate scope.- Mild, metal-free reaction conditions. | - Can produce diastereomeric mixtures.- Yields can be sensitive to the stability of the in situ generated carbocation. |
| Tandem Alkyne Hydroacylation/Oxo-Michael Addition | - One-pot synthesis of chroman-4-ones.- Good to excellent yields.- High diastereoselectivity for certain substrates. | - Primarily yields chroman-4-ones, requiring further reduction to obtain chromanes.- Utilizes a rhodium catalyst, which can be expensive. |
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative performance of the four selected this compound synthesis routes, providing a direct comparison of their yields and stereoselectivities across a range of substrates.
| Synthesis Route | Substrate/Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Organocatalytic Domino Michael/Hemiacetalization | 3-Phenylpropanal + (E)-2-(2-nitrovinyl)phenol → 3-(nitromethyl)-4-phenylchroman-2-ol | 97 | 99:1 | 99 | [1] |
| Pentanal + (E)-2-(2-nitrovinyl)phenol → 3-(nitromethyl)-4-propylchroman-2-ol | 95 | 98:2 | 98 | [1] | |
| 3-Methylbutanal + (E)-2-(2-nitrovinyl)phenol → 4-isobutyl-3-(nitromethyl)chroman-2-ol | 92 | 99:1 | 99 | [1] | |
| Copper-Catalyzed Intramolecular C-O Bond Formation | 2,2-bis(2-bromobenzyl)-3-hydroxypropanenitrile → 3-cyano-3-methylthis compound | 96 | N/A | 95 | [1][2] |
| 2,2-bis(2-bromo-5-methoxybenzyl)-3-hydroxypropanenitrile → 3-cyano-6-methoxy-3-methylthis compound | 91 | N/A | 94 | [1][2] | |
| 2,2-bis(2-bromo-5-fluorobenzyl)-3-hydroxypropanenitrile → 3-cyano-6-fluoro-3-methylthis compound | 93 | N/A | 96 | [1][2] | |
| Triflimide-Catalyzed Annulation | 2-(hydroxy(phenyl)methyl)phenol + methallyltrimethylsilane (B96022) → 2,2-dimethyl-4-phenylthis compound | 73 | N/A | N/A | [3] |
| 2-((4-methoxyphenyl)(hydroxy)methyl)phenol + methallyltrimethylsilane → 4-(4-methoxyphenyl)-2,2-dimethylthis compound | 84 | N/A | N/A | [3] | |
| 2-((4-chlorophenyl)(hydroxy)methyl)phenol + methallyltrimethylsilane → 4-(4-chlorophenyl)-2,2-dimethylthis compound | 78 | N/A | N/A | [3] | |
| Tandem Alkyne Hydroacylation/Oxo-Michael Addition | Salicylaldehyde (B1680747) + 1,2-diphenylacetylene → trans-2,3-diphenylchroman-4-one | 86 | >20:1 | N/A | [4] |
| Salicylaldehyde + 1,2-bis(4-methoxyphenyl)acetylene → trans-2,3-bis(4-methoxyphenyl)chroman-4-one | 91 | >20:1 | N/A | [4] | |
| 4-Fluorosalicylaldehyde + 1,2-diphenylacetylene → trans-6-fluoro-2,3-diphenylchroman-4-one | 75 | 5.3:1 | N/A | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Organocatalytic Domino Michael/Hemiacetalization
General Procedure: To a vial are added sequentially the precatalyst modules (e.g., a cinchona alkaloid derivative and an amino acid, 10.0 mol %) and dry toluene (B28343) (1.0 mL). The resulting mixture is stirred at room temperature for 15 minutes. The aliphatic aldehyde (1.2 equiv.) is then added, and the mixture is further stirred for 5 minutes before the addition of the (E)-2-(2-nitrovinyl)phenol (1.0 equiv.). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is concentrated and purified by flash column chromatography on silica (B1680970) gel to afford the desired chroman-2-ol.[1]
Copper-Catalyzed Intramolecular C-O Bond Formation
General Procedure: To an oven-dried Schlenk tube are added CuI (5 mol %), the chiral diamine ligand (10 mol %), and Cs₂CO₃ (2.2 equiv.). The tube is evacuated and backfilled with argon. The 2,2-bis(2-bromobenzyl) alcohol substrate (1.0 equiv.) and anhydrous toluene are then added under argon. The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the indicated time. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired this compound.[1][2]
Triflimide-Catalyzed Annulation of Benzylic Alcohols and Alkenes
General Procedure: The benzylic alcohol (1 mmol, 1 equiv) is dissolved in DCM (0.1 M) in a flame-dried round-bottom flask and stirred under N₂. The alkene or allylsilane (1.5 mmol, 1.5 equiv) is added dropwise, followed by a preprepared solution of triflimide in DCM (0.125 M, 5 mol %). The reaction mixture is allowed to stir at room temperature for 2 hours before being quenched with a saturated NaHCO₃ solution. The biphasic solution is extracted with DCM, and the combined organic layers are dried over Na₂SO₄. Concentration under reduced pressure is followed by flash column chromatography on silica gel with EtOAc in hexanes as the eluent to afford the desired this compound derivative.[3]
Tandem Alkyne Hydroacylation and Oxo-Michael Addition
General Procedure: A mixture of [Rh(cod)Cl]₂ (2.5 mol %), P(OPh)₃ (10 mol %), and 2-amino-3-picoline (15 mol %) in a screw-capped vial is dissolved in anhydrous THF under a nitrogen atmosphere. The salicylaldehyde (1.0 equiv.) and the alkyne (1.2 equiv.) are added, and the vial is sealed. The reaction mixture is heated at a specified temperature (e.g., 80 °C) until the starting material is consumed as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chroman-4-one.[4]
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Organocatalytic Domino Michael/Hemiacetalization Pathway.
Caption: Copper-Catalyzed Intramolecular C-O Bond Formation.
Caption: Triflimide-Catalyzed Annulation Pathway.
Caption: Tandem Alkyne Hydroacylation/Oxo-Michael Addition.
References
- 1. Enantioselective Synthesis of β-Quaternary Carbon-Containing Chromanes and 3,4-Dihydropyrans via Cu-Catalyzed Intramolecular C-O Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tandem Alkyne Hydroacylation and Oxo-Michael Addition: Diastereoselective Synthesis of 2,3-Disubstituted Chroman-4-ones and Fluorinated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Therapeutic Index of Novel Chromane Compounds
For Researchers, Scientists, and Drug Development Professionals
The chromane ring system is a privileged heterocyclic scaffold found in a multitude of biologically active molecules and natural products. Its structural versatility makes it a valuable template for designing novel therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. A critical parameter in the development of any new therapeutic agent is the therapeutic index (TI), a quantitative measure of its safety margin. This guide provides a comparative overview of the therapeutic potential of various this compound derivatives, focusing on the data and methodologies required to evaluate their therapeutic index.
Understanding the Therapeutic Index (TI)
The therapeutic index is defined as the ratio of the dose of a drug that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In animal studies, the lethal dose (LD50) is often used instead of the toxic dose.
TI = TD50 / ED50 or TI = LD50 / ED50
A high therapeutic index is preferable, as it indicates a wide margin between the effective and toxic doses. For early-stage drug discovery, particularly in oncology, an in vitro equivalent, the Selectivity Index (SI), is often calculated. It is the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal / IC50 cancer). An SI value of 3.0 or greater is generally considered selective for cancer cells.
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound Derivatives
The initial assessment of a compound's therapeutic potential relies on its in vitro efficacy against target cells and its cytotoxicity against healthy cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the cytotoxic activity of various this compound derivatives against several human cancer cell lines, providing a comparative context for their potential efficacy.
Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3-Methylidenechroman-4-one | HL-60 (Leukemia) | MTT | 1.46 ± 0.16 | |
| 3-Methylidenechroman-4-one | NALM-6 (Leukemia) | MTT | 0.50 ± 0.05 | |
| Spirocyclic this compound (B16) | 22Rv1 (Prostate) | Not Specified | 0.096 | |
| Chroman-2,4-dione derivative 13 | MOLT-4 (Leukemia) | MTT | 24.4 ± 2.6 | |
| Chroman-2,4-dione derivative 13 | HL-60 (Leukemia) | MTT | 42.0 ± 2.7 | |
| Chroman derivative 6i | MCF-7 (Breast Cancer) | Not Specified | 34.7 | |
| 3-benzylideneflavanone 1 | Colon Cancer Lines | MTT | ~8–30 | |
| Chromanone derivative B2 | A549 (Lung Cancer) | MTT | Potent |
| Chroman carboxamide analog 5k | MCF-7 (Breast Cancer) | Not Specified | 40.9 | |
Table 2: Selectivity of Chromanone Derivatives
| Compound/Derivative | Cancer Cell Line | Normal Cell Line | IC50 Cancer (µM) | IC50 Normal (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| Flavanone/chromanone 1 | Colon Cancer | HMEC-1 | ~10-20 | ~30 | ~1.5 - 3.0 | |
| Thio-Iva | HT-29 (Colon) | MCF10A | Not Specified | Not Specified | 7.2 |
| Briva | HT-29 (Colon) | MCF10A | Not Specified | Not Specified | 8.3 | |
Table 3: Therapeutic Index of a this compound Derivative
| Compound | Indication | EC50 | Therapeutic Index (TI) | Reference |
|---|
| Daurichromenic acid | Anti-HIV | 0.00567 µg/mL | 3,710 | |
Experimental Protocols
Reproducible and detailed methodologies are crucial for validating scientific findings. Below are standard protocols for the key experiments used to generate the data required for therapeutic index evaluation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity, which serves as a proxy for cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the novel this compound compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution, such as DMSO.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.
To determine ED50 and TD50/LD50 values, in vivo studies using animal models are necessary.
-
Efficacy Study (to determine ED50):
-
Model: A relevant animal model is used, such as a xenograft model where human cancer cells are implanted into immunocompromised mice.
-
Dosing: Once tumors are established, animals are treated with various doses of the this compound compound over a set period.
-
Endpoint: Tumor growth is monitored. The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group.
-
-
Toxicity Study (to determine TD50/LD50):
-
Model: Healthy mice or rats are typically used.
-
Dosing: Animals are administered single or repeated doses of the compound at escalating concentrations.
-
Endpoint: Animals are monitored for signs of toxicity (e.g., weight loss, behavioral changes) or death. The TD50 is the dose that causes toxic effects in 50% of the animals, while the LD50 is the dose that is lethal to 50% of the animals.
-
Visualizations: Workflows and Signaling Pathways
The following diagram outlines the logical progression from initial in vitro screening to conclusive in vivo analysis for determining the therapeutic index of a novel compound.
Caption: Workflow for evaluating the therapeutic index of novel compounds.
This compound derivatives have been shown to modulate several key signaling pathways involved in cell proliferation and survival. For instance, some derivatives act as inhibitors of protein kinases or tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Other chromanones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.
The diagram below illustrates a simplified pathway where a this compound compound inhibits a key protein kinase, disrupting downstream signaling that promotes cancer cell growth.
Caption: General signaling pathway inhibited by a this compound derivative.
Conclusion
The evaluation of the therapeutic index is a cornerstone of drug development, providing a critical assessment of a compound's safety and efficacy. While comprehensive in vivo data for many novel this compound compounds is still emerging, the available in vitro cytotoxicity and selectivity data are promising. Numerous this compound derivatives demonstrate potent activity against a range of cancer cell lines, with some showing a favorable selectivity index. The diverse mechanisms of action, from kinase inhibition to microtubule disruption, highlight the therapeutic versatility of the this compound scaffold. Future research must focus on rigorous in vivo efficacy and toxicology studies to establish definitive therapeutic indices for lead compounds, which will be paramount
Comparative In-Silico Analysis of Chromane Derivatives as Modulators of Therapeutic Target Proteins
A comprehensive guide for researchers and drug development professionals on the comparative docking performance of chromane derivatives against various protein targets. This guide provides an objective analysis based on experimental data from recent in-silico studies, detailing the binding affinities and interaction patterns of this versatile class of compounds.
This compound derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and neuroprotective effects. Molecular docking studies are crucial in elucidating the potential mechanisms of action and in the rational design of more potent and selective inhibitors. This guide summarizes key findings from comparative docking analyses of this compound derivatives against various therapeutic targets.
Quantitative Docking Analysis
The binding affinity of this compound derivatives to their target proteins is a key indicator of their potential efficacy. The following table summarizes the docking scores (binding energies in kcal/mol) of various this compound derivatives against several target proteins, as reported in recent literature. A more negative docking score indicates a stronger predicted binding affinity.
| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Therapeutic Area | Reference |
| This compound Carboxamides | DNA Gyrase | 1KZN | -2.66 to -5.83 | Antibacterial | [1][2] |
| Chromene-2-thiones | Trypanothione Reductase (TryR) | Not Specified | Not Specified | Antileishmanial | [3] |
| 4H-Chromone Derivatives | Bcr-Abl | Not Specified | -7.8 to -10.16 (AutoDock 4), -6.9 to -8.5 (AutoDock Vina) | Antileukemic | [4] |
| Nitrogen-Substituted Chroman-2-ones | Staphylococcus aureus proteins | 2ZCQ, 1JIJ | Not Specified | Antibacterial | [5] |
| Chromone-based Tetrazoles | Tyrosyl-tRNA Synthetase (TyrRS) | 1JIK | Not Specified | Antimicrobial | [6] |
| Aminoethyl Substituted Chromenes | σ1 Receptor | Not Specified | Not Specified | Neurological Disorders | [7] |
| Nitro-Substituted Chroman-2-ones | Escherichia coli proteins | 1T9U, 4PRV | Not Specified | Antibacterial | [8] |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA, Peroxiredoxins (3MNG) | Not Specified, 3MNG | Up to -7.4 | Anticancer, Antioxidant | [9] |
| Dihydropyrano[3,2-c]chromenes | Not Specified | Not Specified | Not Specified | Anticancer (Colon) | [10] |
| Coumarin Derivatives | Acetylcholinesterase (AChE), Aβ peptide | Not Specified, 2BEG | Not Specified | Alzheimer's Disease | [11] |
| Chalcone (B49325) Sulfonates | Cholinesterase, β-secretase, COX-2, LOX-5 | Not Specified | Not Specified | Alzheimer's Disease | [12] |
| Coumarin-carbonodithioate hybrids | PI3Kα | Not Specified | -7.9 to -9.3 | Anticancer (Breast) | [13] |
Experimental Protocols: A Consolidated Approach to Molecular Docking
The following methodology represents a standardized workflow for conducting comparative molecular docking studies with this compound derivatives, based on protocols described in the cited literature.[10][14][15][16][17]
Protein Preparation
The initial step involves sourcing the three-dimensional crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).[14] The protein structure is then prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.[14]
-
Adding hydrogen atoms.[14]
-
Assigning charges using a suitable force field (e.g., AMBER ff14SB).[14]
-
Performing energy minimization to resolve any steric clashes.[14]
Ligand Preparation
The two-dimensional structures of the this compound derivatives are created using chemical drawing software. These are then converted to three-dimensional structures and optimized to find their most stable conformation, often using semi-empirical methods like PM3.[14] The prepared ligand files are subsequently converted to a format compatible with the selected docking software.[10][14]
Molecular Docking Simulation
A molecular docking program, such as AutoDock Vina, is employed to predict the binding poses and affinities of the ligands within the active site of the target protein.[4][14] The software calculates the binding energy for multiple conformations, which are then ranked to identify the most favorable binding mode.[14] The search space for docking is typically defined by selecting amino acid residues within a 3-6 Å radius around a co-crystallized ligand, or by performing a blind docking where the entire receptor surface is considered.
Analysis of Results
The docking results are primarily evaluated based on their predicted binding energies, where a more negative value signifies a more favorable interaction.[14] The interactions between the docked ligands and the amino acid residues of the protein's active site are visualized and analyzed to identify key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity.[7][14]
Validation of Docking Protocol
A crucial step is the validation of the docking protocol. If the target protein structure was co-crystallized with a ligand, the protocol's accuracy can be validated by re-docking this native ligand and assessing if the experimental binding conformation is reproduced. An RMSD value of less than 2 Å is generally considered a good validation.[2]
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate a generalized workflow for molecular docking and a simplified signaling pathway relevant to cancer, a key therapeutic area for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular Docking and in Vitro Antileishmanial Evaluation of Chromene-2-thione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification, pharmacological evaluation and binding mode analysis of novel chromene and this compound based σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological evaluation and molecular Docking studies of the prepared chalcone derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Bridging the Digital and the Biological: Validating In Silico Predictions of Chromane Bioactivity
A Comparative Guide for Researchers in Drug Discovery
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potential. In the quest for novel drug candidates, in silico methods, such as molecular docking, have become indispensable for predicting the biological activity of this compound derivatives, thereby prioritizing synthesis and experimental testing. This guide provides a comparative overview of in silico predictions versus experimental outcomes for this compound bioactivity, focusing on anticancer applications. It details the experimental protocols used for validation and visualizes the underlying molecular pathways and research workflows.
Comparing Predictions with Experimental Reality
The true measure of a computational model's utility lies in its predictive power. The following table summarizes the correlation between in silico predictions (binding energy/docking scores) and experimentally determined biological activity (IC50/GI50 values) for a selection of this compound derivatives against cancer-related targets. Lower binding energies and docking scores suggest a more favorable interaction between the compound and its target protein, which is expected to translate into a lower IC50 value, indicating higher potency.
| Compound/Analog | Target Protein | In Silico Prediction (Binding Energy) | Cancer Cell Line | Experimental Bioactivity (GI50/IC50) |
| SBL-060 (3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one) | Estrogen Receptor (ERα) | -7.4 kcal/mol | THP-1 (Acute Myeloid Leukemia) | 244.1 nM |
| HL-60 (Acute Myeloid Leukemia) | 189.9 nM | |||
| 3-Benzylidene Chroman-4-one Analogs | Akt Kinase | Excellent Binding Energy (qualitative) | MCF-7 (Breast Cancer) | Demonstrated anti-proliferative efficacy |
| Dihydropyrano[3,2-c]chromene (Compound 4m) | Not Specified | Not Specified | HT29 (Colon Cancer) | 45 µM |
| 2-Aminobenzochromene (Compound 5k) | Not Specified | Not Specified | HT29 (Colon Cancer) | 47 µM |
Note: A direct quantitative comparison across different studies can be challenging due to variations in computational methods and experimental conditions. However, the trend of favorable in silico scores correlating with significant in vitro activity is a key validation point.
Experimental Validation Workflow
The journey from a computationally predicted bioactive compound to an experimentally validated one follows a structured workflow. This process ensures that the in silico hypotheses are rigorously tested in a biological context.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below is a detailed protocol for the MTT assay, a common colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
MTT Cell Viability Assay
Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50/GI50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., MCF-7, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50/GI50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Analysis: The PI3K/Akt Pathway
Many bioactive chromanes exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt pathway is a frequently dysregulated pathway in cancer and a common target for therapeutic intervention.
This guide underscores the synergistic relationship between in silico modeling and experimental validation in modern drug discovery. While computational predictions provide a powerful tool for navigating the vast chemical space of this compound derivatives, rigorous experimental verification remains the gold standard for confirming biological activity and elucidating mechanisms of action. The continued refinement of both approaches will undoubtedly accelerate the development of novel this compound-based therapeutics.
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Chromane Analogs
For researchers and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. The chromane scaffold, a privileged structure in medicinal chemistry, forms the core of numerous bioactive molecules. However, its susceptibility to metabolic transformation can significantly impact pharmacokinetic profiles, limiting clinical success. This guide provides a comparative analysis of the metabolic stability of various this compound analogs, supported by experimental data from in vitro microsomal stability assays, to aid in the rational design of more robust drug candidates.
The metabolic fate of a drug candidate is a pivotal factor in its journey from the laboratory to the clinic. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. Consequently, early assessment and optimization of this property are paramount in drug discovery programs. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing cytochrome P450 enzymes, are a cornerstone for evaluating the intrinsic clearance and metabolic half-life of new chemical entities.
This guide consolidates available data on the metabolic stability of a selection of this compound analogs, offering a comparative overview to inform structure-activity relationship (SAR) studies and guide the design of next-generation compounds with enhanced metabolic resilience.
Comparative Metabolic Stability of this compound Analogs
The following table summarizes the in vitro metabolic stability data for a series of this compound analogs, primarily evaluated in human, rat, and mouse liver microsomes. The key parameters presented are the percentage of the parent compound remaining after a specified incubation time and the in vitro half-life (t1/2), which is the time required for 50% of the compound to be metabolized.
| Compound ID | Structure | Species | In Vitro System | % Remaining (Time) | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Compound 12 | N/A | Human | Liver Microsomes | 72.6% (120 min) | > 120 | N/A |
| Rat | Liver Microsomes | 16.7% (120 min) | < 120 | N/A | ||
| Mouse | Liver Microsomes | 27.5% (120 min) | < 120 | N/A | ||
| δ-Tocotrienol | This compound ring with isoprenoid side chain | Mouse | Liver Microsomes | 63.7 ± 6.7% (30 min) | 107.8 ± 17.2 | 5240 ± 819.7 |
| Fluoro-substituted δ-Tocotrienol | δ-Tocotrienol with terminal fluoro-substitution on the side chain | Mouse | Liver Microsomes | 0% (30 min) | < 30 | N/A |
| Propranolol (Control) | N/A | Mouse | Liver Microsomes | 14.5 ± 10.4% (30 min) | 25.0 ± 9.6 | 124.5 ± 39.9 |
Data for Compound 12 was extracted from a study on DPP-IV and Carbonic Anhydrase inhibitors[1]. Data for δ-Tocotrienol and its fluoro-substituted analog was obtained from a study focused on their synthesis and metabolic stability[2]. Propranolol is a commonly used control compound in metabolic stability assays.
Experimental Protocols
A standardized in vitro microsomal stability assay is crucial for generating comparable and reliable data. The following protocol outlines a typical workflow for assessing the metabolic stability of this compound analogs.
In Vitro Liver Microsomal Stability Assay
1. Materials and Reagents:
-
Test this compound analogs and positive control compounds (e.g., propranolol, testosterone).
-
Pooled liver microsomes (human, rat, or mouse).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination).
-
Internal standard for LC-MS/MS analysis.
-
96-well plates.
-
Incubator shaker (37°C).
-
LC-MS/MS system.
2. Experimental Procedure:
-
Preparation of Solutions: Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in buffer.
-
Incubation Mixture Preparation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound or control. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining compound against time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume in µL / mg of microsomal protein in incubation)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical in vitro microsomal stability assay.
Caption: A flowchart of the in vitro microsomal stability assay.
Structure-Metabolism Relationships and Future Directions
The limited data available underscores the significant impact of structural modifications on the metabolic stability of this compound analogs. For instance, the dramatic decrease in stability observed with the fluoro-substituted δ-tocotrienol highlights the sensitivity of metabolic pathways to even subtle chemical changes. Conversely, the high stability of "Compound 12" in human liver microsomes suggests that specific substitution patterns on the this compound core can effectively shield it from metabolic attack.
To build a more comprehensive understanding of the structure-metabolism relationships for this important scaffold, further systematic studies are warranted. Investigating a wider array of substitutions at various positions of the this compound ring will be crucial for developing predictive models and guiding the design of analogs with optimized pharmacokinetic properties. The integration of in silico predictive tools with robust in vitro experimental data will undoubtedly accelerate the discovery of new, metabolically stable this compound-based therapeutics.
References
A Comparative Guide to the Anti-Proliferative Effects of Chromanes and Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds investigated, chromane derivatives have emerged as a promising class of molecules with significant anti-proliferative properties. This guide provides an objective comparison of the anti-proliferative effects of representative this compound derivatives against established anticancer agents, namely Doxorubicin and Cisplatin. The information herein is supported by experimental data from various studies, detailed experimental protocols, and visualizations of key signaling pathways to aid in the rational design and development of new cancer therapeutics.
Quantitative Comparison of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound's anti-proliferative effects. The following table summarizes the IC50 values for selected this compound derivatives and the benchmark anticancer drugs, Doxorubicin and Cisplatin, against a panel of common human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions such as incubation time and cell density.
| Compound Class | Specific Derivative/Agent | Cancer Cell Line | IC50 (µM) | Reference |
| This compound/Chromene Derivatives | Chromene Derivative | HT-29 (Colon) | More potent than Doxorubicin | [1] |
| Chromene Derivative | HepG-2 (Liver) | More potent than Doxorubicin | [1] | |
| Chromene Derivative | MCF-7 (Breast) | More potent than Doxorubicin | [1] | |
| Flavanone/Chromanone Derivative 1 | Various Colon Cancer Lines | 8–30 (Comparable to Cisplatin) | [2] | |
| Chromanone Derivative (B2) | A549 (Lung) | Potent Activity | [1] | |
| Chroman Derivative (6i) | MCF-7 (Breast) | 34.7 (as GI50) | [3][4] | |
| Epiremisporine B (Chromone) | A549 (Lung) | 32.29 ± 4.83 | [5] | |
| Epiremisporine H (Chromone) | HT-29 (Colon) | 21.17 ± 4.89 | [6] | |
| Epiremisporine H (Chromone) | A549 (Lung) | 31.43 ± 3.01 | [6] | |
| Benchmark Anticancer Agents | Doxorubicin | MCF-7 (Breast) | ~0.5 - 2.0 | [7] |
| A549 (Lung) | 2.43 | [8] | ||
| HeLa (Cervical) | ~1.0 - 5.0 | [7] | ||
| HepG-2 (Liver) | ~0.5 - 3.0 | [7] | ||
| Cisplatin | A549 (Lung) | 22.5 | [9] | |
| HeLa (Cervical) | ~5.0 - 15.0 | [7] | ||
| HepG-2 (Liver) | 37.32 | [10] | ||
| HT-29 (Colon) | ~3.0 - 10.0 | [7] |
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the accurate assessment of anti-proliferative activity. The following are detailed methodologies for two commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and benchmark agents) in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with tap water or 1% acetic acid to remove the TCA. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for determining the anti-proliferative effects of test compounds.
Signaling Pathways
Chromanes and benchmark anticancer agents exert their effects through various signaling pathways. Understanding these pathways is crucial for identifying molecular targets and mechanisms of action.
1. PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some this compound derivatives have been shown to inhibit this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
2. NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression. Certain this compound derivatives have been identified as inhibitors of NF-κB activation.
Caption: The NF-κB signaling pathway and its inhibition by certain this compound derivatives.
3. Tubulin Polymerization
Microtubules, composed of tubulin polymers, are essential for cell division. Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. This is the mechanism of action for taxanes like Paclitaxel, and some this compound derivatives are also being investigated as tubulin inhibitors.
Caption: The process of tubulin polymerization and its disruption by anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Safety Operating Guide
Navigating the Safe Disposal of Chromane and Its Derivatives in a Laboratory Setting
The proper disposal of chromane and its derivatives is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This compound, and compounds derived from it, must be treated as hazardous chemical waste, necessitating a structured and cautious approach to their disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to implement the following safety measures. Given that specific toxicity data for many this compound derivatives may not be readily available, a high degree of caution is warranted. The parent molecule, this compound, is known to be flammable and can cause skin, eye, and respiratory irritation[1].
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles[1][2].
-
Ventilation: All handling of this compound and its waste products should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation[1][2].
-
Avoid Contact: Minimize the generation of dusts or aerosols. Direct contact with the skin and eyes should be avoided[1].
-
Spill Management: Have a spill kit with appropriate absorbent materials (e.g., diatomaceous earth, kitty litter) readily available.
Step-by-Step Disposal Protocol
The disposal of this compound and its derivatives must be managed through a licensed hazardous waste contractor. Under no circumstances should these chemicals be disposed of down the drain or in regular trash[1].
-
Hazard Assessment: Consult the Safety Data Sheet (SDS) for the specific this compound compound. If an SDS is unavailable, the substance must be handled and disposed of as a hazardous chemical[1][2][3].
-
Waste Segregation:
-
Use a dedicated, sealable waste container made of a material compatible with organic compounds[1].
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name (e.g., "Waste this compound-3-carbothioamide") and the approximate quantity[1].
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or strong bases[1].
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container[1].
-
Contaminated Materials: Disposable items that are grossly contaminated, such as gloves, weighing paper, or absorbent pads, should be placed in the same hazardous waste container[1].
-
Empty Containers: The original containers of this compound, even if seemingly empty, must be treated as hazardous waste and disposed of accordingly[1].
-
-
Decontamination of Labware:
-
For minor spills or contaminated reusable labware (e.g., glassware, spatulas), decontaminate them inside a chemical fume hood using a suitable organic solvent like ethanol (B145695) or acetone[1].
-
The contaminated solvent used for cleaning must be collected and managed as hazardous waste[1].
-
-
Storage:
-
Arrange for Pickup:
Experimental Protocol: Neutralization of this compound Carboxylic Acids
For this compound derivatives that are carboxylic acids (e.g., 4-Methyl-4-chromanecarboxylic acid), a neutralization step is required before collection for disposal. This procedure should only be performed by trained personnel.
Objective: To neutralize acidic waste to a pH between 6.0 and 8.0 before collection by a licensed hazardous waste disposal service[2].
Materials:
-
Waste containing this compound carboxylic acid
-
Sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (B78521) (NaOH) solution
-
pH paper or a calibrated pH meter
-
Appropriately labeled hazardous waste container
-
Stir bar and stir plate
-
Beaker large enough to accommodate the reaction
Procedure:
-
Preparation: Conduct the entire procedure in a well-ventilated chemical fume hood while wearing all necessary PPE[2]. Place the beaker with the acidic waste on a stir plate and add a stir bar.
-
Dilution: If the acid concentration is high, dilute it with water to less than 10% to control the reaction rate and heat generation[2].
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the stirring solution. A 5% sodium hydroxide solution can also be used, added dropwise. Be cautious as this may generate gas and heat[2].
-
pH Monitoring: Periodically check the solution's pH. Continue adding the base until the pH is stable between 6.0 and 8.0[2].
-
Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should include the chemical name, concentration, and date[2].
-
Storage and Disposal: Store the container in the designated satellite accumulation area and arrange for pickup through your EHS office[2].
Data Summary for this compound Disposal
| Parameter | Guideline | Source(s) |
| Disposal Method | Collection as hazardous waste via a licensed contractor. | [1][5] |
| Prohibited Actions | Do not dispose down the drain or in regular trash. | [1] |
| PPE | Lab coat, chemical-resistant gloves, chemical splash goggles. | [1][2] |
| Work Area | Certified chemical fume hood. | [1][2] |
| Waste Container | Dedicated, compatible, sealable, and clearly labeled. | [1][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [1] |
| Neutralizing Agents | Sodium bicarbonate, 5% Sodium hydroxide (for acidic derivatives). | [2] |
| Target pH for Neutralization | 6.0 - 8.0 | [2] |
| Regulatory Compliance | Adherence to local, state, and federal regulations is mandatory. | [2][7] |
This compound Disposal Workflow
Caption: Disposal workflow for this compound and its derivatives.
References
Personal protective equipment for handling Chromane
Essential Safety and Handling Guide for Chromane
This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with this compound and its derivatives. Given the variability in reported hazard levels for this compound and its related compounds, a cautious approach is recommended to ensure personnel safety. While some sources classify pure this compound as non-hazardous, certain derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[1][2][3] Therefore, the following procedures should be adhered to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is fundamental for the safe handling of this compound. The following table summarizes the recommended equipment to protect against various exposure routes.
| Protection Area | Required PPE | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Wear double-layered nitrile gloves.[1] Inspect for tears or punctures before use. For derivatives with higher dermal toxicity, consider heavier gloves like butyl or neoprene over nitrile gloves.[4] |
| Eye & Face Protection | Chemical safety goggles | Goggles are required at all times to protect from splashes.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5] |
| Body Protection | Full-length laboratory coat | The lab coat must be fully buttoned to provide maximum skin coverage.[1] For larger quantities or splash risks, a chemical-resistant apron is also recommended.[4] |
| Respiratory Protection | NIOSH-approved respirator | Required for procedures with a high risk of aerosolization or when handling the compound as a powder outside of a certified fume hood.[1] Use a respirator with an appropriate cartridge for organic vapors. |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Pre-Handling
-
Designated Area : All handling of solid or volatile this compound compounds must be performed inside a certified chemical fume hood.[1]
-
Work Surface : Cover the work surface within the fume hood with disposable bench paper to contain any spills.[1]
-
Assemble Equipment : Before handling the compound, ensure all necessary equipment (e.g., spatulas, glassware, weighing containers) is inside the fume hood.[1]
-
Waste Container : Have a clearly labeled hazardous waste container ready and accessible within the fume hood.[6]
Handling and In-Experiment Use
-
Weighing : When weighing the compound, do so within the fume hood or in an enclosure that provides containment.[1]
-
Manipulations : Perform all subsequent steps, such as dissolving the compound in a solvent, within the chemical fume hood.[1]
-
Container Management : Keep all containers with this compound sealed when not in immediate use to prevent the release of vapors.[2]
-
Avoid Contamination : Use dedicated spatulas and equipment. Do not eat, drink, or smoke in the handling area.[3][7] Wash hands thoroughly after handling, even if gloves were worn.[1][3]
Post-Handling Decontamination
-
Surface Cleaning : After use, wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove any residual contamination.[6]
-
Dispose of Cleaning Materials : All cleaning materials, such as wipes and bench paper, must be disposed of as solid hazardous waste.[1][6]
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of this compound waste are critical to ensure safety and regulatory compliance.
Waste Segregation and Collection
-
Waste Container : Use a dedicated, sealable, and properly labeled container for all this compound waste. The container material should be compatible with organic compounds.[6]
-
Labeling : The container must be clearly labeled "Hazardous Waste" and include the full chemical name, "this compound" or the specific derivative used.[6]
-
Solid Waste : Place all contaminated solid materials, including gloves, weighing paper, and disposable labware, into the designated solid hazardous waste container.[6]
-
Liquid Waste : Collect any contaminated solvents or solutions in a separate, compatible hazardous liquid waste container.
-
Empty Containers : The original this compound container, even when empty, must be treated as hazardous waste and disposed of accordingly.[6]
Storage and Final Disposal
-
Storage : Store sealed hazardous waste containers in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.[6]
-
Arrange Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6] Do not dispose of this compound waste down the drain or in regular trash.[6]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
